Product packaging for Phomalactone acetate(Cat. No.:CAS No. 23791-20-0)

Phomalactone acetate

Cat. No.: B15193525
CAS No.: 23791-20-0
M. Wt: 196.20 g/mol
InChI Key: SXCIHQFSGVEIHK-FBFNWGNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phomalactone acetate (CAS 23791-20-0) is a fungal metabolite of significant interest in natural product and agricultural research. It is an acetylated derivative of phomalactone, a bioactive compound produced by various endophytic fungi, including species of Nigrospora and Curvularia . Researchers value this compound for its demonstrated biological activities. Studies on phomalactone have shown potent non-host phytotoxic effects, suggesting its value in investigating plant-pathogen interactions and weed management strategies . Furthermore, phomalactone exhibits robust broad-spectrum antimicrobial activity. It is effective against a range of clinically relevant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), as well as several economically important phytopathogens . The activation of its biosynthetic pathways in fungi can be influenced by epigenetic modifiers, presenting a fascinating area for studying the regulation of secondary metabolite production . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B15193525 Phomalactone acetate CAS No. 23791-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23791-20-0

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(2S,3S)-6-oxo-2-[(E)-prop-1-enyl]-2,3-dihydropyran-3-yl] acetate

InChI

InChI=1S/C10H12O4/c1-3-4-8-9(13-7(2)11)5-6-10(12)14-8/h3-6,8-9H,1-2H3/b4-3+/t8-,9-/m0/s1

InChI Key

SXCIHQFSGVEIHK-FBFNWGNUSA-N

Isomeric SMILES

C/C=C/[C@H]1[C@H](C=CC(=O)O1)OC(=O)C

Canonical SMILES

CC=CC1C(C=CC(=O)O1)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Phomalactone Acetate: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phomalactone acetate, a semi-synthetic derivative of the natural product Phomalactone. It details the discovery and isolation of Phomalactone from its fungal source, Nigrospora sphaerica, and provides a detailed protocol for its subsequent conversion to this compound. The document summarizes the key physicochemical and spectroscopic data for both compounds and explores the known biological activities of Phomalactone, including its antifungal and phytotoxic properties. While the precise signaling pathways modulated by Phomalactone and its acetate derivative are still under investigation, this guide presents the current understanding of their mechanisms of action. Furthermore, the proposed biosynthetic pathway of Phomalactone via the polyketide synthase pathway is outlined. This guide is intended to serve as a valuable resource for researchers interested in the study and potential application of this compound.

Introduction

Phomalactone is a naturally occurring δ-lactone that has been isolated from various fungi, most notably the plant pathogen Nigrospora sphaerica.[1][2] It has garnered scientific interest due to its range of biological activities, including antifungal and phytotoxic effects. This compound is a semi-synthetic derivative created by the acetylation of Phomalactone. This modification can alter the compound's physicochemical properties, potentially influencing its stability, bioavailability, and biological activity. This guide provides an in-depth look at the discovery, isolation, and chemical characterization of this compound, along with the biological context of its natural precursor.

Discovery and Isolation of Phomalactone

Phomalactone was first identified as a metabolite produced by the fungus Nigrospora sphaerica, which was isolated from Zinnia elegans plants exhibiting symptoms of fungal disease.[1] The production of Phomalactone by the fungus is believed to contribute to its pathogenic nature.[1]

Isolation of Phomalactone from Nigrospora sphaerica

The following protocol outlines a general method for the isolation of Phomalactone from a liquid culture of Nigrospora sphaerica.

Experimental Workflow for Phomalactone Isolation

G cluster_0 Fungal Culture and Extraction cluster_1 Purification cluster_2 Analysis A Inoculation of Nigrospora sphaerica in Potato Dextrose Broth B Incubation (e.g., 28°C, stationary) A->B C Filtration to separate mycelia and culture filtrate B->C D Extraction of the filtrate with an organic solvent (e.g., Ethyl Acetate) C->D E Concentration of the organic extract under reduced pressure D->E F Chromatographic separation (e.g., Silica gel column chromatography) E->F G Further purification (e.g., Preparative TLC or HPLC) F->G H Crystallization to obtain pure Phomalactone G->H I Spectroscopic analysis (NMR, MS) for structural confirmation H->I

Caption: Workflow for the isolation and purification of Phomalactone.

Detailed Protocol:

  • Fungal Culture: Nigrospora sphaerica is cultured in a suitable liquid medium, such as potato dextrose broth, under stationary conditions at approximately 28°C for a period of 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the fungal mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic techniques for purification. This often involves initial separation on a silica gel column eluted with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions containing Phomalactone are identified by thin-layer chromatography (TLC).

  • Final Purification: The enriched fractions are further purified using methods such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Phomalactone.

Synthesis of this compound

This compound is synthesized from Phomalactone through a straightforward acetylation reaction.

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Workup and Purification cluster_2 Analysis A Dissolve Phomalactone in Pyridine B Add Acetic Anhydride A->B C Stir at room temperature B->C D Quench reaction with acid (e.g., 1N HCl) C->D E Extract with an organic solvent (e.g., Ethyl Acetate) D->E F Wash organic layer and dry over anhydrous Na2SO4 E->F G Concentrate under reduced pressure F->G H Purify by preparative TLC or column chromatography G->H I Spectroscopic analysis (NMR, MS) for structural confirmation H->I

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction: Phomalactone is dissolved in pyridine, which acts as both a solvent and a catalyst. Acetic anhydride is then added to the solution. The reaction mixture is stirred at room temperature for several hours (e.g., 12 hours) to allow for complete acetylation.

  • Work-up: The reaction is quenched by the addition of a dilute acid, such as 1N HCl, to neutralize the pyridine. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extract is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The resulting crude this compound is then purified by preparative thin-layer chromatography or silica gel column chromatography to yield the pure product.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Phomalactone and this compound.

Table 1: Physicochemical Properties

PropertyPhomalactoneThis compound
Molecular Formula C₈H₁₀O₃C₁₀H₁₂O₄
Molecular Weight 154.16 g/mol 196.20 g/mol
Appearance White crystalline solidWhite crystalline solid

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data
¹H NMR (CDCl₃, δ in ppm) 6.96 (1H, dd, J = 5.2, 9.6 Hz), 6.20 (1H, d, J = 9.6 Hz), 5.94 (1H, dq, J = 8, 14 Hz), 5.59 (1H, ddq, J = 1.6, 6.8, 15.1 Hz), 5.24 (1H, dd, J = 3.2, 5.6 Hz), 4.87 (1H, dd, J = 2.8, 7.6), 2.04 (3H, s, OAc), 1.73 (3H, dd, J = 1.2, 6.4 CH₃)
¹³C NMR (CDCl₃, δ in ppm) 17.93, 20.61, 64.15, 79.44, 123.49, 124.69, 133.01, 140.78, 162.65, 170.01
HRMS (ESI-TOF) m/z 197.081385 [M+H]⁺ (calcd. for C₁₀H₁₃O₄, 197.081385)

Biological Activity and Mechanism of Action

The biological activities of Phomalactone have been more extensively studied than those of its acetate derivative.

Antifungal Activity

Phomalactone has demonstrated inhibitory activity against various plant pathogenic fungi. For instance, it has been shown to inhibit the mycelial growth of Phytophthora infestans.[2] The mechanism of its antifungal action is not fully elucidated but may involve the disruption of cell membrane integrity or the inhibition of key enzymes essential for fungal growth.

Proposed Antifungal Mechanism of Action

G cluster_0 Phomalactone Interaction cluster_1 Fungal Cell cluster_2 Cellular Effects A Phomalactone B Fungal Cell Membrane A->B Interacts with C Essential Enzymes A->C Inhibits D Disruption of Membrane Integrity B->D E Inhibition of Enzymatic Activity C->E F Inhibition of Mycelial Growth D->F E->F

Caption: Putative antifungal mechanism of Phomalactone.

Phytotoxic Activity

Phomalactone exhibits phytotoxicity against various plant species, causing symptoms such as lesions on leaves and inhibition of seedling growth.[1] One of the proposed mechanisms for its phytotoxicity is the induction of electrolyte leakage from plant tissues, suggesting that it may disrupt cell membrane function.[1]

Proposed Phytotoxicity Mechanism of Action

G cluster_0 Phomalactone Interaction cluster_1 Plant Cell cluster_2 Cellular and Physiological Effects A Phomalactone B Plant Cell Membrane A->B Targets C Increased Membrane Permeability B->C D Electrolyte Leakage C->D E Inhibition of Seedling Growth D->E F Lesion Formation D->F

Caption: Putative phytotoxicity mechanism of Phomalactone.

Biosynthesis of Phomalactone

Phomalactone is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is carried out by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). While the specific PKS gene cluster responsible for Phomalactone biosynthesis in Nigrospora sphaerica has not been fully characterized, a general pathway can be proposed based on the known mechanisms of fungal PKSs.

Proposed Biosynthesis Pathway of Phomalactone

G cluster_0 Precursors cluster_1 Polyketide Synthase (PKS) Assembly cluster_2 Post-PKS Modifications cluster_3 Final Product A Acetyl-CoA C Iterative condensation and reduction reactions A->C B Malonyl-CoA B->C D Formation of a linear polyketide chain C->D E Cyclization D->E F Hydroxylation E->F G Phomalactone F->G

Caption: Proposed biosynthetic pathway of Phomalactone.

Conclusion

This compound is a readily accessible derivative of the natural product Phomalactone. This guide has provided a detailed overview of the discovery and isolation of the parent compound from Nigrospora sphaerica, a comprehensive protocol for the synthesis of the acetate derivative, and a summary of their physicochemical and biological properties. While the precise molecular targets and signaling pathways associated with the biological activities of these compounds require further investigation, the information presented here serves as a solid foundation for future research. The potential of Phomalactone and its derivatives as leads for the development of new antifungal or herbicidal agents warrants continued exploration by the scientific community.

References

Phomalactone Acetate from Nigrospora sphaerica: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural product Phomalactone acetate, sourced from the fungus Nigrospora sphaerica. This guide provides a comprehensive overview of its production, isolation, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Introduction

Phomalactone is a bioactive secondary metabolite produced by the fungus Nigrospora sphaerica, an endophytic and plant pathogenic fungus.[1][2] This compound and its derivatives, such as this compound, have garnered significant interest within the scientific community due to their diverse biological activities, including antifungal, phytotoxic, and mosquitocidal properties.[2][3] This technical guide offers a detailed summary of the current knowledge on this compound from Nigrospora sphaerica, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Quantitative Data on Phomalactone Production

The production of Phomalactone from Nigrospora sphaerica has been documented in various studies. The following tables summarize the available quantitative data regarding extraction yields and biological activity.

Table 1: Extraction and Purification Yields of Phomalactone from Nigrospora sphaerica

Fungal StrainCulture ConditionsExtraction MethodCrude Extract YieldPurified Phomalactone YieldReference
Nigrospora sphaerica (isolated from Zinnia elegans)Potato Dextrose Broth (PDB), stationary culture for 14 daysEthyl acetate extraction of culture filtrate371.2 mg from 3 L of culture270 mg[4]

Table 2: Biological Activity of Phomalactone and this compound

CompoundTarget Organism/Cell LineActivity TypeMeasurementValueReference
PhomalactonePhytophthora infestansAntifungal (mycelial growth inhibition)MIC2.5 mg/L[2]
PhomalactoneAedes aegypti (permethrin-susceptible)Mosquitocidal (topical adulticide)LD500.64 µ g/organism [1]
PhomalactoneAnopheles quadrimaculatusMosquitocidal (topical adulticide)LD500.20 µ g/organism [1]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Nigrospora sphaerica, extraction of Phomalactone, and the chemical synthesis of this compound.

Fungal Cultivation and Fermentation

Nigrospora sphaerica can be cultivated on various media to produce Phomalactone. The following protocol is a general guideline for laboratory-scale fermentation.

Materials:

  • Pure culture of Nigrospora sphaerica

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Incubator

Protocol:

  • Activation of Fungal Culture: Inoculate a PDA plate with the Nigrospora sphaerica culture and incubate at 25-28°C for 7 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the actively growing mycelium into a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days to obtain a seed culture.

  • Production Culture: Inoculate larger flasks containing PDB with the seed culture. Incubate under the same conditions as the seed culture for 14-21 days. The optimal fermentation time may vary and should be determined empirically.[4][5]

Extraction and Purification of Phomalactone

The following protocol outlines the extraction of Phomalactone from the culture filtrate of Nigrospora sphaerica.

Materials:

  • Culture broth from Nigrospora sphaerica fermentation

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, isopropanol, dichloromethane)

Protocol:

  • Separation of Mycelia and Filtrate: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Liquid-Liquid Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

  • Chromatographic Purification: Purify the crude extract using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with isopropanol or dichloromethane, can be employed to isolate Phomalactone.[1]

Chemical Synthesis of this compound from Phomalactone

Phomalactone can be chemically acetylated to produce this compound using the following procedure.

Materials:

  • Purified Phomalactone

  • Pyridine

  • Acetic anhydride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Preparative Thin Layer Chromatography (TLC) plates

  • Solvents for TLC (e.g., isopropanol, dichloromethane)

Protocol:

  • Acetylation Reaction: Dissolve Phomalactone (e.g., 40 mg) in pyridine (e.g., 4 mL). Add acetic anhydride (e.g., 0.1 mL) and stir the mixture at room temperature for 12 hours.[1]

  • Work-up: Cool the reaction mixture on ice and acidify with 1N HCl. Extract the mixture twice with ethyl acetate.

  • Drying and Concentration: Dry the combined ethyl acetate layers over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.

  • Purification: Purify the crude product by preparative TLC, eluting with a suitable solvent system such as 5% isopropanol in dichloromethane, to yield pure this compound as a white crystalline solid.[1]

Biosynthetic Pathway of Phomalactone

The biosynthesis of Phomalactone in Nigrospora sphaerica is proposed to follow a polyketide pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by a series of decarboxylative condensations of small carboxylic acid units, a process catalyzed by polyketide synthases (PKSs).[6][7]

While the specific gene cluster and enzymatic steps for Phomalactone biosynthesis in Nigrospora sphaerica have not yet been fully elucidated, a general model for a 5,6-dihydropyran-2-one, such as Phomalactone, can be hypothesized. The pathway likely involves a Type I PKS, which is a large, multi-domain enzyme that iteratively adds and modifies acetate units to a growing polyketide chain.

Note: The following diagram is a hypothetical representation of a polyketide synthesis pathway that could lead to a Phomalactone precursor. The specific enzymes and intermediates for Phomalactone biosynthesis in Nigrospora sphaerica require further investigation.

Phomalactone_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_Module Iterative Condensation & Modification Acetyl-CoA->PKS_Module Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Module Extender Units Polyketide_Chain Linear Polyketide Intermediate PKS_Module->Polyketide_Chain Cyclization Intramolecular Cyclization (e.g., Aldol Condensation) Polyketide_Chain->Cyclization Reduction Reduction Cyclization->Reduction Dehydration Dehydration Reduction->Dehydration Phomalactone_Core Phomalactone Scaffold Dehydration->Phomalactone_Core

Caption: Hypothetical polyketide pathway for Phomalactone biosynthesis.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the isolation of Phomalactone from Nigrospora sphaerica and its subsequent conversion to this compound.

Isolation_Workflow Start N. sphaerica Fermentation Broth Filtration Filtration / Centrifugation Start->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelia Mycelial Mass (discarded) Filtration->Mycelia Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Extraction Organic_Phase Combined Organic Phases Extraction->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude Phomalactone Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Pure_Phomalactone Purified Phomalactone Purification->Pure_Phomalactone

Caption: Workflow for the isolation and purification of Phomalactone.

Acetylation_Workflow Start Purified Phomalactone Reaction Acetylation Reaction (Acetic Anhydride, Pyridine) Start->Reaction Workup Acidification (HCl) & Extraction (Ethyl Acetate) Reaction->Workup Organic_Phase Organic Phase Workup->Organic_Phase Drying Drying (Na2SO4) Organic_Phase->Drying Concentration Concentration Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Preparative TLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

A Technical Guide to the Putative Biosynthesis of Phomalactone Acetate in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone and its derivatives, such as Phomalactone Acetate, are fungal polyketides that exhibit a range of biological activities. As with many fungal secondary metabolites, their biosynthesis is orchestrated by a multi-gene biosynthetic gene cluster (BGC) centered around a core polyketide synthase (PKS) enzyme. While the specific BGC for this compound has not been fully characterized in the literature, this technical guide elucidates a putative biosynthetic pathway based on the well-established principles of fungal polyketide synthesis and pathways of structurally related pyrone compounds. This document provides a detailed overview of the proposed enzymatic steps, the genetic machinery involved, and the key experimental protocols required to fully characterize this pathway. All quantitative data is presented in tabular format, and logical pathways are visualized using Graphviz diagrams to aid in comprehension and future research design.

Introduction to Fungal Polyketide Biosynthesis

Fungi are prolific producers of secondary metabolites, a significant portion of which are polyketides.[1][2] These compounds are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[3] In fungi, the most common type is the iterative Type I PKS (iPKS), a single, large protein containing multiple catalytic domains.[4] The biosynthesis of a polyketide chain initiates with a starter unit, typically acetyl-CoA, which is subsequently extended by the repeated addition of extender units, most commonly malonyl-CoA.[5][6]

The core domains of a minimal iPKS include:

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.

  • Acyltransferase (AT): Selects and loads the starter and extender units (acetyl-CoA and malonyl-CoA) onto the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): A domain that carries the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains.

Additional "tailoring" domains within the PKS modify the β-keto group formed after each condensation. These include the Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains, which can selectively reduce the ketone to a hydroxyl, an alkene, or a fully saturated carbon, respectively. The final polyketide chain is released from the PKS, often accompanied by cyclization, by a Thioesterase (TE) or product template (PT) domain.

PKS_Mechanism Figure 1: General Mechanism of a Fungal Iterative Type I PKS cluster_PKS Iterative Type I PKS Megasynthase KS Ketosynthase (KS) ACP Acyl Carrier Protein (ACP) KS->ACP AT Acyltransferase (AT) AT->ACP Transfer ACP->KS Chain Elongation KR Ketoreductase (KR) ACP->KR β-Keto Modification TE Thioesterase (TE) ACP->TE Chain Release & Cyclization DH Dehydratase (DH) KR->DH DH->ACP Iterative Cycles Product Released Polyketide TE->Product Starter Acetyl-CoA (Starter Unit) Starter->AT Loading Extender Malonyl-CoA (Extender Unit) Extender->AT Phomalactone_Pathway Figure 2: Proposed Biosynthesis of this compound sub_precursor Primary Metabolites sub_pks PKS-Bound Intermediate sub_intermediate Free Intermediate sub_final Final Product enzyme enzyme acetyl_coa 1x Acetyl-CoA pks Phomalactone PKS (Iterative Type I) acetyl_coa->pks Starter Unit malonyl_coa 3x Malonyl-CoA malonyl_coa->pks Extender Units tetraketide PKS-bound Tetraketide (with C-5 reduction) pks->tetraketide Condensation & Reductive Steps phomalactone (+)-Phomalactone tetraketide->phomalactone Cyclization & Release acetyltransferase O-Acetyltransferase (Tailoring Enzyme) phomalactone->acetyltransferase phomalactone_acetate This compound acetyltransferase->phomalactone_acetate Acetylation acetyl_coa2 Acetyl-CoA (Acyl Donor) acetyl_coa2->acetyltransferase Workflow Figure 3: Experimental Workflow for BGC Characterization bioinfo bioinfo molbio molbio anchem anchem decision decision A Genome Sequencing of Producing Fungus B Bioinformatic Analysis (antiSMASH, BLASTp) A->B C Identify Putative PKS Gene & BGC B->C D Gene Knockout of Core PKS Gene C->D E Metabolite Extraction & HPLC/LC-MS Analysis D->E F Compare WT vs. Mutant Metabolite Profiles E->F J Accumulation of Phomalactone? (Enzyme Confirmed) E:e->J:w F->C No, select another candidate G Production Abolished? (Pathway Confirmed) F->G Yes H Heterologous Expression of entire BGC in Host Strain G->H I Knockout of Putative Acetyltransferase Gene G->I H->E I->E

References

Phomalactone Acetate: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone acetate, a naturally occurring δ-lactone, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological profile of this compound. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS), are presented to elucidate its molecular architecture. Furthermore, this document outlines experimental protocols for its synthesis and summarizes key quantitative biological data, offering valuable insights for researchers engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound, systematically named (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-[(1E)-1-propen-1-yl]-2H-pyran-2-one, is a derivative of the parent compound Phomalactone. Its molecular formula is C₁₀H₁₂O₄, with a corresponding molecular weight of 196.2 g/mol .[1]

The stereochemistry of this compound is defined by two chiral centers at the C5 and C6 positions of the dihydropyranone ring, both possessing an (S) configuration. Additionally, the propenyl side chain at C6 exists as the (E)-isomer. This specific stereoisomeric form is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.2 g/mol [1]
Stereochemistry(5S, 6S, E)[1]
AppearanceWhite crystalline solid[2]
Spectroscopic Characterization

The structural elucidation of this compound is corroborated by extensive spectroscopic analysis.

¹H NMR (CDCl₃): The proton NMR spectrum reveals characteristic signals corresponding to the protons of the dihydropyranone ring, the propenyl side chain, and the acetyl group. Key chemical shifts (δ) are observed at approximately 6.96 (dd, J = 5.2, 9.6 Hz, 1H), 6.20 (d, J = 9.6 Hz, 1H), 5.94 (dq, J = 8, 14 Hz, 1H), 5.59 (ddq, J = 1.6, 6.8, 15.1 Hz, 1H), 5.24 (dd, J = 3.2, 5.6 Hz, 1H), 4.87 (dd, J = 2.8, 7.6 Hz, 1H), 2.04 (s, 3H, OAc), and 1.73 (dd, J = 1.2, 6.4 Hz, 3H) ppm.[2]

¹³C NMR (CDCl₃): The carbon NMR spectrum displays ten distinct signals, confirming the molecular formula. The carbonyl carbons of the lactone and the acetate group resonate at δ 162.65 and 170.01 ppm, respectively.[2] Other significant peaks are found at δ 140.78, 133.01, 124.69, 123.49, 79.44, 64.15, 20.61, and 17.93 ppm.[2]

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis provides the exact mass of the molecule, further confirming its elemental composition. The protonated molecule [M+H]⁺ is observed at m/z 197.081385 (calculated for C₁₀H₁₃O₄, 197.081385).[2]

Experimental Protocols

Synthesis of this compound from Phomalactone

A detailed protocol for the laboratory synthesis of this compound from its precursor, Phomalactone, is described below.[2]

Materials:

  • Phomalactone

  • Pyridine

  • Acetic anhydride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Preparative thin-layer chromatography (PTLC) plates (silica gel)

  • Developing solvent for PTLC (e.g., 5% isopropanol in dichloromethane)

Procedure:

  • Dissolve Phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL) in a suitable reaction vessel.

  • Add acetic anhydride (e.g., 0.1 mL, 0.9 mmol) to the solution.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Acidify the reaction mixture with 1N HCl (20 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a pale yellow viscous oil.

  • Purify the crude product by preparative thin-layer chromatography using a suitable solvent system (e.g., 5% isopropanol in CH₂Cl₂) to yield this compound as a white crystalline solid (e.g., 32 mg).[2]

G cluster_synthesis Synthesis of this compound Phomalactone Phomalactone Reaction Acetylation Phomalactone->Reaction Pyridine, Acetic Anhydride Crude_Product Crude_Product Reaction->Crude_Product Workup (Acidification, Extraction) Phomalactone_Acetate Phomalactone_Acetate Crude_Product->Phomalactone_Acetate Purification (PTLC) G cluster_pathway Hypothesized Signaling Pathway Interactions cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Phomalactone_Acetate Phomalactone_Acetate IKK IKK Phomalactone_Acetate->IKK Potential Inhibition? MEK MEK Phomalactone_Acetate->MEK Potential Modulation? NFkB_IkB NFkB_IkB IKK->NFkB_IkB Phosphorylates IkB_degradation IkB_degradation NFkB_IkB->IkB_degradation Leads to NFkB_translocation NFkB_translocation IkB_degradation->NFkB_translocation Allows Gene_Expression Inflammatory Gene Expression NFkB_translocation->Gene_Expression Promotes Stimulus Stimulus MEKK MEKK Stimulus->MEKK MEKK->MEK MAPK MAPK MEK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Gene_Expression2 Cell Proliferation/Apoptosis Gene Expression MAPK->Gene_Expression2 Regulates

References

Phomalactone Acetate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phomalactone acetate, a compound of interest in various scientific domains. This document outlines its fundamental chemical properties, available biological activity data, and other pertinent information for research and development.

Core Chemical Identifiers

IdentifierValue
CAS Number 23791-20-0[1][2]
Molecular Formula C10H12O4[1][2]
Molecular Weight 196.2 g/mol [1]
Synonyms (+)-Acetylphomalactone, (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-(1E)-1-propen-1-yl-2H-pyran-2-one[1][2]

Diagram of Logical Relationships

cluster_PhomalactoneAcetate This compound cluster_Phomalactone Phomalactone This compound This compound CAS: 23791-20-0 CAS: 23791-20-0 This compound->CAS: 23791-20-0 Formula: C10H12O4 Formula: C10H12O4 This compound->Formula: C10H12O4 Phomalactone Phomalactone CAS: 28921-94-0 CAS: 28921-94-0 Phomalactone->CAS: 28921-94-0 Formula: C8H10O3 Formula: C8H10O3 Phomalactone->Formula: C8H10O3

Caption: Core identifiers for this compound and its related compound, Phomalactone.

Further in-depth information regarding the experimental protocols, signaling pathways, and comprehensive biological activity of this compound is currently being compiled and will be made available in subsequent updates to this guide. The information provided above serves as the foundational data for this compound. Researchers are encouraged to use the provided CAS number for specific database searches.

References

Spectroscopic and Biological Investigation of Phomalactone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phomalactone acetate, a naturally derived compound with notable biological activity. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the workflow for its bioassay-guided isolation and activity assessment.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.96dd5.2, 9.6H-4
6.20d9.6H-3
5.94dq8, 14H-8
5.59ddq1.6, 6.8, 15.1H-7
5.24dd3.2, 5.6H-5
4.87dd2.8, 7.6H-6
2.04s-OAc
1.73dd1.2, 6.4CH₃-9
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1]
Chemical Shift (δ) ppmAssignment
170.01C=O (Acetate)
162.65C-2
140.78C-4
133.01C-8
124.69C-7
123.49C-3
79.44C-6
64.15C-5
20.61CH₃ (Acetate)
17.93C-9
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonCalculated m/zFound m/z
[M+H]⁺197.081385196.08136

Experimental Protocols

The spectroscopic data presented were obtained through the following experimental procedures:

Synthesis of this compound

Phomalactone (40 mg, 0.25 mmol) was dissolved in pyridine (4 mL). Acetic anhydride (0.1 mL, 0.9 mmol) was subsequently added, and the mixture was stirred at ambient temperature for 12 hours. Following the reaction, the mixture was cooled on ice, acidified with 1N HCl (20 mL), and extracted with ethyl acetate (2 x 30 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and evaporated to yield a pale yellow viscous oil. This compound was then purified by preparative thin-layer chromatography using 5% isopropanol in CH₂Cl₂ as the eluent to afford a white crystalline solid (32 mg)[1].

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian Mercury AS400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2]. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was performed using a JEOL ACCU TOF JMS-T1000 mass spectrometer to determine the accurate mass of the protonated molecule[2].

Bioassay-Guided Isolation and Activity Workflow

The following diagram illustrates the logical workflow from the initial screening of a fungal culture to the identification and bioactivity testing of Phomalactone and its acetylated derivative. This process, known as bioassay-guided fractionation, is a common strategy in natural product discovery to isolate biologically active constituents.

BioassayGuidedIsolation cluster_0 Initial Screening cluster_1 Bioassay & Fractionation cluster_2 Compound Isolation & Identification cluster_3 Biological Activity Testing FungalCulture Nigrospora spherica Culture CultureFiltrate Culture Filtrate FungalCulture->CultureFiltrate Fermentation & Filtration InitialBioassay Initial Mosquitocidal Bioassay CultureFiltrate->InitialBioassay Extraction Solvent Extraction CultureFiltrate->Extraction ActiveFraction Identification of Active Fractions InitialBioassay->ActiveFraction Guides Fractionation Chromatography Flash Chromatography Extraction->Chromatography Chromatography->ActiveFraction Phomalactone Isolation of Phomalactone ActiveFraction->Phomalactone Acetylation Acetylation Reaction Phomalactone->Acetylation Spectroscopy Spectroscopic Analysis (NMR, MS) Phomalactone->Spectroscopy LarvicidalAssay Larvicidal Activity Assay (Aedes aegypti) Phomalactone->LarvicidalAssay AdulticidalAssay Topical Adulticidal Assay (Aedes aegypti, Anopheles quadrimaculatus) Phomalactone->AdulticidalAssay PhomalactoneAcetate Purification of this compound Acetylation->PhomalactoneAcetate PhomalactoneAcetate->Spectroscopy PhomalactoneAcetate->LarvicidalAssay PhomalactoneAcetate->AdulticidalAssay LD50 Determination of LD50 Values AdulticidalAssay->LD50

Caption: Bioassay-guided isolation and activity testing workflow for this compound.

References

Physical and chemical properties of Phomalactone acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Phomalactone acetate. While research on this specific compound is limited, this document consolidates available data and contextualizes it with information on the parent compound, Phomalactone, and related derivatives to support further investigation and drug development efforts.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Physical State White crystalline solidInferred from the synthesis protocol which yields a white crystalline solid.[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableGeneral solubility of similar lactones suggests potential solubility in organic solvents like ethyl acetate, dichloromethane, and methanol.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported:

Table 2: Spectral Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ 6.96 (1H, dd, J = 5.2, 9.6 Hz), 6.20 (1H, d, J = 9.6 Hz), 5.94 (1H, dq, J = 8, 14 Hz), 5.59 (1H, ddq, J = 1.6, 6.8, 15.1 Hz), 5.24 (1H, dd, J = 3.2, 5.6 Hz), 4.87 (1H, dd, J = 2.8, 7.6), 2.04 (3H, s, OAc), 1.73 (3H, dd, J = 1.2, 6.4 CH₃)[2]
¹³C NMR (CDCl₃) δ 17.93, 20.61, 64.15, 79.44, 123.49, 124.69, 133.01, 140.78, 162.65, 170.01[2]
HRMS (ESI-TOF) m/z 197.081385 [M+H]⁺ (calcd for C₁₀H₁₃O₄, 197.081385)[2]
Infrared (IR) Data not available. Expected to show characteristic peaks for C=O (lactone and ester), C-O, and C=C stretching.
UV-Visible Data not available.

Experimental Protocols

Synthesis of this compound from Phomalactone

A detailed protocol for the laboratory synthesis of this compound has been described:

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound Phomalactone Phomalactone (40 mg, 0.25 mmol) Pyridine Dissolve in Pyridine (4 mL) Phomalactone->Pyridine AceticAnhydride Add Acetic Anhydride (0.1 mL, 0.9 mmol) Pyridine->AceticAnhydride Stir Stir at ambient temperature for 12 hr AceticAnhydride->Stir Cool Cool on ice Stir->Cool Acidify Acidify with 1N HCl (20 mL) Cool->Acidify Extract Extract with Ethyl Acetate (2 x 30 mL) Acidify->Extract Dry Dry over anhydrous Na₂SO₄ Extract->Dry Evaporate Evaporate to obtain pale yellow viscous oil Dry->Evaporate PTLC Purify by Preparative TLC (5% isopropanol in CH₂Cl₂) Evaporate->PTLC FinalProduct This compound (white crystalline solid, 32 mg) PTLC->FinalProduct

Synthesis of this compound.

Detailed Methodology:

  • Dissolution: Phomalactone (40 mg, 0.25 mmol) is dissolved in pyridine (4 mL).[2]

  • Acetylation: Acetic anhydride (0.1 mL, 0.9 mmol) is added to the solution.[2]

  • Reaction: The mixture is stirred at ambient temperature for 12 hours.[2]

  • Workup: The reaction mixture is cooled on ice, acidified with 1N HCl (20 mL), and extracted twice with ethyl acetate (30 mL each).[2]

  • Drying and Concentration: The combined ethyl acetate layers are dried over anhydrous Na₂SO₄ and evaporated to yield a pale yellow viscous oil.[2]

  • Purification: The final product, this compound, is isolated as a white crystalline solid (32 mg) by preparative thin-layer chromatography using 5% isopropanol in CH₂Cl₂ as the eluent.[2]

Biological Activity

The biological activities of this compound are not extensively studied. However, research has demonstrated its potential as a mosquitocidal agent.

Mosquitocidal Activity

Both Phomalactone and this compound have shown activity against mosquito larvae and adults.

Table 3: Mosquitocidal Activity of Phomalactone and this compound

CompoundMosquito SpeciesBioassayActivity (LD₅₀)
PhomalactoneAedes aegypti (Orlando strain)Topical Adulticide0.64 µ g/organism
PhomalactoneAnopheles quadrimaculatusTopical Adulticide0.20 µ g/organism
This compoundAedes aegypti (Orlando strain)Topical Adulticide100% mortality at 5 µ g/insect
This compoundAedes aegypti (Puerto Rico strain)Topical Adulticide100% mortality at 5 µ g/insect

Note: LD₅₀ values for this compound were not explicitly determined in the cited study, but high mortality rates were observed.[2]

Other Potential Biological Activities

While specific data for this compound is lacking, the broader class of lactones and acetate-containing compounds are known to exhibit a range of biological effects, including:

  • Anticancer Activity: Many natural and synthetic lactones have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

  • Anti-inflammatory Activity: The acetate moiety, in other molecular contexts, has been shown to modulate inflammatory pathways. For instance, acetate can influence NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Logical Relationship of Acetate in Inflammatory Signaling

Acetate_Signaling Potential Role of Acetate in Inflammatory Signaling Acetate Acetate Moiety NFkB_Pathway NF-κB Pathway Acetate->NFkB_Pathway Modulates MAPK_Pathway MAPK Pathway Acetate->MAPK_Pathway Modulates Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response Regulates MAPK_Pathway->Inflammatory_Response Regulates

Acetate's potential influence on inflammatory pathways.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Comprehensive Physicochemical Characterization: Determination of melting point, boiling point, and solubility in a range of solvents is essential for its practical application in research and development.

  • Detailed Spectral Analysis: Acquiring and interpreting IR and UV-Vis spectra will complete its spectroscopic profile.

  • Broad-Spectrum Biological Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines (e.g., breast, colon, lung) to determine IC₅₀ values.

  • In-depth Anti-inflammatory Studies: Investigating its effects on key inflammatory markers and pathways, such as NF-κB and MAPK, in relevant cell models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a foundational resource for scientists and researchers interested in this compound. The existing data, though sparse, suggests a compound with potential biological activities that warrant further exploration. The provided protocols and contextual information are intended to facilitate the design of future studies to unlock the full therapeutic potential of this natural product derivative.

References

The Biological Activity Spectrum of Phomalactone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phomalactone acetate, an acetylated derivative of the natural product phomalactone, is a secondary metabolite with potential biological activities. Phomalactone is produced by the fungus Nigrospora sphaerica, a known source of bioactive compounds.[1][2] While research specifically investigating this compound is limited, the biological activities of its parent compound, phomalactone, and other metabolites from the Nigrospora genus suggest a spectrum of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of phomalactone and related compounds, details relevant experimental protocols, and explores potential signaling pathways, offering a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Natural products derived from microorganisms are a rich source of novel therapeutic agents. The fungal genus Nigrospora has been identified as a producer of a diverse array of secondary metabolites with a broad range of biological activities, including cytotoxic, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Phomalactone, a polyketide isolated from Nigrospora sphaerica, has demonstrated notable mosquitocidal activity. Its acetylated form, this compound, is the focus of this guide, although much of the available data pertains to the parent compound. This document aims to consolidate the existing knowledge and provide a framework for future research into the therapeutic potential of this compound.

Chemical Structure

This compound is the acetylated derivative of phomalactone. The chemical structure is presented below.

Phomalactone: C₈H₁₀O₃ This compound: C₁₀H₁₂O₄

Biological Activities

The biological activities of phomalactone have been primarily investigated in the context of insecticidal properties. However, the broader bioactivity of secondary metabolites from Nigrospora suggests that phomalactone and its acetate derivative may possess other valuable therapeutic effects.

Antimicrobial Activity

Table 1: Quantitative Antimicrobial Activity Data for Related Compounds

CompoundMicroorganismAssay TypeResult (MIC/IC50)Reference
Griseofulvin (from Nigrospora sp.)Various plant pathogenic fungiIn vitro antifungal assayGrowth inhibition observed[3]
Phenazine-1-carboxamide (from Nigrospora oryzae)Cladosporium cladosporioidesAntifungal assayStrong activity[2]

Note: This table includes data for other compounds from the Nigrospora genus to highlight the potential antimicrobial activity. Specific MIC/IC50 values for this compound are not currently available in the literature.

Anticancer Activity

Several secondary metabolites from Nigrospora have demonstrated cytotoxic and antileukemic activities.[2] This indicates a potential for this compound to exhibit anticancer properties. Further investigation is required to determine its efficacy against various cancer cell lines.

Table 2: Quantitative Anticancer Activity Data for Related Compounds

CompoundCell LineAssay TypeResult (IC50)Reference
Bioactive compounds from Nigrospora sphaericaHL60 and K562 (leukemia)Cytotoxicity assayAntileukemic activity[2]

Note: This table indicates the potential for anticancer activity based on related compounds. Specific IC50 values for this compound against cancer cell lines are not currently available.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly studied. However, the diverse biological profile of Nigrospora metabolites suggests that this is a plausible area for future investigation.[1]

Mosquitocidal Activity of Phomalactone

The most well-documented biological activity of the parent compound, phomalactone, is its toxicity to mosquitoes.

Table 3: Mosquitocidal Activity of Phomalactone

Activity TypeMosquito SpeciesStrainResult (LD50)
Topical AdulticideAedes aegyptiOrlando (ORL)0.64 μ g/organism
Topical AdulticideAnopheles quadrimaculatus-0.20 μ g/organism

Note: This data is for the parent compound, Phomalactone.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following are standardized methods that can be adapted for the evaluation of this compound.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serially Dilute This compound serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Determine MIC incubate->read_results

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Assay

Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 24-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Workflow for Anti-inflammatory Cytokine Assay

G culture_cells Culture Macrophages pretreat Pre-treat with This compound culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines

Caption: Workflow for assessing anti-inflammatory activity.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of action of other natural products with similar biological activities, several pathways can be hypothesized as potential targets.

Hypothetical Anticancer Signaling Pathway

Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death). A potential pathway for this compound could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

G Phomalactone_Acetate This compound Bax Bax Phomalactone_Acetate->Bax activates Bcl2 Bcl-2 Phomalactone_Acetate->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Hypothetical Anti-inflammatory Signaling Pathway

A common mechanism for anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Phomalactone_Acetate This compound Phomalactone_Acetate->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with significant potential for therapeutic applications. While current research is sparse, the known biological activities of its parent compound, phomalactone, and other metabolites from Nigrospora provide a strong rationale for further investigation. Future research should focus on:

  • Isolation and Characterization: Large-scale isolation or synthesis of this compound to enable comprehensive biological screening.

  • Broad-Spectrum Bioactivity Screening: Systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory properties using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessment of its therapeutic potential in relevant animal models.

This technical guide serves as a foundational document to stimulate and guide future research into the promising biological activity spectrum of this compound.

References

Antifungal properties of Phomalactone acetate against plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a pyrone compound isolated from the fungus Nigrospora sphaerica, has demonstrated notable antifungal activity against a range of plant pathogenic fungi. This technical guide provides a comprehensive overview of the existing research on phomalactone, focusing on its antifungal properties, available quantitative data, and the experimental methodologies used to determine its efficacy. It is important to note that while the focus of this guide is phomalactone, there is currently a lack of specific scientific literature available on the antifungal properties of its acetylated form, phomalactone acetate, against plant pathogens. The information presented herein pertains to phomalactone.

Antifungal Spectrum and Efficacy

Phomalactone has been shown to be effective against several economically important plant pathogens. Its activity is particularly pronounced against oomycetes, a group of destructive plant pathogens.

Quantitative Antifungal Data

The antifungal efficacy of phomalactone has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

Plant PathogenHost Plant(s)Antifungal MetricValueReference
Phytophthora infestansTomato, PotatoMIC (Mycelial Growth)2.5 mg/L[1]
Colletotrichum fragariaeStrawberryFungicidal ActivityModerate[2]
Phomopsis spp.VariousFungicidal ActivityModerate[2]

In vivo studies have also demonstrated the potential of phomalactone in controlling plant diseases. When applied at concentrations of 100 and 500 mg/L, phomalactone reduced the development of tomato late blight caused by Phytophthora infestans[1].

Experimental Protocols

The following sections detail the generalized experimental methodologies that have been employed to assess the antifungal properties of phomalactone.

Mycelial Growth Inhibition Assay

This assay is fundamental in determining the direct effect of a compound on the vegetative growth of a fungus.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of phomalactone required to inhibit the mycelial growth of a target plant pathogen.

Generalized Protocol:

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or V8 juice agar, is prepared and autoclaved.

  • Compound Incorporation: Phomalactone, dissolved in an appropriate solvent (e.g., ethanol or DMSO), is added to the molten agar at various concentrations. A solvent control is also prepared.

  • Plating: The agar-compound mixture is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a young fungal culture, is placed at the center of each plate.

  • Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific pathogen.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals. The MIC is determined as the lowest concentration of phomalactone that completely inhibits visible mycelial growth.

Spore Germination Assay

This assay assesses the impact of the compound on the germination of fungal spores, a critical stage in the infection cycle.

Objective: To evaluate the effect of phomalactone on the spore germination of a target plant pathogen.

Generalized Protocol:

  • Spore Suspension Preparation: Spores (conidia, sporangia, or zoospores) are harvested from a mature fungal culture and suspended in sterile distilled water or a germination-inducing buffer. The spore concentration is adjusted to a predetermined level using a hemocytometer.

  • Treatment: The spore suspension is mixed with various concentrations of phomalactone. A control treatment with the solvent is included.

  • Incubation: The treated spore suspensions are incubated under conditions that promote germination (e.g., specific temperature, light, and humidity).

  • Microscopic Examination: After a set incubation period, aliquots of the suspension are observed under a microscope.

  • Data Analysis: The percentage of germinated spores is determined by counting a minimum of 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the antifungal properties of a natural compound like phomalactone.

Antifungal_Assay_Workflow cluster_extraction Isolation and Preparation cluster_invitro In Vitro Antifungal Assays cluster_invivo In Vivo Plant Protection Assay cluster_data Data Analysis Fungus Nigrospora sphaerica Culture Extraction Extraction of Phomalactone Fungus->Extraction Purification Purification and Identification Extraction->Purification MycelialGrowth Mycelial Growth Inhibition Assay Purification->MycelialGrowth SporeGermination Spore Germination Assay Purification->SporeGermination PlantInoculation Inoculation of Host Plant with Pathogen Purification->PlantInoculation MIC_Calc MIC Determination MycelialGrowth->MIC_Calc InhibitionCalc Calculation of Inhibition Percentage SporeGermination->InhibitionCalc Treatment Application of Phomalactone PlantInoculation->Treatment DiseaseAssessment Assessment of Disease Severity Treatment->DiseaseAssessment StatisticalAnalysis Statistical Analysis DiseaseAssessment->StatisticalAnalysis

References

Insecticidal Potential of Phomalactone Acetate Against Mosquitoes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of insecticide resistance in mosquito populations necessitates the exploration of novel and effective control agents. Phomalactone acetate, a natural compound isolated from the endophytic fungus Nigrospora s-phaerica, has demonstrated significant insecticidal activity against key mosquito vectors. This technical guide provides a comprehensive overview of the current research on the efficacy of this compound, detailing its larvicidal and adulticidal properties against species such as Aedes aegypti and Anopheles quadrimaculatus. This document summarizes key quantitative data, outlines experimental methodologies, and explores the potential mode of action, offering a valuable resource for researchers and professionals in the fields of insecticide development and vector control.

Introduction

Mosquito-borne diseases, including malaria, dengue fever, and Zika virus, continue to pose a significant global health burden. The primary strategy for combating these diseases relies heavily on the control of mosquito populations through the use of insecticides. However, the widespread and prolonged application of conventional insecticides has led to the emergence of resistant mosquito strains, compromising the effectiveness of current control measures. This has spurred the search for new insecticidal compounds with novel modes of action.

Natural products derived from microorganisms represent a promising avenue for the discovery of new insecticidal leads. Fungi, in particular, produce a diverse array of secondary metabolites with a wide range of biological activities. This compound, an α-pyrone isolated from the fungus Nigrospora sphaerica, has been identified as a potent mosquitocidal agent. This guide synthesizes the available scientific data on the insecticidal activity of this compound, providing a detailed technical resource for its further investigation and potential development as a next-generation insecticide.

Quantitative Efficacy of Phomalactone and this compound

Laboratory bioassays have demonstrated the potent insecticidal effects of phomalactone and its acetylated derivative, this compound, against both larval and adult stages of medically important mosquito species. The quantitative data from these studies are summarized below.

Table 1: Adulticidal Activity of Phomalactone and this compound against Aedes aegypti and Anopheles quadrimaculatus
CompoundMosquito SpeciesStrainLD50 (µ g/mosquito )
PhomalactoneAedes aegyptiOrlando (Permethrin-Susceptible)0.64[1][2]
This compoundAedes aegyptiOrlando (Permethrin-Susceptible)0.66
PhomalactoneAnopheles quadrimaculatusN/A0.20[1][2]
Table 2: Larvicidal Activity of Phomalactone against Aedes aegypti
CompoundMosquito StrainConcentration (µg/mL)% Mortality
PhomalactoneOrlando (Permethrin-Susceptible)10100
PhomalactonePuerto Rico (Permethrin-Resistant)1090

Experimental Protocols

This section details the methodologies employed in the key studies investigating the insecticidal activity of this compound.

Fungal Culture and Compound Isolation
  • Fungal Strain: The fungus Nigrospora sphaerica was isolated from the leaves of Zinnia elegans and Hydrangea macrophylla plants exhibiting signs of necrosis and wilting.

  • Culture Conditions: The fungus was cultured on potato dextrose agar (PDA) plates. For large-scale production of secondary metabolites, the fungus was grown in a liquid medium, typically potato dextrose broth (PDB), in shake flasks at approximately 25-28°C for a designated period.

  • Extraction: The culture filtrate was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract was then concentrated under reduced pressure.

  • Isolation of this compound: The crude extract was subjected to bioassay-guided fractionation using chromatographic techniques. This typically involves column chromatography over silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound was confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mosquito Rearing
  • Mosquito Strains: Studies have utilized both insecticide-susceptible and resistant strains of mosquitoes. For example, the Orlando (ORL) strain of Aedes aegypti is susceptible to permethrin, while the Puerto Rico (PR) strain is resistant.

  • Rearing Conditions: Mosquitoes were typically reared in an insectary maintained at a controlled temperature (e.g., 27°C), humidity (e.g., 80%), and photoperiod (e.g., 12:12 hour light:dark cycle). Larvae were reared in trays containing deionized water and fed a diet of fish food or a mixture of yeast and liver powder. Adult mosquitoes were maintained in cages and provided with a sugar solution. For egg production, adult females were allowed to blood-feed on an appropriate host (e.g., a restrained mouse or an artificial membrane feeding system).

Adulticidal Bioassay (Topical Application)

The topical application method is used to determine the dose of a compound required to cause mortality in adult mosquitoes.

  • Test Subjects: Non-blood-fed adult female mosquitoes, typically 3-5 days post-emergence, were used for the assays.

  • Procedure:

    • Mosquitoes were briefly anesthetized using cold treatment or CO2.

    • A specific dose of the test compound (dissolved in a suitable solvent like acetone) was applied to the dorsal thorax of each mosquito using a calibrated microapplicator.

    • Control groups were treated with the solvent alone.

    • Treated mosquitoes were transferred to holding cages with access to a sugar solution.

    • Mortality was recorded at 24 hours post-treatment. Mosquitoes unable to stand or fly were considered moribund and counted as dead.

    • The LD50 (lethal dose for 50% of the population) was calculated using probit analysis.

Larvicidal Bioassay

This bioassay assesses the toxicity of a compound to mosquito larvae.

  • Test Subjects: Early fourth-instar larvae were typically used for these assays.

  • Procedure:

    • A stock solution of the test compound was prepared in a suitable solvent (e.g., ethanol or acetone).

    • Serial dilutions of the stock solution were made.

    • A specific number of larvae (e.g., 20-25) were placed in beakers or cups containing a standard volume of deionized water (e.g., 100 mL).

    • A measured amount of the test solution was added to the water to achieve the desired final concentration.

    • Control groups received the solvent alone.

    • Mortality was recorded at 24 hours post-exposure. Larvae that were immobile and unresponsive to gentle probing were considered dead.

    • The LC50 (lethal concentration for 50% of the population) was calculated from the concentration-mortality data.

Visualization of Experimental Workflow and Potential Mode of Action

While the precise molecular target of this compound in mosquitoes is yet to be elucidated, its insecticidal activity suggests a neurotoxic mechanism of action. The following diagrams illustrate the experimental workflow for assessing its insecticidal properties and a generalized view of potential neurotoxic targets for insecticides.

Experimental_Workflow cluster_Isolation Compound Isolation cluster_Bioassay Insecticidal Bioassays cluster_Adult Adulticidal Assay cluster_Larva Larvicidal Assay Fungus Nigrospora sphaerica Culture Extraction Solvent Extraction Fungus->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Purification Purification (TLC/HPLC) Fractionation->Purification Identification Structural Elucidation (NMR, MS) Purification->Identification Phomalactone_Acetate Pure this compound Identification->Phomalactone_Acetate Topical_Application Topical Application Phomalactone_Acetate->Topical_Application Exposure Exposure to Compound Phomalactone_Acetate->Exposure Mosquito_Adults Adult Female Mosquitoes Mosquito_Adults->Topical_Application Mortality_Adult 24h Mortality Assessment Topical_Application->Mortality_Adult LD50 LD50 Calculation Mortality_Adult->LD50 Mosquito_Larvae 4th Instar Larvae Mosquito_Larvae->Exposure Mortality_Larva 24h Mortality Assessment Exposure->Mortality_Larva LC50 LC50 Calculation Mortality_Larva->LC50

Figure 1: Experimental workflow for the isolation and bioassay of this compound.

Potential_Neurotoxic_Mechanisms cluster_Neuron Potential Neuronal Targets in Mosquito cluster_Synapse Synaptic Transmission cluster_Axon Axonal Conduction Phomalactone_Acetate This compound AChE Acetylcholinesterase (AChE) (Target for Organophosphates, Carbamates) Phomalactone_Acetate->AChE Inhibition? nAChR Nicotinic Acetylcholine Receptor (nAChR) (Target for Neonicotinoids) Phomalactone_Acetate->nAChR Modulation? VGSC Voltage-Gated Sodium Channel (VGSC) (Target for Pyrethroids, DDT) Phomalactone_Acetate->VGSC Modulation? GABA_R GABA-gated Chloride Channel (Target for Fiproles) Phomalactone_Acetate->GABA_R Modulation? Paralysis Paralysis AChE->Paralysis Death Death AChE->Death nAChR->Paralysis nAChR->Death VGSC->Paralysis VGSC->Death GABA_R->Paralysis GABA_R->Death

Figure 2: Potential neurotoxic mechanisms of action for insecticides. The specific target for this compound is unknown.

Discussion on the Mode of Action

The exact mode of action of this compound against mosquitoes remains to be fully elucidated. However, some initial observations provide clues. The lack of leg autotomy (leg dropping) in mosquitoes treated with phomalactone, a symptom characteristic of pyrethroid poisoning, suggests that its mechanism of action is different from that of insecticides targeting voltage-gated sodium channels.

This compound belongs to the α-pyrone class of compounds. Some research on other pyrones has suggested potential activity at the insect nervous system. A thesis investigating biorational pyrones proposed that these compounds might act as neurotoxicants, potentially targeting acetylcholinesterase (AChE) or the nicotinic acetylcholine receptor (nAChR). However, the study did not find a conclusive link between the topical toxicity of the tested pyrones and their effects on these specific receptors.

Further research is required to identify the specific molecular target(s) of this compound in mosquitoes. Potential areas of investigation include its effects on various neuronal receptors and ion channels, as well as other vital physiological processes. Understanding the mode of action is crucial for the development of effective resistance management strategies and for the rational design of more potent analogues.

Conclusion and Future Directions

This compound, a fungal secondary metabolite, demonstrates promising insecticidal activity against major mosquito vectors. Its efficacy against both insecticide-susceptible and -resistant strains highlights its potential as a valuable tool in mosquito control programs.

To advance the development of this compound as a viable insecticide, several key areas of research should be prioritized:

  • Mode of Action Studies: Elucidating the precise molecular target and mechanism of action is of paramount importance. This knowledge will be critical for understanding potential resistance mechanisms and for optimizing the compound's structure for enhanced activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound can lead to the identification of compounds with improved insecticidal potency, stability, and safety profiles.

  • Toxicology and Environmental Impact Assessment: Comprehensive studies are needed to evaluate the toxicity of this compound to non-target organisms, including beneficial insects, aquatic life, and mammals. Its environmental fate and persistence must also be thoroughly investigated.

  • Formulation Development: The development of stable and effective formulations will be essential for the practical application of this compound in field settings.

References

Cytotoxicity studies of Phomalactone acetate on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on the Cytotoxicity of Phomalactone Acetate in Cancer Cell Lines

As of November 2025, a comprehensive review of published scientific literature reveals a notable absence of studies detailing the cytotoxic effects of this compound on cancer cell lines. Despite extensive searches of scholarly databases and scientific repositories, no specific data regarding its IC50 values, impact on apoptotic pathways, or influence on cell cycle progression in cancerous cells could be identified.

While the broader class of lactones, organic compounds characterized by a cyclic ester, has been the subject of considerable research in oncology, with many demonstrating significant anticancer properties, information on Phomalactone and its acetate derivative remains elusive in this context. Investigations into related compounds and other natural product derivatives have uncovered various mechanisms of anticancer activity, including the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial for inhibiting the proliferation of cancer cells. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Researchers and drug development professionals interested in the potential anticancer properties of this compound would need to conduct foundational in vitro studies to bridge this knowledge gap. Such research would entail:

  • Cytotoxicity Assays: To determine the concentration-dependent inhibitory effects of this compound on the growth of various cancer cell lines and to calculate key metrics such as the half-maximal inhibitory concentration (IC50).

  • Apoptosis and Cell Cycle Analysis: To investigate the mechanisms by which this compound may induce cancer cell death, including the activation of apoptotic pathways and the disruption of the cell cycle.

  • Signaling Pathway Studies: To identify the specific molecular targets and signaling cascades affected by this compound within cancer cells.

Without such dedicated studies, any discussion on the cytotoxicity, experimental protocols, or signaling pathways related to this compound in the context of cancer research would be purely speculative. The scientific community awaits initial research to shed light on the potential of this particular compound as an anticancer agent.

Unraveling the Enigmatic Mechanism of Phomalactone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a naturally occurring α,β-unsaturated lactone isolated from various fungi, and its derivative, Phomalactone acetate, have demonstrated a spectrum of biological activities, including insecticidal, antifungal, and antiparasitic effects. Despite these promising bioactivities, the precise mechanism of action at the molecular level remains largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, collates available quantitative data, details relevant experimental protocols, and proposes potential avenues for future research. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and agrochemical potential of this intriguing molecule.

Quantitative Biological Activity

While a definitive molecular target for this compound has not been identified, its biological effects have been quantified in several studies. The following tables summarize the key activity data for Phomalactone and its acetate derivative.

Table 1: Insecticidal Activity of Phomalactone and this compound against Mosquitoes

CompoundMosquito SpeciesStrainBioassayActivity MetricValueReference
PhomalactoneAedes aegyptiOrlando (permethrin-susceptible)Topical AdulticideLD500.64 µ g/insect [1]
PhomalactoneAnopheles quadrimaculatus-Topical AdulticideLD500.20 µ g/insect [1]
This compoundAedes aegyptiOrlando (permethrin-susceptible)Topical Adulticide% Mortality (at 5 µ g/insect )100%[1]
This compoundAedes aegyptiPuerto Rico (permethrin-resistant)Topical Adulticide% Mortality (at 5 µ g/insect )100%[1]

Table 2: Antiparasitic and Antifungal Activity of Phomalactone

CompoundOrganismActivityMetricValueReference
PhomalactoneToxoplasma gondiiAntiparasiticIC505.13 µM[2]
PhomalactonePhytophthora infestansAntifungal (mycelial growth)MIC2.5 mg/L

Experimental Protocols

A crucial aspect of understanding a compound's mechanism of action is the ability to synthesize and test it. The following protocol details the synthesis of this compound from its parent compound, Phomalactone.

Synthesis of this compound

This protocol is adapted from Meepagala et al. (2015)[1].

Materials:

  • Phomalactone

  • Pyridine

  • Acetic anhydride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Preparative thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent: 5% isopropanol in dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 40 mg (0.25 mmol) of Phomalactone in 4 mL of pyridine in a suitable reaction flask.

  • Add 0.1 mL (0.9 mmol) of acetic anhydride to the solution.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • After 12 hours, cool the reaction mixture in an ice bath.

  • Acidify the mixture with 20 mL of 1N HCl.

  • Extract the aqueous mixture twice with 30 mL of ethyl acetate using a separatory funnel.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a pale yellow, viscous oil.

  • Purify the crude product by preparative thin-layer chromatography using 5% isopropanol in CH2Cl2 as the eluting solvent to yield this compound as a white crystalline solid.

G cluster_synthesis Synthesis of this compound start Start: Phomalactone dissolve Dissolve in Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at Room Temperature (12h) add_reagent->react quench Acidify with HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Preparative TLC evaporate->purify end_product End: this compound purify->end_product

Workflow for the synthesis of this compound.

Hypothesized Mechanisms of Action

In the absence of direct molecular targets, the mechanism of action of this compound can be hypothesized based on the activities of structurally similar compounds, particularly other α,β-unsaturated lactones.

Potential for Enzyme Inhibition

One plausible mechanism is the inhibition of critical enzymes in target organisms. The electrophilic nature of the α,β-unsaturated lactone moiety makes it a potential Michael acceptor, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine, histidine, lysine) in enzyme active sites.

  • Trypsin Inhibition: Some α,β-unsaturated lactones have been shown to inhibit gut trypsin in mosquito larvae, disrupting proteolysis and leading to mortality[1][3]. This suggests that this compound could act as an insecticide by targeting digestive enzymes.

  • Topoisomerase Inhibition: In the context of anticancer activity, other α,β-unsaturated lactones have been found to induce DNA damage and inhibit topoisomerases I and II[4]. While not directly applicable to its insecticidal or antifungal effects, this highlights the potential for this chemical motif to interfere with fundamental cellular processes.

Potential for Neurotoxicity in Insects

The rapid action of this compound against mosquitoes suggests a neurotoxic mechanism of action. Many insecticides target the insect nervous system, leading to paralysis and death. Potential neuronal targets could include:

  • Ion Channels: Voltage-gated sodium channels and GABA (gamma-aminobutyric acid) receptors are common targets for insecticides[5][6][7][8][9][10]. Disruption of these channels' function leads to hyperexcitability or inhibition of neuronal signaling.

  • Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, leads to the overstimulation of cholinergic pathways and is a well-established mechanism for many insecticides.

The observation that Phomalactone's mechanism is likely different from pyrethroids, which target voltage-gated sodium channels, suggests that other neuronal targets may be involved[1].

G cluster_hypothesis Hypothesized Mechanisms of Action of this compound cluster_enzyme Enzyme Inhibition cluster_neuro Neurotoxicity phomalactone This compound (α,β-Unsaturated Lactone) trypsin Gut Trypsin Inhibition phomalactone->trypsin Potential Target topoisomerase Topoisomerase Inhibition phomalactone->topoisomerase Potential Target ion_channels Ion Channel Modulation (e.g., GABA Receptors) phomalactone->ion_channels Potential Target ache Acetylcholinesterase Inhibition phomalactone->ache Potential Target bio_effect Observed Biological Effects (Insecticidal, Antifungal, etc.) trypsin->bio_effect topoisomerase->bio_effect ion_channels->bio_effect ache->bio_effect

References

An In-depth Technical Guide to Phomalactone: Biological Activities and Strategies for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a naturally occurring lactone metabolite produced by various fungi, including those from the genera Nigrospora and Ophiocordyceps[1][2]. It is important to clarify that the correct nomenclature for this compound is phomalactone, not "phomalactone acetate." This guide provides a comprehensive overview of the known biological activities of phomalactone, summarizes the available quantitative data, and outlines detailed experimental protocols for the identification of its molecular targets. While direct target identification studies for phomalactone have not been extensively published, this document offers a roadmap for researchers to elucidate its mechanism of action using established chemical biology techniques.

Phomalactone has demonstrated a broad spectrum of biological activities, including insecticidal, antifungal, phytotoxic, and anti-parasitic effects[2][3][4][5]. This diverse activity profile makes it an intriguing candidate for the development of new therapeutic agents or agrochemicals. Understanding the specific molecular targets of phomalactone is a critical step in advancing its potential applications.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of phomalactone.

Table 1: Insecticidal Activity of Phomalactone

Target OrganismBioassayActivity MetricValueReference(s)
Aedes aegypti (Orlando strain)Topical ApplicationLD500.64 µ g/mosquito [1]
Anopheles quadrimaculatusTopical ApplicationLD500.20 µ g/mosquito [1]
Aedes aegypti (Permethrin-resistant)Topical Application% Mortality (at 5 µ g/insect )100%[1]
Aedes aegypti (Orlando strain)Topical Application% Mortality (at 5 µ g/insect )61% ± 28.3%[1]

Table 2: Antifungal and Anti-parasitic Activity of Phomalactone

Target OrganismBioassayActivity MetricValueReference(s)
Phytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[5]
Toxoplasma gondiiProliferation InhibitionIC505.13 µM[3]
Plasmodium falciparumProliferation InhibitionIC5084.32 µM[3]

Known Biological Effects and Hypothetical Signaling Pathways

Phomalactone's diverse bioactivities suggest it may interact with multiple molecular targets across different organisms.

  • Insecticidal Activity: Phomalactone is lethal to both permethrin-susceptible and resistant strains of mosquitoes, indicating a mechanism of action that is likely different from that of pyrethroids[1].

  • Antifungal Activity: It exhibits potent and specific inhibitory activity against the plant pathogenic fungus Phytophthora infestans[5].

  • Phytotoxic Activity: Phomalactone causes necrotic lesions and inhibits seedling growth in various plant species. A key mechanistic clue is its ability to cause electrolyte leakage from plant tissues, suggesting it may disrupt cell membrane integrity or ion channel function[4][6].

  • Anti-parasitic Activity: It has shown activity against the protozoan parasites Toxoplasma gondii and Plasmodium falciparum[3].

Given the observation of electrolyte leakage in plants, a hypothetical signaling pathway leading to this effect can be proposed. In plants, various stresses can induce the production of reactive oxygen species (ROS), which in turn can activate ion channels, leading to K+ efflux and programmed cell death.

G cluster_stress Cellular Stress cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Phomalactone Phomalactone ROS Reactive Oxygen Species (ROS) Production Phomalactone->ROS Induces IonChannel K+ Efflux Channels (e.g., GORK, SKOR) ROS->IonChannel Activates K_efflux K+ Efflux IonChannel->K_efflux ElectrolyteLeakage Electrolyte Leakage K_efflux->ElectrolyteLeakage PCD Programmed Cell Death (PCD) K_efflux->PCD Triggers

Hypothetical pathway of phomalactone-induced phytotoxicity.

Experimental Protocols for Target Identification

The following are generalized protocols for two common and powerful techniques for identifying the protein targets of a bioactive small molecule like phomalactone.

Affinity Chromatography-Based Target Identification

This method involves immobilizing a derivative of the small molecule onto a solid support to "fish" for its binding partners in a cell lysate.

Methodology:

  • Probe Synthesis:

    • Synthesize a phomalactone analog containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine) for immobilization. The position of the linker should be chosen to minimize disruption of the pharmacophore.

    • Couple the phomalactone analog to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

  • Preparation of Cell Lysate:

    • Culture the target cells (e.g., insect, fungal, or plant cells) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Equilibrate the phomalactone-coupled beads with lysis buffer.

    • Incubate the cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation to allow for binding.

    • As a negative control, incubate the lysate with beads that have been derivatized with the linker alone or a structurally similar but inactive analog.

    • For competition experiments, pre-incubate the lysate with an excess of free phomalactone before adding the affinity matrix.

  • Washing:

    • Wash the beads extensively with lysis buffer containing a low concentration of a mild detergent to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the affinity matrix. This can be achieved by:

      • Competition with a high concentration of free phomalactone.

      • Changing the pH or ionic strength of the buffer.

      • Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently label the active sites of enzymes or other proteins in a complex proteome. This is particularly useful if phomalactone acts as a covalent inhibitor.

Methodology:

  • Probe Synthesis:

    • Synthesize a phomalactone-based probe that incorporates a reporter tag (e.g., biotin or a clickable alkyne/azide) and a reactive group that can form a covalent bond with a target protein. The lactone moiety of phomalactone itself may be sufficiently reactive to act as a covalent modifier.

  • Labeling of Proteome:

    • Treat living cells or a cell lysate with the ABPP probe for a defined period.

    • In parallel, run control experiments, including a vehicle control (e.g., DMSO) and a competition experiment where the cells/lysate are pre-incubated with excess phomalactone before adding the probe.

  • Visualization and Enrichment of Labeled Proteins (for clickable probes):

    • Lyse the cells (if labeled in vivo).

    • Perform a click chemistry reaction to attach a biotin tag to the alkyne/azide-modified probe that is now covalently bound to its target proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Protein Identification:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the enriched proteins and separate them by SDS-PAGE.

    • Identify the labeled proteins by in-gel digestion followed by mass spectrometry.

Mandatory Visualizations

G cluster_start Starting Point cluster_probe Probe Development cluster_fishing Target Fishing cluster_analysis Analysis cluster_validation Target Validation BioactiveNP Bioactive Natural Product (Phomalactone) ProbeSynthesis Chemical Probe Synthesis (Affinity or ABPP probe) BioactiveNP->ProbeSynthesis PullDown Affinity Pull-Down / ABPP Labeling ProbeSynthesis->PullDown LysatePrep Prepare Cell Lysate LysatePrep->PullDown SDS_PAGE SDS-PAGE PullDown->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec HitList Candidate Target List MassSpec->HitList Validation Biochemical & Genetic Validation HitList->Validation ValidatedTarget Validated Target(s) Validation->ValidatedTarget

General workflow for natural product target identification.

G cluster_probe_prep Probe Preparation cluster_pull_down Pull-Down cluster_analysis Analysis PhomalactoneAnalog Phomalactone Analog + Linker AffinityMatrix Affinity Matrix PhomalactoneAnalog->AffinityMatrix Beads Sepharose Beads Beads->AffinityMatrix Incubation Incubation AffinityMatrix->Incubation CellLysate Cell Lysate CellLysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution ElutedProteins Eluted Proteins Elution->ElutedProteins SDS_PAGE SDS-PAGE ElutedProteins->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS

Experimental workflow for affinity chromatography.

References

An In-depth Technical Guide to the Synthesis of Phomalactone Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phomalactone acetate and its analogs, compounds of interest for their potential biological activities. The document details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and explores potential mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Phomalactone and its Acetate Derivative

Phomalactone is a naturally occurring δ-lactone, specifically a 6-substituted-5,6-dihydro-2H-pyran-2-one, that has been isolated from various fungal species. Its structure features a six-membered unsaturated lactone ring with a hydroxyl group and a propenyl side chain. The acetylation of the hydroxyl group yields this compound, a derivative that has also been investigated for its biological properties. The core 5,6-dihydro-2H-pyran-2-one scaffold is a common motif in numerous natural products exhibiting a wide range of biological activities, including antifungal, phytotoxic, and insecticidal effects.[1][2][3] This has spurred interest in the synthesis of phomalactone and its analogs to explore their therapeutic potential and to understand their structure-activity relationships.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be approached through two main strategies: the semi-synthesis from the natural product phomalactone and the total synthesis of the core 5,6-dihydro-2H-pyran-2-one scaffold followed by functionalization.

Semi-synthesis of this compound

A straightforward method to obtain this compound is through the acetylation of naturally isolated phomalactone.

Experimental Protocol: Acetylation of Phomalactone [4]

  • Materials: Phomalactone, pyridine, acetic anhydride, 1N HCl, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve phomalactone (1.0 eq) in pyridine.

    • Add acetic anhydride (3.6 eq) to the solution.

    • Stir the reaction mixture at ambient temperature for 12 hours.

    • Cool the reaction mixture on ice and acidify with 1N HCl.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

    • Purify the crude product by preparative thin-layer chromatography to obtain this compound.

This method provides a direct route to this compound, contingent on the availability of the starting natural product.

General Strategies for the Synthesis of the 5,6-Dihydro-2H-pyran-2-one Core

The total synthesis of phomalactone analogs relies on the construction of the 5,6-dihydro-2H-pyran-2-one ring system. Several synthetic strategies have been developed for this purpose.[5]

Synthetic Workflow for Dihydropyranone Core

Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Enolate Ester Enolate Enolate->Aldol_Addition Hydroxy_Ester β-Hydroxy Ester Aldol_Addition->Hydroxy_Ester Cyclization Lactonization Hydroxy_Ester->Cyclization Dihydropyranone 5,6-Dihydro-2H-pyran-2-one Cyclization->Dihydropyranone

Caption: General workflow for synthesizing the dihydropyranone core.

One common approach involves the condensation of an aldehyde with an ester enolate to form a β-hydroxy ester, which can then undergo intramolecular cyclization (lactonization) to form the dihydropyranone ring. Variations of this strategy, including catalytic and stereoselective methods, allow for the introduction of various substituents at different positions of the ring.

Structure-Activity Relationship (SAR) Studies

The biological activity of phomalactone and its analogs is highly dependent on their chemical structure. Modifications to the 5,6-dihydro-2H-pyran-2-one core and its substituents can lead to significant changes in potency and selectivity.

Insecticidal Activity

Phomalactone and its acetate derivative have demonstrated insecticidal activity against various mosquito species.

CompoundOrganismActivity
PhomalactoneAedes aegypti (adult)LD50 = 0.64 µ g/organism [4]
This compoundAedes aegypti (adult)Not explicitly quantified, but showed activity[4]
PhomalactoneAnopheles quadrimaculatus (adult)LD50 = 0.20 µ g/organism [4]

These findings suggest that the 5,6-dihydro-2H-pyran-2-one scaffold is a promising starting point for the development of new insecticides. Further studies with a broader range of analogs are needed to establish a more detailed SAR.

Phytotoxic and Cytotoxic Activities

Analogs of 6-substituted-5,6-dihydro-2H-pyran-2-one have been evaluated for their plant growth inhibitory and cytotoxic effects.[6][7]

CompoundActivityIC50 (µM)
(S)-6-[(R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-oneItalian ryegrass root growth inhibition17[6]
(S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-oneItalian ryegrass root growth inhibition~8 (estimated 2-3 fold more potent)[6]
2'-dehydroxy derivative of (6R,2'R)- and (6R,2'S)-6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneCytotoxicity against HeLa cells1.4[7]
Phenyl derivative 7Cytotoxicity against Sf9 insect cells8.0[7]

These results indicate that modifications to the side chain at the 6-position, such as the introduction of a phenyl group and alterations to its substitution pattern, as well as modifications to the hydroxyl group, can significantly impact biological activity. Specifically, the introduction of an electron-withdrawing fluorine atom on the phenyl ring enhanced phytotoxicity.[6]

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of structurally related compounds and other natural product lactones provide some potential avenues for investigation.

Enzyme Inhibition

Many natural product lactones exert their biological effects by inhibiting specific enzymes. The α,β-unsaturated lactone moiety in the dihydropyranone core is a Michael acceptor and could potentially react with nucleophilic residues (e.g., cysteine) in the active sites of enzymes, leading to irreversible inhibition.

Hypothesized Enzyme Inhibition Workflow

Phomalactone_Acetate This compound (α,β-unsaturated lactone) Michael_Addition Michael Addition Phomalactone_Acetate->Michael_Addition Enzyme Target Enzyme (with nucleophilic residue) Enzyme->Michael_Addition Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Michael_Addition->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition

Caption: Hypothesized mechanism of enzyme inhibition by this compound.

Potential enzyme targets could include proteases, kinases, or other enzymes involved in critical cellular processes. Identifying these targets is a key area for future research.

Modulation of Cell Signaling Pathways

Natural products often exert their effects by modulating key cellular signaling pathways that regulate processes such as cell growth, proliferation, and apoptosis. Based on the observed cytotoxic activities of related compounds, this compound could potentially interfere with pathways like the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascades.

Hypothesized Modulation of MAPK Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS Phomalactone_Acetate This compound RAF RAF Phomalactone_Acetate->RAF Inhibition? MEK MEK Phomalactone_Acetate->MEK Inhibition? RAS->RAF RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized interference of this compound with the MAPK signaling pathway.

Hypothesized Modulation of NF-κB Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Phomalactone_Acetate This compound Phomalactone_Acetate->IKK_Complex Inhibition? IκBα IκBα IKK_Complex->IκBα Phosphorylation IκBα->IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression

Caption: Hypothesized interference of this compound with the NF-κB signaling pathway.

Further experimental validation is required to confirm the involvement of these or other signaling pathways in the biological effects of this compound and its analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in agriculture and medicine. This guide has provided an overview of their synthesis, structure-activity relationships, and potential mechanisms of action.

Future research should focus on:

  • Developing diverse and efficient synthetic routes to a wide range of phomalactone analogs.

  • Conducting comprehensive SAR studies to optimize biological activity and selectivity.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Evaluating the in vivo efficacy and safety of the most promising analogs in relevant disease models.

A deeper understanding of the chemistry and biology of this compound and its derivatives will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Preparative Thin-Layer Chromatography of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Phomalactone acetate, a natural product of fungal origin, using preparative thin-layer chromatography (PTLC). This method is suitable for the small-scale purification (<100 mg) of the target compound from a crude extract or a partially purified mixture.

Introduction

Phomalactone is a bioactive secondary metabolite produced by various fungi of the Phoma genus. Its acetate derivative, this compound, is also of significant interest for its potential biological activities. Preparative thin-layer chromatography is a simple, cost-effective, and efficient technique for the purification of such natural products. It relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase. By optimizing the solvent system, this compound can be effectively separated from other components in a mixture.

Data Presentation

The successful separation of this compound by PTLC is highly dependent on the choice of the mobile phase. The retention factor (Rf) is a key parameter used to monitor the separation. An ideal Rf value for preparative separation is typically between 0.2 and 0.5 to ensure good resolution from other components. The following table provides expected Rf values for compounds of varying polarities in common solvent systems, which can be used as a guideline for developing a method for this compound.

Compound PolarityExample Solvent System (Hexane:Ethyl Acetate)Expected Rf Range
Non-polar9:10.6 - 0.9
Moderately Polar7:3 to 1:10.3 - 0.6
Polar1:1 to 3:70.1 - 0.4
Very PolarPure Ethyl Acetate or with Methanol< 0.2

Note: this compound is expected to be a moderately polar compound. The optimal solvent system should be determined by preliminary analytical TLC experiments.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using PTLC.

Materials and Equipment
  • Stationary Phase: Preparative TLC plates pre-coated with silica gel 60 GF254 (20 x 20 cm, 0.5-2.0 mm thickness).

  • Solvents: HPLC grade n-hexane, ethyl acetate, dichloromethane, and methanol.

  • Sample: Crude or partially purified extract containing this compound, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Equipment:

    • TLC developing tank

    • Capillary tubes or micropipette for sample application

    • UV lamp (254 nm and 365 nm)

    • Spatula or razor blade for scraping

    • Glass column or sintered glass funnel for elution

    • Glass wool or cotton

    • Rotary evaporator

    • Vials for sample collection

Analytical TLC for Solvent System Optimization

Before performing preparative TLC, it is crucial to determine the optimal solvent system using analytical TLC plates (0.25 mm thickness).

  • Spotting: Dissolve a small amount of the crude extract in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of an analytical TLC plate.

  • Development: Place the plate in a TLC tank containing a mixture of n-hexane and ethyl acetate. Start with a 7:3 (v/v) ratio and test other ratios (e.g., 8:2, 1:1, 3:7) to find the system that provides an Rf value for this compound between 0.2 and 0.5 and the best separation from impurities.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. The desired compound should appear as a dark spot against the fluorescent background.

  • Rf Calculation: Calculate the Rf value for the target compound in the optimal solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Preparative TLC Protocol
  • Plate Preparation: Activate the preparative TLC plate by heating it in an oven at 100-110°C for 30-60 minutes. Allow it to cool to room temperature in a desiccator before use.

  • Sample Application: Dissolve the crude extract (typically 10-100 mg, depending on the plate thickness and separation difficulty) in a minimal volume of a volatile solvent. Using a capillary tube or micropipette, carefully apply the sample as a narrow, continuous band along the baseline of the preparative TLC plate. Ensure the band is uniform and does not spread too wide. Allow the solvent to evaporate completely between applications.

  • Chromatogram Development: Place the prepared plate in a developing tank containing the optimized solvent system from the analytical TLC. Ensure the tank is saturated with solvent vapors by lining the walls with filter paper soaked in the mobile phase. Allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.

  • Visualization: Remove the plate from the tank and allow it to air dry completely in a fume hood. Visualize the separated bands under a UV lamp at 254 nm. Mark the band corresponding to this compound with a pencil.

Elution of the Target Compound
  • Scraping: Carefully scrape the silica gel of the marked band corresponding to this compound from the glass plate using a clean spatula or razor blade.

  • Extraction:

    • Method A (Gravity Column): Pack the scraped silica gel into a small glass column plugged with glass wool or cotton.

    • Method B (Slurry Extraction): Transfer the scraped silica gel to a small flask.

  • Elution:

    • For Method A: Elute the compound from the silica gel by passing a polar solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1 v/v), through the column. Collect the eluate in a clean flask.

    • For Method B: Add a suitable elution solvent to the flask containing the silica gel. Stir or sonicate the mixture for 10-15 minutes to ensure complete extraction.

  • Isolation:

    • For Method A: The collected eluate contains the purified compound.

    • For Method B: Separate the silica gel from the solvent by filtration through a sintered glass funnel or a funnel with a cotton plug. Wash the silica gel with additional solvent to maximize recovery.

  • Solvent Removal: Combine all the eluates containing the purified this compound and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Purity Assessment

Assess the purity of the isolated this compound by analytical TLC using the same optimized solvent system. The purified sample should appear as a single spot. Further characterization can be performed using techniques such as HPLC, NMR, and mass spectrometry.

Mandatory Visualizations

PTLC_Workflow cluster_prep Preparation cluster_proc Processing cluster_iso Isolation cluster_analysis Analysis A Analytical TLC for Solvent System Optimization C Prepare Sample Solution A->C B Activate Preparative TLC Plate D Apply Sample as a Band B->D C->D E Develop Chromatogram in Saturated Tank D->E F Visualize Bands under UV Light E->F G Scrape Target Band F->G H Elute Compound from Silica Gel G->H I Remove Solvent H->I J Assess Purity of Isolated this compound I->J

Caption: Experimental workflow for the purification of this compound using PTLC.

Chromatographic_Principles cluster_components Chromatographic System cluster_compounds Sample Components Stationary Stationary Phase (Silica Gel - Polar) Mobile Mobile Phase (Hexane:EtOAc - Less Polar) Phomalactone_Acetate This compound (Moderately Polar) Phomalactone_Acetate->Stationary Moderate Adsorption (Lower Rf) Phomalactone_Acetate->Mobile Moderate Affinity Impurity_More_Polar More Polar Impurity Impurity_More_Polar->Stationary Strong Adsorption (Lowest Rf) Impurity_Less_Polar Less Polar Impurity Impurity_Less_Polar->Mobile High Affinity (Highest Rf)

Caption: Logical relationships in the PTLC separation of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phomalactone acetate, a fungal secondary metabolite. The described protocol is applicable for the determination of this compound in fungal fermentation broths and extracts, providing a reliable tool for researchers in natural product discovery and drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection.

Introduction

This compound is a naturally occurring lactone produced by various fungi. As a secondary metabolite, its production and isolation are of interest for screening programs aimed at discovering new bioactive compounds. A reliable and reproducible analytical method is crucial for the detection, quantification, and purity assessment of this compound in complex sample matrices. This document provides a comprehensive protocol for the analysis of this compound using HPLC with UV detection.

HPLC Method Parameters

A summary of the HPLC instrument parameters for the analysis of this compound is presented in Table 1.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm*

*Note: The UV detection wavelength of 220 nm is an estimation based on the α,β-unsaturated lactone chromophore present in the this compound structure. Users may need to optimize the detection wavelength based on their specific instrumentation and standard spectra.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation from Fungal Culture
  • Centrifuge 10 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction process twice more.

  • Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

  • Excise several agar plugs from the fungal culture plate.

  • Macerate the agar plugs in a mortar and pestle with 10 mL of ethyl acetate.

  • Transfer the mixture to a flask and sonicate for 30 minutes.

  • Filter the mixture to remove the agar debris.

  • Evaporate the ethyl acetate filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Fungal Culture (Liquid or Solid) Extraction Solvent Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis.

Data Analysis

The concentration of this compound in the samples can be determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of the analyte in the sample is then calculated by interpolating its peak area on the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound from fungal sources. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this compound. Further validation of the method should be performed in accordance with the specific laboratory and regulatory requirements.

Application Note: 1H and 13C NMR Assignments for Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic analysis of Phomalactone acetate, a natural product of interest, focusing on its one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments. The provided data and protocols are essential for the structural confirmation and quality assessment of this compound in research and development settings.

Chemical Structure

This compound

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.2 g/mol

  • Structure: (A diagram of the chemical structure of this compound would be placed here in a full application note)

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity and Coupling Constants (J, Hz)
2162.65--
3123.496.20d, J = 9.6
4140.786.96dd, J = 5.2, 9.6
564.155.24dd, J = 3.2, 5.6
679.444.87dd, J = 2.8, 7.6
7133.015.94dq, J = 8.0, 14.0
8124.695.59ddq, J = 1.6, 6.8, 15.1
917.931.73dd, J = 1.2, 6.4
10 (OAc)170.01--
11 (OAc)20.612.04s

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., 0.03% v/v tetramethylsilane, TMS) to the NMR tube.

  • Dissolution: Securely cap the NMR tube and gently vortex or sonicate the sample until the compound is fully dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

These experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (e.g., -10 to 230 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz prior to Fourier transformation. Phase and baseline correct the spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Phomalactone Acetate (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (1H & 13C Parameters) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Peak Integration (1H NMR) phase_base->integrate assign Assign Signals to Structure integrate->assign report Report Chemical Shifts, Coupling Constants assign->report

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols for Phomalactone Acetate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a fungal metabolite that has garnered interest for its diverse biological activities, including insecticidal, antifungal, and antiparasitic properties.[1] This document provides detailed protocols for conducting bioassays to evaluate the biological activity of Phomalactone acetate. While specific data for the acetate derivative is limited, the provided protocols are based on established methods for Phomalactone and other natural products and can be readily adapted. It is recommended to use Phomalactone as a reference compound in these assays.

Data Presentation: Quantitative Bioactivity of Phomalactone

The following table summarizes the available quantitative data for the biological activity of Phomalactone. These values can serve as a benchmark when evaluating this compound.

Bioassay TypeOrganismMetricValueReference
Topical AdulticideAedes aegypti (ORL strain)LD500.64 µ g/mosquito [1]
Topical AdulticideAnopheles quadrimaculatusLD500.20 µ g/mosquito [1]

LD50: Lethal dose required to kill 50% of the test population.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium

  • Sterile 96-well microplates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast). Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will depend on the target enzyme.

Materials:

  • This compound

  • Target enzyme

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader (capable of absorbance or fluorescence detection)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Signaling Pathway Diagram

The specific signaling pathways modulated by this compound are not yet fully elucidated. The following diagram illustrates a generic intracellular signaling cascade that could be a target for investigation. Bioactive compounds like this compound can potentially interfere with various components of such pathways, leading to downstream cellular effects.

G extracellular Phomalactone Acetate receptor Cell Surface Receptor extracellular->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

Caption: A generic cell signaling pathway.

Experimental Workflow Diagrams

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Phomalactone Acetate Dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end G start Start: Prepare Serial Dilutions of Compound add_inoculum Add Inoculum to Compound Dilutions start->add_inoculum prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->add_inoculum incubate Incubate at Optimal Temperature add_inoculum->incubate read Visually Inspect or Read Absorbance incubate->read determine_mic Determine Minimum Inhibitory Concentration read->determine_mic end End determine_mic->end

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal susceptibility testing of Phomalactone acetate. The information is intended to guide researchers in evaluating the efficacy of this natural product against various fungal pathogens.

Introduction

Phomalactone is a fungal metabolite, specifically a 5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one, produced by the fungus Nigrospora sphaerica.[1] It has demonstrated antifungal activity against certain plant pathogenic fungi and has been shown to be moderately fungicidal to other fungal species like Colletotrichum fragariae and two Phomopsis species.[2] The evaluation of its antifungal spectrum and potency is crucial for its potential development as a therapeutic or agricultural antifungal agent. Standardized in vitro susceptibility testing is the first step in this evaluation process.

The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates, primarily utilizing the broth microdilution method as it is a widely accepted and standardized technique.[3][4]

Quantitative Data Summary

The antifungal activity of this compound has been quantified against several plant pathogenic fungi. The available data on its Minimum Inhibitory Concentration (MIC) is summarized in the table below.

Fungal SpeciesMIC (mg/L)Reference
Phytophthora infestans2.5[1]

Note: Further research is required to expand this dataset to include a wider range of clinically and agriculturally relevant fungal species.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.[4]

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing

  • Sterile saline (0.85%) with 0.05% Tween 20

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Sterile pipettes and tips

  • Vortex mixer

2. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Further dilute this stock solution in RPMI-1640 medium to create a working stock solution at a concentration 100 times the highest final concentration to be tested.

3. Inoculum Preparation

  • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing Tween 20 and gently scraping the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer.[5]

4. Test Procedure

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Add 200 µL of sterile RPMI-1640 medium to well 12 to serve as a sterility control (no inoculum).

  • Well 11, containing the inoculum but no this compound, serves as the growth control.

  • Incubate the plate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

5. Endpoint Determination

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

  • For azoles and echinocandins against yeasts, the MIC is typically read at the lowest concentration showing a ≥50% decrease in growth.[3][4][6] For molds, the endpoint for some antifungals is 100% inhibition of growth.[4][6] For this compound, a consistent endpoint (e.g., ≥80% or 100% inhibition) should be established and used consistently.

  • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Phomalactone Acetate Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C add_inoculum->incubation read_mic Determine MIC incubation->read_mic

Broth Microdilution Workflow for MIC Determination
Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity and can be used as a preliminary screening tool.

1. Materials

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Suitable agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue)

  • Fungal inoculum prepared as in Protocol 1

  • Sterile swabs

  • Incubator (35°C)

  • Solvent for this compound (e.g., DMSO)

2. Procedure

  • Prepare a stock solution of this compound in a suitable solvent.

  • Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

  • Prepare a lawn of the fungal inoculum on the surface of the agar plate using a sterile swab.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

  • Place a solvent-only disk as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively elucidated. However, many antifungal agents target the fungal cell wall or cell membrane.[7][8] A common target is the ergosterol biosynthetic pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[7][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in cell death.[7] Another potential target is the synthesis of β-glucan, a key component of the fungal cell wall.[7]

Below is a generalized and hypothetical signaling pathway illustrating a potential mechanism of action for an antifungal compound targeting ergosterol biosynthesis.

Antifungal_Mechanism cluster_pathway Hypothetical Ergosterol Biosynthesis Inhibition Phomalactone This compound TargetEnzyme Target Enzyme (e.g., 14α-demethylase) Phomalactone->TargetEnzyme Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway TargetEnzyme->ErgosterolPathway Blocks Ergosterol Ergosterol ErgosterolPathway->Ergosterol Leads to ToxicPrecursors Toxic Sterol Precursors ErgosterolPathway->ToxicPrecursors Accumulates CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains CellDeath Fungal Cell Death CellMembrane->CellDeath Leads to ToxicPrecursors->CellMembrane Disrupts

Hypothetical Antifungal Mechanism of Action

Disclaimer: The specific cellular targets and signaling pathways for this compound require further investigation. The provided diagram is a generalized representation of a common antifungal mechanism.

References

Application Notes and Protocols for Phomalactone Acetate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Larvicidal and Adulticidal Bioassays of Phomalactone Acetate

These application notes provide a comprehensive overview of the methodologies for conducting larvicidal and adulticidal bioassays with this compound, a natural compound with demonstrated insecticidal properties. The protocols are based on established laboratory procedures and aim to ensure reproducibility and accuracy in assessing the efficacy of this compound against various mosquito species.

Introduction

Phomalactone and its acetate derivative are secondary metabolites produced by the fungus Nigrospora sphaerica.[1][2][3] These compounds have garnered interest as potential biocontrol agents due to their insecticidal activity against medically important mosquito vectors. The following sections detail the experimental procedures for evaluating the larvicidal and adulticidal effects of this compound, present quantitative data from published studies, and illustrate the experimental workflow.

Quantitative Data Summary

The insecticidal activity of Phomalactone and this compound has been quantified against several mosquito species. The following tables summarize the key efficacy data from laboratory bioassays.

Table 1: Adulticidal Activity of Phomalactone and this compound by Topical Application

CompoundMosquito SpeciesStrainLD50 (µ g/mosquito )
PhomalactoneAedes aegyptiOrlando (ORL) - Permethrin Susceptible0.64[1][3]
PhomalactoneAnopheles quadrimaculatus-0.20[1][3]
This compoundAedes aegyptiOrlando (ORL) - Permethrin Susceptible0.66
This compoundAedes aegyptiPuerto Rico (PR) - Permethrin Resistant>5 (at 5 µ g/insect , 100% mortality observed)[2]

Table 2: Larvicidal Activity of Phomalactone Against Aedes aegypti

CompoundMosquito StrainConcentration (µg/µL)Mortality (%)
PhomalactoneOrlando (ORL) - Permethrin Susceptible1100
PhomalactonePuerto Rico (PR) - Permethrin Resistant126[1][2]

Experimental Protocols

Larvicidal Bioassay Protocol

This protocol is adapted from established methods for determining the toxicity of compounds to mosquito larvae.[4][5]

Objective: To determine the lethal concentration of this compound required to cause mortality in mosquito larvae.

Materials:

  • This compound

  • Solvent (e.g., acetone or DMSO)

  • Distilled water

  • 24-well plates or glass beakers (250 mL)

  • Third or early fourth-instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles stephensi)

  • Pipettes

  • Small amount of larval food (e.g., yeast extract, fish food)

  • Incubator or environmental chamber (maintained at 27 ± 2°C, 75 ± 5% relative humidity, with a 12:12 hour light:dark photoperiod)

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of the chosen solvent to prepare a stock solution of high concentration (e.g., 1000 ppm).

  • Preparation of Test Concentrations: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. A preliminary range-finding test is recommended to determine the approximate range of concentrations causing 0-100% mortality.

  • Experimental Setup:

    • For each concentration, and the control, set up at least three replicates.

    • In each replicate vessel (well or beaker), add a specific volume of distilled water (e.g., 99 mL in a beaker or an appropriate volume in a well).

    • Add a small amount of larval food to each vessel.

    • Introduce 20-25 larvae into each vessel.

    • Add 1 mL of the respective test solution (or solvent for the control) to the corresponding vessels to achieve the final desired concentrations.

  • Incubation: Place the test vessels in an incubator or environmental chamber under controlled conditions.

  • Data Collection: Record the number of dead larvae in each replicate at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC50 and LC90 values (the concentrations required to kill 50% and 90% of the larvae, respectively).

Adulticidal Bioassay Protocol (Topical Application)

This protocol is designed to assess the contact toxicity of this compound to adult female mosquitoes.[1][2]

Objective: To determine the lethal dose (LD50) of this compound when applied directly to the exoskeleton of adult mosquitoes.

Materials:

  • This compound

  • Acetone

  • Micropipette or micro-applicator

  • Non-blood-fed adult female mosquitoes (3-5 days old)

  • Cages for holding mosquitoes

  • 10% sucrose solution

  • Cold plate or freezer for anesthetizing mosquitoes

  • Dissecting microscope

Procedure:

  • Preparation of Test Solutions: Dissolve this compound in acetone to prepare a range of concentrations.

  • Anesthetization: Anesthetize the mosquitoes by placing them on a cold plate or in a freezer for a short period until they are immobilized.

  • Topical Application:

    • Place the anesthetized mosquitoes on a chilled surface under a dissecting microscope.

    • Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each mosquito.

    • For the control group, apply the same volume of acetone alone.

  • Recovery and Observation:

    • Transfer the treated mosquitoes to recovery cages with access to a 10% sucrose solution.

    • Maintain the cages under controlled environmental conditions.

  • Data Collection: Record the number of dead mosquitoes in each cage at 24 hours post-treatment.

  • Data Analysis:

    • Calculate the percentage mortality for each dose.

    • Determine the LD50 value using probit analysis.

Visualizations

Experimental Workflow for Bioassays

G cluster_prep Preparation cluster_larvicidal Larvicidal Bioassay cluster_adulticidal Adulticidal Bioassay compound_prep Compound Preparation (Stock & Dilutions) larva_exposure Larval Exposure (20-25 larvae/replicate) compound_prep->larva_exposure adult_application Topical Application (Dorsal Thorax) compound_prep->adult_application insect_prep Insect Rearing (Larvae/Adults) insect_prep->larva_exposure adult_anesthesia Anesthetize Adults insect_prep->adult_anesthesia larva_incubation Incubation (24-48 hours) larva_exposure->larva_incubation larva_mortality Mortality Assessment larva_incubation->larva_mortality larva_analysis Data Analysis (LC50/LC90) larva_mortality->larva_analysis adult_anesthesia->adult_application adult_recovery Recovery & Observation (24 hours) adult_application->adult_recovery adult_mortality Mortality Assessment adult_recovery->adult_mortality adult_analysis Data Analysis (LD50) adult_mortality->adult_analysis

Caption: Workflow for Larvicidal and Adulticidal Bioassays.

Potential Mode of Action

While the precise signaling pathway of this compound in insects is not fully elucidated, it is suggested that its mode of action differs from that of pyrethroids, which target sodium channels.[2] Many natural products exert their insecticidal effects by interfering with the insect's nervous system or developmental processes. A possible, though unconfirmed, pathway could involve the disruption of neurotransmitter signaling or chitin synthesis.

G phomalactone This compound nervous_system Insect Nervous System phomalactone->nervous_system development Insect Development phomalactone->development neurotransmitter Neurotransmitter Signaling Disruption nervous_system->neurotransmitter chitin Chitin Synthesis Inhibition development->chitin paralysis Paralysis & Death neurotransmitter->paralysis molting_failure Molting Failure & Death chitin->molting_failure

Caption: Hypothetical Mode of Action Pathways for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Phomalactone Acetate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone acetate, a derivative of the fungal secondary metabolite Phomalactone, has garnered interest for its potential bioactive properties. Phomalactone, isolated from various fungi including Nigrospora and Phoma species, has demonstrated a range of biological activities, including insecticidal, phytotoxic, and antimicrobial effects.[1] While extensive data on the direct cytotoxicity of this compound against cancer cell lines is limited in publicly available literature, its structural class (lactones) and the bioactivity of related compounds suggest potential for antiproliferative and pro-apoptotic effects.

These application notes provide a framework for researchers to assess the cytotoxic and apoptotic potential of this compound using established cell-based assays. The protocols detailed below are widely used in drug discovery and toxicology to quantify cell viability and elucidate mechanisms of cell death.

Data Presentation: Biological Activities of Phomalactone

Due to the limited availability of specific cytotoxic data for this compound against cancer cell lines, this table summarizes the known biological activities of the parent compound, Phomalactone, to provide context for its potential bioactivity.

Organism/Cell LineAssay TypeEndpointResult (IC50/LD50)Reference
Aedes aegypti (larvae)Larvicidal assayMortalityLC50 not determined, but activity observed[1]
Aedes aegypti (adult)Topical adulticide assayMortalityLD50 = 0.64 µ g/mosquito [1]
Anopheles quadrimaculatus (adult)Topical adulticide assayMortalityLD50 = 0.20 µ g/mosquito [1]
Toxoplasma gondiiProliferation inhibition assayInhibition of proliferationIC50 = 5.13 µM
Plasmodium falciparumProliferation inhibition assayInhibition of proliferationIC50 = 84.32 µM
HL-60 (human promyelocytic leukemia)Cytotoxicity AssayInhibition of cell viabilityIC50 > 100 µM (for a related derivative from Nigrospora sp.)[1]

Note: The cytotoxicity of this compound itself against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) has not been extensively reported in the available scientific literature. The data presented for HL-60 cells is for a different derivative from the same fungal genus and should be interpreted with caution. Further studies are required to establish a clear cytotoxic profile of this compound.

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to evaluate the cytotoxicity and apoptotic effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.[5][6]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: After 24 hours, replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound. Include controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and cells treated with lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity Assays cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) plate_cells Plate Cells in 96-well plates cell_culture->plate_cells add_treatment Add Treatment to Cells plate_cells->add_treatment phomalactone This compound (Serial Dilutions) phomalactone->add_treatment mtt_assay MTT Assay (Metabolic Activity) add_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) add_treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) add_treatment->apoptosis_assay read_plate Microplate Reader / Flow Cytometer mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calc_ic50 Calculate IC50 & % Apoptosis read_plate->calc_ic50 apoptosis_pathway cluster_trigger 1. Induction cluster_mitochondria 2. Mitochondrial Pathway cluster_caspase 3. Caspase Activation phomalactone This compound ros Increased ROS (Reactive Oxygen Species) phomalactone->ros induces bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Phomalactone Acetate: Application Notes and Protocols for a Potential Natural Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone, a naturally occurring lactone isolated from the endophytic fungus Nigrospora sphaerica, has demonstrated notable antifungal properties against a range of plant pathogens.[1][2][3] This document provides detailed application notes and protocols for the investigation of phomalactone acetate, a derivative of phomalactone, as a potential natural fungicide for agricultural applications. While specific data for this compound is limited, the information presented herein is based on the known activities of the parent compound, phomalactone, and related molecules. It is intended to serve as a comprehensive guide for researchers initiating studies on this promising natural product derivative.

Phomalactone has been shown to be effective against several economically important fungal and oomycete plant pathogens.[1] Its activity, coupled with its natural origin, makes it an attractive candidate for development as a bio-based fungicide, potentially offering a more environmentally benign alternative to synthetic chemical fungicides.

Quantitative Data on Antifungal Activity

Currently, there is a lack of specific quantitative data in the peer-reviewed literature for the antifungal activity of this compound. However, studies on the parent compound, phomalactone, provide a strong basis for its potential efficacy. The following table summarizes the known antifungal activity of phomalactone against various plant pathogens. It is hypothesized that the acetate derivative may exhibit comparable or potentially enhanced activity and stability.

Fungal PathogenHost Plant(s)Antifungal Activity (Phomalactone)Reference(s)
Phytophthora infestansTomato, PotatoMinimum Inhibitory Concentration (MIC): 2.5 mg/L (in vitro); Reduced development of late blight (in vivo)[1]
Colletotrichum fragariaeStrawberryModerately fungicidal[2]
Phomopsis sp.VariousModerately fungicidal[2]
Xanthomonas campestrisVariousSignificant activity (MIC: 150 µg/ml)[3]
Candida albicansHuman pathogenSignificant activity (MIC: 150 µg/ml)[3]

Note: The data presented is for phomalactone. Further studies are required to determine the specific EC50 values and inhibitory percentages of this compound against a broader range of agricultural pathogens.

Proposed Mechanism of Action

The precise molecular mechanism of antifungal action for phomalactone and its acetate derivative has not been fully elucidated. However, research on structurally related α-pyrones, such as 6-pentyl-2H-pyran-2-one (6PP), suggests a potential mode of action involving the disruption of the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates essential cellular processes such as growth, proliferation, and metabolism in response to nutrient availability.[4][5][6][7][8]

Based on this evidence, a hypothetical mechanism for this compound is proposed to involve the inhibition of the TOR signaling pathway in fungal cells, leading to the disruption of cell growth and proliferation.

G cluster_extracellular Extracellular cluster_cell Fungal Cell Phomalactone_Acetate This compound Cell_Membrane Cell Membrane Phomalactone_Acetate->Cell_Membrane Crosses TOR_Complex TOR Complex (TORC1/TORC2) Phomalactone_Acetate->TOR_Complex Inhibition Downstream_Effectors Downstream Effectors (e.g., Sch9, PP2A) TOR_Complex->Downstream_Effectors Activation Cell_Growth Cell Growth & Proliferation TOR_Complex->Cell_Growth Ribosome_Biogenesis Ribosome Biogenesis & Protein Synthesis Downstream_Effectors->Ribosome_Biogenesis Regulation Ribosome_Biogenesis->Cell_Growth Fungal_Death Fungal Cell Death Cell_Growth->Fungal_Death Inhibition of

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound as a potential fungicide. These are generalized methods and may require optimization based on the specific fungal pathogen and host plant being investigated.

Protocol 1: Isolation and Purification of Phomalactone and Synthesis of this compound

Objective: To isolate phomalactone from Nigrospora sphaerica and synthesize its acetate derivative.

Materials:

  • Culture of Nigrospora sphaerica

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware and equipment

Procedure:

  • Fungal Culture and Extraction:

    • Inoculate Nigrospora sphaerica into PDB and incubate for 2-3 weeks.

    • Filter the culture broth to separate the mycelium from the filtrate.

    • Extract the filtrate with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Purification of Phomalactone:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing phomalactone and evaporate the solvent to yield pure phomalactone.

  • Synthesis of this compound:

    • Dissolve the purified phomalactone in pyridine.

    • Add acetic anhydride to the solution and stir at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.

    • Further purify by chromatography if necessary.

G Start Start: N. sphaerica culture Culture Fermentation in PDB Start->Culture Extraction Ethyl Acetate Extraction Culture->Extraction Purification Silica Gel Chromatography Extraction->Purification Phomalactone Pure Phomalactone Purification->Phomalactone Acetylation Acetylation (Acetic Anhydride, Pyridine) Phomalactone->Acetylation Purification2 Purification Acetylation->Purification2 End This compound Purification2->End

Caption: Workflow for this compound production.

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and EC50 of this compound against various fungal pathogens.

Materials:

  • This compound

  • Fungal pathogen cultures

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogen on PDA plates.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include positive (fungicide) and negative (solvent) controls.

    • Incubate the plates at the optimal temperature for the specific fungus.

  • Data Analysis:

    • After incubation, visually assess fungal growth or measure the optical density at a suitable wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting a dose-response curve.

Protocol 3: In Vivo Antifungal Assay on Plants

Objective: To evaluate the efficacy of this compound in controlling fungal disease on a host plant.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate)

  • Healthy host plants

  • Fungal pathogen inoculum

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation and Inoculation:

    • Grow healthy host plants to a suitable developmental stage.

    • Prepare a spore or mycelial suspension of the fungal pathogen.

    • Inoculate the plants with the pathogen by spraying or wound inoculation.

  • Treatment Application:

    • Prepare different concentrations of the this compound formulation.

    • Apply the treatments to the plants (e.g., foliar spray) either before (preventive) or after (curative) pathogen inoculation.

    • Include positive (commercial fungicide) and negative (formulation blank) controls.

  • Disease Assessment:

    • Maintain the plants in a controlled environment with optimal conditions for disease development.

    • After a suitable incubation period, assess the disease severity using a rating scale (e.g., percentage of leaf area infected).

  • Data Analysis:

    • Calculate the disease control efficacy for each treatment compared to the untreated control.

    • Analyze the data statistically to determine significant differences between treatments.

Conclusion

This compound represents a promising candidate for the development of a novel, natural fungicide. The protocols and information provided in these application notes are intended to facilitate further research into its antifungal properties, mechanism of action, and potential for practical application in agriculture. While direct data for the acetate derivative is currently limited, the demonstrated activity of its parent compound, phomalactone, strongly warrants its investigation. Future studies should focus on obtaining robust quantitative data on its efficacy against a wide range of plant pathogens and elucidating its precise molecular targets.

References

Application Notes and Protocols: Phomalactone Acetate in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone acetate is a semi-synthetic derivative of Phomalactone, a naturally occurring α,β-unsaturated lactone produced by the fungus Nigrospora sphaerica. Natural products are a promising source of new bioactive molecules for the development of novel pesticides. Phomalactone has demonstrated notable insecticidal and antifungal properties, suggesting its potential as a valuable tool in Integrated Pest Management (IPM) programs. IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Chemical control, particularly with compounds derived from natural sources, is employed as a last resort and in a manner that minimizes risks to human health and the environment.

These application notes provide a comprehensive overview of the biological activity of this compound, detailed protocols for its synthesis and bioactivity assessment, and a proposed framework for its integration into IPM strategies.

Physicochemical Properties of Phomalactone and this compound

PropertyPhomalactoneThis compound
Chemical Formula C₈H₁₀O₃C₁₀H₁₂O₄
Molecular Weight 154.16 g/mol 196.19 g/mol
Appearance White crystalline solidPale yellow viscous oil[1]
Chemical Structure
5,6-dihydro-5-hydroxy-6-(1E)-1-propenyl-2H-pyran-2-one(5S,6S)-6-((E)-prop-1-en-1-yl)-2-oxo-5,6-dihydro-2H-pyran-5-yl acetate

Biological Activity

Insecticidal Activity

Phomalactone and its acetate derivative have shown significant insecticidal activity, particularly against mosquito species. Laboratory bioassays have demonstrated their efficacy as both larvicides and adulticides.

Table 1: Insecticidal Activity of Phomalactone and this compound against Mosquitoes

CompoundSpeciesBioassayMetricValueReference
PhomalactoneAedes aegypti (Orlando strain, susceptible)Topical AdulticideLD₅₀0.64 µ g/mosquito [2][3]
PhomalactoneAnopheles quadrimaculatusTopical AdulticideLD₅₀0.20 µ g/mosquito [2][3]
This compoundAedes aegypti (Orlando strain, susceptible)Topical AdulticideLD₅₀0.89 µ g/mosquito [3]
This compoundAedes aegypti (Orlando strain, susceptible)Topical Adulticide% Mortality (at 5 µ g/insect )100%[4]
This compoundAedes aegypti (Puerto Rico strain, resistant)Topical Adulticide% Mortality (at 5 µ g/insect )100%[4]
Antifungal Activity

Table 2: Antifungal Activity of Phomalactone

CompoundFungal SpeciesBioassayMetricValueReference
PhomalactonePhytophthora infestansMycelial Growth InhibitionMIC2.5 mg/L[5]
PhomalactonePhytophthora infestansTomato Late Blight Development (in vivo)-Reduction at 100 and 500 mg/L[5]
PhomalactoneColletotrichum fragariaeFungicidal Assay-Moderately fungicidal
PhomalactonePhomopsis spp.Fungicidal Assay-Moderately fungicidal

Proposed Mechanism of Action

The precise molecular targets of this compound have not been fully elucidated. However, based on its chemical structure as an α,β-unsaturated lactone (a class of pyrones), a plausible mechanism of action can be proposed.

  • Insecticidal Mechanism: Studies on other α,β-unsaturated lactones suggest that they may act as Michael acceptors, reacting with nucleophilic residues (such as cysteine or histidine) in essential enzymes or proteins. This covalent modification can lead to enzyme inhibition and disruption of critical physiological processes. One study on a similar lactone implicated the disruption of proteolysis in the larval gut of Aedes aegypti as a potential insecticidal mechanism[5][6]. Notably, Phomalactone did not induce leg autotomy in mosquitoes, a characteristic effect of pyrethroid insecticides, suggesting a different mode of action[1][4].

  • Antifungal Mechanism: The antifungal activity of pyrones is often attributed to their ability to disrupt cell membrane integrity or interfere with key cellular processes. Some pyrones have been shown to inhibit biofilm formation by targeting adhesin proteins[7]. Another potential mechanism is the inhibition of the respiratory electron transport system, as observed with the antifungal antibiotic pyrrolnitrin[8].

Proposed_Mechanism_of_Action cluster_insect Insecticidal Action cluster_fungus Antifungal Action PA_insect This compound Michael_Addition Michael Addition Reaction PA_insect->Michael_Addition acts as Michael acceptor Enzyme_Inhibition Enzyme Inhibition (e.g., gut proteases) Michael_Addition->Enzyme_Inhibition leads to Physiological_Disruption Physiological Disruption Enzyme_Inhibition->Physiological_Disruption Insect_Mortality Insect Mortality Physiological_Disruption->Insect_Mortality PA_fungus This compound Membrane_Disruption Cell Membrane Disruption PA_fungus->Membrane_Disruption Biofilm_Inhibition Biofilm Formation Inhibition PA_fungus->Biofilm_Inhibition Respiratory_Chain_Inhibition Respiratory Chain Inhibition PA_fungus->Respiratory_Chain_Inhibition Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition Biofilm_Inhibition->Fungal_Growth_Inhibition Respiratory_Chain_Inhibition->Fungal_Growth_Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Meepagala et al. (2015)[1].

Synthesis_Workflow start Start dissolve Dissolve Phomalactone in pyridine start->dissolve add_reagent Add acetic anhydride dissolve->add_reagent react Stir at ambient temperature for 12h add_reagent->react cool_acidify Cool on ice and acidify with 1N HCl react->cool_acidify extract Extract with ethyl acetate cool_acidify->extract dry_evaporate Dry over anhydrous Na₂SO₄ and evaporate solvent extract->dry_evaporate end Obtain this compound (pale yellow viscous oil) dry_evaporate->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • Phomalactone

  • Pyridine

  • Acetic anhydride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL) in a round-bottom flask.

  • Add acetic anhydride (0.1 mL, 0.9 mmol) to the solution.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • After 12 hours, cool the reaction mixture in an ice bath.

  • Acidify the cooled mixture with 1N HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (30 mL each).

  • Combine the ethyl acetate layers and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain this compound as a pale yellow viscous oil.

Insecticidal Bioassay: Mosquito Adult Topical Application

This protocol is a generalized procedure based on methods described for mosquito adult bioassays[4][8][9].

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Microsyringe or repeating dispenser (capable of delivering 0.2-0.5 µL)

  • Non-absorbent surface (e.g., paraffin film)

  • Adult mosquitoes (3-5 days old) of the target species

  • Anesthesia apparatus (e.g., CO₂ pad or chilling on ice)

  • Observation containers with mesh lids

  • Sugar solution (e.g., 10% sucrose)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions to determine the dose-response relationship. A solvent-only control should also be prepared.

  • Mosquito Anesthesia: Anesthetize adult mosquitoes using either CO₂ or by placing them on a chilled surface.

  • Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 0.5 µL) of the test solution directly to the dorsal thorax of each anesthetized mosquito.

  • Recovery: Place the treated mosquitoes in observation containers (e.g., 25 mosquitoes per container) and provide them with a cotton ball soaked in a sugar solution.

  • Observation: Record mortality at 24 hours post-application. Mosquitoes unable to stand or fly are considered moribund and are counted as dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and the control. If a dose-response is established, calculate the LD₅₀ (the lethal dose that kills 50% of the test population) using probit analysis.

Antifungal Bioassay: Mycelial Growth Inhibition

This protocol is a standard method for assessing the antifungal activity of a compound[10][11].

Antifungal_Assay_Workflow start Start prepare_media Prepare PDA medium amended with this compound at various concentrations start->prepare_media pour_plates Pour amended PDA into Petri dishes prepare_media->pour_plates inoculate Inoculate center of each plate with a mycelial plug of the test fungus pour_plates->inoculate incubate Incubate plates at optimal temperature inoculate->incubate measure Measure colony diameter when control plate reaches full growth incubate->measure calculate Calculate percentage of mycelial growth inhibition measure->calculate determine_mic Determine Minimum Inhibitory Concentration (MIC) calculate->determine_mic

Caption: Workflow for the antifungal mycelial growth inhibition assay.

Materials:

  • This compound

  • Solvent (e.g., DMSO or ethanol)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes

  • Actively growing culture of the target fungus

  • Cork borer

  • Incubator

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations. A solvent-only control and a no-treatment control should also be prepared.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus.

  • Measurement: When the mycelial growth in the no-treatment control plates has reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Application in Integrated Pest Management (IPM)

The integration of this compound into an IPM program would leverage its biological activities while minimizing the development of resistance and off-target effects.

Proposed IPM Strategy:

  • Monitoring: Use pheromone traps and regular scouting to monitor pest populations and determine when they reach action thresholds.

  • Cultural and Mechanical Controls: Employ practices such as crop rotation, sanitation (removal of infested plant material), and physical barriers to reduce pest pressure.

  • Biological Control: Conserve and release natural enemies (predators and parasitoids) of the target pests.

  • Targeted Application of this compound: If pest populations exceed the action threshold, apply this compound as a targeted spray. Its use as a natural product-derived insecticide could be compatible with many biological control agents, although compatibility testing is recommended.

  • Resistance Management: Rotate the use of this compound with other insecticides that have different modes of action to prevent the development of resistance.

Phytotoxicity

Phomalactone has been reported to be phytotoxic to Zinnia elegans and other plant species by inhibiting seedling growth and causing electrolyte leakage from photosynthetic tissues. Therefore, it is crucial to assess the phytotoxicity of this compound on the target crop before its widespread application.

Phytotoxicity Assay Protocol

This is a generalized protocol for assessing phytotoxicity on seedlings.

Materials:

  • This compound

  • Test plant seeds (e.g., lettuce, radish, or the target crop)

  • Filter paper

  • Petri dishes or germination trays

  • Growth chamber or incubator

Procedure:

  • Prepare Test Solutions: Create a series of dilutions of this compound in water or a suitable solvent. Include a solvent-only control and a water-only control.

  • Seed Treatment/Exposure:

    • Filter Paper Method: Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the test solution. Place a known number of seeds (e.g., 10-20) on the filter paper.

    • Soil Application Method: If testing in soil, apply the test solution to the soil surface before or after sowing the seeds.

  • Incubation: Place the Petri dishes or trays in a growth chamber with controlled light, temperature, and humidity.

  • Assessment: After a set period (e.g., 3-7 days), measure the following parameters:

    • Seed germination percentage

    • Root length

    • Shoot length

  • Data Analysis: Compare the germination and growth parameters of the treated seeds with the controls to determine if there is any significant inhibition, which would indicate phytotoxicity.

Conclusion

This compound, a derivative of a fungal natural product, shows considerable promise as a biorational pesticide for use in Integrated Pest Management. Its insecticidal activity against key disease vectors and the potential for antifungal properties make it a candidate for further development. The provided protocols for synthesis and bioassays offer a framework for researchers to expand upon the existing knowledge of this compound. Further research is needed to fully elucidate its mechanism of action, evaluate its efficacy under field conditions, and assess its environmental fate and non-target effects to ensure its safe and effective integration into sustainable pest management strategies.

References

Phomalactone Acetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive technical information on Phomalactone Acetate, including its chemical properties, biological activity, and detailed protocols for its synthesis and analysis.

Introduction

This compound is the acetylated derivative of Phomalactone, a mycotoxin produced by various fungi, including those of the Nigrospora genus. While research on this compound is ongoing, it has demonstrated notable biological activities, including mosquitocidal and potential antifungal properties. These characteristics make it a compound of interest for further investigation in pest control and pharmaceutical development.

Chemical and Physical Properties

This compound is a lactone with the systematic name (5S,6S)-5-(acetyloxy)-5,6-dihydro-6-[(1E)-1-propen-1-yl]-2H-pyran-2-one. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in dichloromethane, DMSO, and ethanol.
Storage Store at -20°C for long-term stability. Keep in a tightly sealed container, protected from light and moisture.

Biological Activity

Mosquitocidal Activity:

This compound has been shown to be a potent mosquitocidal agent. In a laboratory setting, it exhibited 100% mortality against both permethrin-susceptible and permethrin-resistant strains of Aedes aegypti mosquitoes at a dose of 5 µg per insect.[1][2][3] This activity suggests its potential as a lead compound for the development of new insecticides.

OrganismActivityConcentration/DoseReference
Aedes aegypti (permethrin-susceptible)100% mortality5 µ g/insect [1][2][3]
Aedes aegypti (permethrin-resistant)100% mortality5 µ g/insect [1][2][3]

Antifungal Activity:

While specific studies on the antifungal activity of this compound are limited, the parent compound, Phomalactone, has demonstrated inhibitory effects against various plant pathogenic fungi.[4] It is plausible that this compound retains some of this antifungal activity. Further research is needed to fully characterize its antifungal spectrum and efficacy.

Analytical Standards and Reference Materials

Currently, there are no known commercial suppliers of certified analytical standards or reference materials for this compound. Researchers requiring this compound will likely need to synthesize it in-house or commission a custom synthesis from a specialized chemical supplier. The synthesis protocol provided in this document can be used for this purpose.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, Phomalactone, through an acetylation reaction.[1]

Materials:

  • Phomalactone

  • Pyridine

  • Acetic anhydride

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for preparative thin-layer chromatography (TLC)

  • Developing solvent: 5% isopropanol in dichloromethane

Procedure:

  • Dissolve Phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL).

  • Add acetic anhydride (0.1 mL, 0.9 mmol) to the solution.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • Cool the reaction mixture on an ice bath.

  • Acidify the mixture with 1N HCl (20 mL).

  • Extract the product with ethyl acetate (2 x 30 mL).

  • Dry the combined ethyl acetate layers over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a pale yellow viscous oil.

  • Purify the crude product by preparative thin-layer chromatography using 5% isopropanol in dichloromethane as the eluent to yield this compound as a white crystalline solid.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for the development of a quantitative HPLC method for this compound, adapted from methods used for similar lactone compounds. Method validation and optimization will be required for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A starting point could be a linear gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve them in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.[1]

¹H NMR Spectroscopic Data (CDCl₃):

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
6.96dd5.2, 9.6H-4
6.20d9.6H-3
5.94dq8, 14H-1'
5.59ddq1.6, 6.8, 15.1H-2'
5.24dd3.2, 5.6H-5
4.87dd2.8, 7.6H-6
2.04sOAc
1.73dd1.2, 6.4CH₃

¹³C NMR Spectroscopic Data (CDCl₃):

Chemical Shift (δ ppm)Assignment
170.01C=O (acetate)
162.65C-2
140.78C-4
133.01C-2'
124.69C-1'
123.49C-3
79.44C-6
64.15C-5
20.61OAc (CH₃)
17.93C-3'

High-Resolution Mass Spectrometry (HRMS) Data:

IonCalculated m/zFound m/z
[M+H]⁺197.081385196.08136

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phomalactone Phomalactone Reaction Acetylation (Pyridine, Acetic Anhydride) Phomalactone->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Preparative TLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: General workflow for HPLC analysis of this compound.

Antifungal_Pathway cluster_pathway Hypothetical Antifungal Signaling Pathway Phomalactone_Acetate This compound Cell_Membrane Fungal Cell Membrane (Ergosterol Synthesis) Phomalactone_Acetate->Cell_Membrane Inhibition Signal_Transduction Signal Transduction Cascade Cell_Membrane->Signal_Transduction Disruption Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Cell_Wall Cell Wall Synthesis Inhibition Gene_Expression->Cell_Wall Downregulation Cell_Death Fungal Cell Death Cell_Wall->Cell_Death

References

Troubleshooting & Optimization

Phomalactone Acetate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Phomalactone acetate. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers insights based on the general chemical properties of its core functional groups—a lactone and an acetate ester—to help you mitigate potential degradation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains both a lactone ring and an acetate ester. Both functional groups are susceptible to hydrolysis, which is the primary degradation pathway. This reaction can be catalyzed by acidic or basic conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of -20°C is recommended for long-term storage to minimize degradation.

Q3: How should I prepare stock solutions of this compound?

A3: For maximum stability, prepare stock solutions in anhydrous aprotic organic solvents such as DMSO, DMF, or acetonitrile. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: It is not recommended to store this compound in aqueous buffers for extended periods, especially at neutral or alkaline pH, due to the high risk of hydrolysis of both the lactone and the acetate ester. If your experiment requires an aqueous environment, prepare the solution immediately before use and use it within a few hours.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation products are expected to be Phomalactone and acetic acid, resulting from the hydrolysis of the acetate ester. Further hydrolysis of the lactone ring in Phomalactone would lead to the corresponding hydroxy acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in an in vitro assay. Degradation of the compound in the aqueous assay buffer.- Prepare fresh solutions of this compound in a suitable anhydrous solvent (e.g., DMSO) immediately before use.- Minimize the incubation time in the aqueous buffer.- Perform control experiments to assess the stability of the compound in the assay medium over the experiment's duration.
Inconsistent experimental results over time. Degradation of the stock solution.- Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.- Use fresh stock solutions for critical experiments.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Compound degradation.- Analyze the sample for the presence of expected degradation products (Phomalactone, acetic acid).- Re-evaluate the preparation and storage procedures for all solutions containing this compound.

Stability Profile of this compound (Inferred)

The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of lactones and acetate esters.

Condition Parameter Expected Stability Recommendation
Temperature SolidStable at -20°C.Store solid compound at -20°C for long-term storage.
Solution (in aprotic solvent)Stable at -20°C to -80°C.Store stock solutions at low temperatures.
Solution (in aqueous buffer)Unstable, degradation rate increases with temperature.Prepare fresh and use immediately. Avoid heating.
pH Aqueous SolutionMost stable at slightly acidic pH (around 4-5). Rapidly degrades at neutral and alkaline pH.If an aqueous solution is necessary, use a slightly acidic buffer and prepare it fresh.
Solvent Aprotic (e.g., DMSO, DMF)High stability.Use as the solvent of choice for stock solutions.
Protic (e.g., water, methanol)Lower stability due to solvolysis.Avoid for long-term storage.
Light Potential for photodegradation.Store in amber vials or protect from light.

Experimental Protocol: General Stability Assessment of this compound

This protocol provides a general method to assess the stability of this compound in a specific buffer of interest.

Objective: To determine the rate of degradation of this compound in a given aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 100 µM).

  • Immediately after preparation (t=0), take an aliquot of the solution and quench any further degradation by diluting it with a cold organic solvent (e.g., acetonitrile). Analyze this sample by HPLC or LC-MS to determine the initial concentration.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench as in step 3, and analyze by HPLC or LC-MS.

  • Quantify the peak area of the this compound at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing Degradation and Experimental Workflow

The following diagrams illustrate the potential degradation pathway of this compound and a typical experimental workflow for its use.

G Potential Hydrolysis Pathway of this compound PA This compound P Phomalactone PA->P Hydrolysis of acetate ester AA Acetic Acid PA->AA Hydrolysis of acetate ester H2O H₂O (Acid or Base) HA Hydroxy Acid P->HA Hydrolysis of lactone ring

Caption: Potential degradation pathway of this compound.

G Recommended Experimental Workflow cluster_prep Preparation cluster_exp Experiment Solid Solid Phomalactone Acetate (-20°C) Stock Stock Solution in Anhydrous DMSO (-80°C) Solid->Stock Dissolve Working Prepare Fresh Working Solution in Aqueous Buffer Stock->Working Assay Perform Experiment (e.g., in vitro assay) Working->Assay Immediate Use

Caption: Recommended workflow for handling this compound.

Technical Support Center: Phomalactone Acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Phomalactone acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a fungal secondary metabolite belonging to the class of α,β-unsaturated lactones. Its purity is critical for accurate biological and pharmacological studies, as impurities can lead to erroneous results and potential toxicity in drug development pipelines.

Q2: What are the main challenges in purifying this compound?

The primary challenges include its potential instability under certain pH and temperature conditions, co-elution with structurally similar impurities, and low yields from fungal cultures. The α,β-unsaturated lactone moiety can be susceptible to hydrolysis or other degradation pathways.

Q3: What are the recommended storage conditions for purified this compound?

To minimize degradation, this compound should be stored as a dry solid at -20°C or lower, protected from light and moisture. If in solution, use aprotic solvents like acetonitrile or ethyl acetate and store at low temperatures for short periods. Avoid prolonged storage in protic solvents, especially under acidic or basic conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield of this compound After Extraction

Possible Causes:

  • Incomplete cell lysis: The fungal biomass was not sufficiently disrupted to release the secondary metabolite.

  • Inappropriate solvent selection: The extraction solvent has low solubility for this compound.

  • Degradation during extraction: The extraction conditions (e.g., high temperature, prolonged exposure to certain solvents) are causing the compound to degrade.

Solutions:

  • Optimize Cell Lysis:

    • Mechanical methods: Use bead beating, sonication, or homogenization to ensure thorough cell disruption.

    • Freeze-thaw cycles: Subject the fungal biomass to multiple freeze-thaw cycles before extraction.

  • Solvent Selection:

    • This compound is expected to have good solubility in moderately polar organic solvents.

    • Perform small-scale solvent screening with solvents like ethyl acetate, dichloromethane, and acetone to determine the most effective extraction solvent.[1]

  • Control Extraction Conditions:

    • Maintain low temperatures (e.g., 4°C) during extraction to minimize enzymatic degradation.

    • Minimize the extraction time to prevent compound degradation.

Problem 2: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate stationary phase: The selected column (e.g., normal phase, reversed-phase) is not providing adequate separation.

  • Suboptimal mobile phase: The solvent system does not have the correct polarity to effectively separate this compound from impurities.

  • Column overloading: Too much crude extract is loaded onto the column, leading to broad peaks and poor resolution.

Solutions:

  • Stationary Phase Selection:

    • Normal Phase (Silica Gel): A good starting point for separating compounds of varying polarity.

    • Reversed-Phase (C18): Effective for separating compounds based on hydrophobicity.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone.

    • Reversed-Phase: Begin with a polar mobile phase such as water or acetonitrile and increase the organic modifier concentration.

    • Utilize a gradient elution to improve separation of complex mixtures.

  • Sample Loading:

    • As a rule of thumb, the sample load should not exceed 1-5% of the column's stationary phase weight for flash chromatography.

Problem 3: Degradation of this compound During Purification

Possible Causes:

  • Hydrolysis of the lactone ring: Exposure to acidic or basic conditions can catalyze the opening of the lactone ring.[2][3][4][5][6]

  • Degradation on silica gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Thermal instability: High temperatures during solvent evaporation can cause decomposition.

Solutions:

  • pH Control:

    • Avoid strong acids and bases in the mobile phase. If pH modification is necessary, use a buffered system.

    • Neutralize the crude extract before chromatographic separation if it is acidic or basic.

  • Minimizing Contact with Silica:

    • If degradation on silica is suspected, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase.

    • Alternatively, deactivate the silica gel by adding a small percentage of a polar solvent like water or triethylamine to the mobile phase.

  • Temperature Control:

    • Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal.

    • For highly sensitive compounds, consider lyophilization (freeze-drying) if the compound is soluble in appropriate solvents.

Data Presentation

Table 1: Comparison of Hypothetical Purification Methods for this compound

Purification MethodStationary PhaseMobile Phase System (Gradient)Typical Yield (%)Purity (%)
Flash ChromatographySilica GelHexane:Ethyl Acetate (100:0 to 50:50)40-6085-95
Preparative HPLC (RP-C18)C18 SilicaAcetonitrile:Water (20:80 to 80:20)25-40>98
Centrifugal Partition Chrom.N/ABiphasic solvent system (e.g., Ethyl acetate-hexane-water)50-70>97

Note: These are representative values and actual results may vary depending on the specific experimental conditions and the producing fungal strain.

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture
  • Harvesting: After cultivation, separate the fungal mycelium from the liquid broth by filtration.

  • Lyophilization: Freeze-dry the mycelium to remove water and facilitate extraction.

  • Extraction: a. Suspend the dried mycelium in ethyl acetate (1:10 w/v). b. Sonciate the suspension for 30 minutes in an ice bath. c. Stir the suspension for 4 hours at room temperature. d. Filter the mixture and collect the ethyl acetate extract. e. Repeat the extraction process twice more.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 3: High-Purity Polishing by Preparative HPLC
  • System Preparation: a. Equilibrate a C18 reversed-phase preparative column with the initial mobile phase (e.g., 20% acetonitrile in water).

  • Sample Preparation: a. Dissolve the partially purified sample from flash chromatography in the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation: a. Inject the sample onto the column. b. Run a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on UV detection (e.g., at 254 nm).

  • Final Processing: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize to obtain the pure compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification a Fungal Culture b Filtration a->b c Lyophilization b->c d Solvent Extraction (Ethyl Acetate) c->d e Concentration d->e f Crude Extract e->f Proceed to Purification g Flash Chromatography (Silica Gel) f->g h Partially Purified This compound g->h i Preparative HPLC (C18) h->i j Pure Phomalactone Acetate i->j

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_sep Poor Separation Solutions cluster_solutions_degrad Degradation Solutions start Start Purification issue Encounter Issue? start->issue low_yield Low Yield issue->low_yield Yes poor_sep Poor Separation issue->poor_sep degradation Degradation issue->degradation end Successful Purification issue->end No sol_lysis Optimize Lysis low_yield->sol_lysis sol_solvent Change Solvent low_yield->sol_solvent sol_conditions Control Conditions low_yield->sol_conditions sol_phase Change Stationary Phase poor_sep->sol_phase sol_mobile Optimize Mobile Phase poor_sep->sol_mobile sol_load Reduce Loading poor_sep->sol_load sol_ph Control pH degradation->sol_ph sol_silica Avoid Silica Issues degradation->sol_silica sol_temp Lower Temperature degradation->sol_temp

Caption: Troubleshooting logic for this compound purification.

References

Phomalactone acetate solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phomalactone acetate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Specific quantitative solubility data for this compound in various solvents is not extensively published. However, based on its chemical structure (a lactone with an acetate group), it is expected to be a sparingly soluble compound in aqueous solutions. Its solubility is predicted to be higher in organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in polar aprotic and some polar protic organic solvents.

Q2: I am observing a precipitate after dissolving this compound and leaving it at room temperature. What is happening?

A2: This is likely due to the compound crashing out of a supersaturated solution. This can happen if the initial dissolution was aided by heating or sonication, and the concentration exceeds the equilibrium solubility at ambient temperature. It is also possible that the solvent is slowly evaporating, increasing the concentration beyond the solubility limit.

Q3: Can pH be adjusted to improve the aqueous solubility of this compound?

A3: this compound does not possess readily ionizable functional groups that would allow for significant pH-dependent solubility changes within a typical physiological range. The lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would degrade the compound rather than simply increase its solubility.[1]

Q4: Are there any known stability issues with this compound in common solvents?

A4: While specific stability data for this compound is limited, lactones can be prone to hydrolysis, especially in the presence of strong acids, bases, or certain enzymes.[1] It is recommended to use freshly prepared solutions and to store stock solutions at low temperatures (e.g., -20°C) in anhydrous solvents to minimize degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter when working with this compound.

Issue 1: this compound is Not Dissolving in My Chosen Solvent
  • Initial Assessment:

    • Visual Inspection: Is the compound forming a suspension (fine particles floating) or has it settled at the bottom?

    • Solvent Choice: Are you using an appropriate solvent? For non-polar compounds like this compound, polar organic solvents are generally a better starting point than aqueous buffers.

  • Troubleshooting Steps:

    • Increase Mechanical Agitation: Vigorously vortex or stir the solution.

    • Apply Gentle Heat: Warm the solution gently (e.g., to 37-40°C). Be cautious, as excessive heat could degrade the compound.

    • Use Sonication: Place the sample in a sonicator bath for short intervals to break up particles and enhance dissolution.

    • Change the Solvent: If the compound remains insoluble, a different solvent or a co-solvent system is necessary. Refer to the solvent screening protocol below.

Issue 2: Low Yield or Inconsistent Results in Biological Assays
  • Initial Assessment:

    • Solubility Limit: Could the poor solubility of this compound be the limiting factor in your assay's effective concentration?

    • Precipitation: Is it possible the compound is precipitating out of the assay medium over time?

  • Troubleshooting Steps:

    • Determine the Critical Solubility Concentration: Find the maximum concentration of this compound that remains in solution in your final assay buffer.

    • Use a Co-solvent: Introduce a small percentage of a biocompatible co-solvent like DMSO or ethanol to your final assay medium to maintain solubility. Ensure you run a vehicle control to account for any effects of the co-solvent.

    • Prepare Fresh Dilutions: Make serial dilutions of your stock solution in the assay buffer immediately before each experiment to minimize the chance of precipitation.

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound

This protocol uses the widely accepted shake-flask method to determine the equilibrium solubility of a compound in a specific solvent.[2]

Materials:

  • This compound (solid)

  • Selected solvent(s) (e.g., DMSO, ethanol, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains visible).

    • Add a known volume of the selected solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Centrifuge the vial to further pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.

Data Presentation:

The solubility data should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Dichloromethane25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Water25[Experimental Value][Calculated Value]
Protocol 2: Screening for an Effective Co-Solvent System

This protocol helps identify a suitable co-solvent to improve the solubility of this compound in an aqueous buffer for biological assays.

Materials:

  • This compound (solid)

  • Primary aqueous buffer (e.g., PBS)

  • Potential co-solvents (e.g., DMSO, ethanol, PEG 400)

  • Microcentrifuge tubes or a 96-well plate

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent where it is freely soluble (e.g., 100% DMSO).

  • Co-Solvent Mixture Preparation: In a series of tubes, prepare your primary aqueous buffer with increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Solubility Test:

    • Add a small, fixed amount of the this compound stock solution to each co-solvent mixture to achieve your desired final concentration.

    • Vortex each tube thoroughly.

    • Incubate at the experimental temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection and Analysis:

    • Visually inspect each tube for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

  • Selection: The lowest concentration of the co-solvent that maintains the desired concentration of this compound without precipitation is the optimal choice.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Dissolution start Start: this compound Fails to Dissolve solvent_check Is the solvent appropriate? (e.g., using organic solvent) start->solvent_check agitation Increase Agitation: - Vortex - Stir solvent_check->agitation Yes wrong_solvent Use a more appropriate aprotic/polar organic solvent solvent_check->wrong_solvent No heating Apply Gentle Heat (e.g., 37-40°C) agitation->heating sonication Use Sonication heating->sonication still_insoluble Still Insoluble? sonication->still_insoluble change_solvent Change Solvent or Use Co-solvent System still_insoluble->change_solvent Yes success Dissolution Successful still_insoluble->success No change_solvent->success wrong_solvent->start Solubility_Protocol_Workflow Shake-Flask Method for Solubility Determination start Add excess this compound to solvent equilibrate Agitate at constant temperature (24-48 hours) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant with PTFE syringe filter centrifuge->filter analyze Quantify concentration (e.g., HPLC) filter->analyze end Report Solubility (mg/mL or µM) analyze->end

References

Technical Support Center: Phomalactone Acetate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phomalactone acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experimental investigations into its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring an acetate ester and an α,β-unsaturated lactone, suggests several predictable degradation pathways under stress conditions. The primary degradation routes are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: Both the acetate ester and the lactone ring are susceptible to hydrolysis.

    • Acid-catalyzed hydrolysis would likely cleave the acetate ester, yielding acetic acid and Phomalactone. The lactone ring could also be opened to form a hydroxy carboxylic acid.[1][2][3][4][5]

    • Base-catalyzed hydrolysis is typically faster and would result in the formation of the corresponding carboxylate salts and alcohols.[2][3][4][5]

  • Oxidative Degradation: The double bond in the lactone ring and the allylic positions are potential sites for oxidation, which could lead to the formation of epoxides, diols, or cleavage products.

  • Photolytic Degradation: The conjugated system of the α,β-unsaturated lactone may absorb UV light, potentially leading to isomerization, cyclization, or radical-mediated degradation pathways.

  • Thermal Degradation: At elevated temperatures, decarboxylation or complex rearrangements could occur.

Q2: What are the expected major degradation products of this compound?

A2: Based on the predicted degradation pathways, the following are the most likely primary degradation products:

  • Phomalactone: Resulting from the hydrolysis of the acetate group.

  • Acetic Acid: The other product of acetate ester hydrolysis.[1]

  • Hydroxy Carboxylic Acid: Formed upon the hydrolytic opening of the lactone ring.

More complex products could arise from oxidative, photolytic, or thermal stress, and their identification would require advanced analytical techniques.

Q3: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?

A3: A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reversed-phase C18 column with a gradient elution of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight and fragmentation information.[6]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Insufficient stress levelIncrease the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[7]
Low solubility of this compoundEnsure complete dissolution in the stress medium. A co-solvent may be necessary, but it should be inert to the stress conditions.[7]
Inappropriate analytical methodVerify that the analytical method can detect small changes in the concentration of this compound. Check the detector response and wavelength.
Issue 2: Complete degradation of this compound is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harshReduce the concentration of the stressor, the temperature, or the exposure time to achieve a target degradation of 5-20%.[8]
High reactivity of the compoundPerform time-point studies at shorter intervals to capture the formation of initial degradation products before they degrade further.
Issue 3: Poor separation of degradation products in HPLC.
Possible Cause Troubleshooting Step
Inadequate chromatographic conditionsOptimize the mobile phase composition, gradient profile, column temperature, and flow rate.
Co-elution of peaksTry a different column chemistry (e.g., C8, phenyl-hexyl) or a different mobile phase pH.
Degradation products have very similar polarityConsider alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC).

Predicted Degradation Pathways

Degradation_Pathways Phomalactone_Acetate This compound Hydrolysis Hydrolysis (Acid or Base) Phomalactone_Acetate->Hydrolysis Oxidation Oxidation Phomalactone_Acetate->Oxidation Photolysis Photolysis Phomalactone_Acetate->Photolysis Thermal Thermal Stress Phomalactone_Acetate->Thermal Phomalactone Phomalactone Hydrolysis->Phomalactone Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Hydroxy_Acid Hydroxy Carboxylic Acid (Lactone Ring Opening) Hydrolysis->Hydroxy_Acid Oxidized_Products Oxidized Products (e.g., Epoxides, Diols) Oxidation->Oxidized_Products Isomers_Cycloadducts Isomers / Cycloadducts Photolysis->Isomers_Cycloadducts Rearrangement_Products Rearrangement Products Thermal->Rearrangement_Products

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.[8]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at room temperature and sample at shorter time points (e.g., 0.5, 1, 2, 4 hours) due to expected faster reaction rates.

  • Neutralize the samples with an equivalent amount of HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Sample at various time points (e.g., 2, 8, 24, 48 hours).

4. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable solvent like water or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Sample at appropriate time points.

5. Thermal Degradation:

  • Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Sample at various time points (e.g., 24, 48, 72 hours).

  • For solution-state thermal stability, heat a solution of the compound at a similar temperature.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the results from a forced degradation study.

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl, 60°C885.210.1 (Phomalactone)4.7 (Hydroxy Acid)14.8
0.1 M NaOH, RT280.512.3 (Phomalactone Salt)7.2 (Hydroxy Acid Salt)19.5
3% H₂O₂, RT2490.15.5 (Oxidized Product A)4.4 (Oxidized Product B)9.9
Photolytic4892.37.7 (Isomer A)-7.7
Thermal (solid), 80°C7295.14.9 (Unknown)-4.9

Experimental Workflow

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS Identification HPLC->LCMS Isolation Isolation of Degradants LCMS->Isolation NMR NMR Elucidation Isolation->NMR Report Report Degradation Profile NMR->Report Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Photolysis Start->Thermal

References

Technical Support Center: Optimizing Phomalactone Acetate Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize the yield of phomalactone acetate from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is phomalactone and which fungal species are known to produce it?

A1: Phomalactone is a polyketide-derived lactone, a secondary metabolite with recognized antibacterial, insecticidal, and herbicidal properties. Fungal species known to produce phomalactone include Ophiocordyceps communis and Nigrospora sphaerica.[1]

Q2: What is a typical yield for phomalactone in fungal cultures?

A2: Phomalactone yields can vary significantly based on the fungal strain and culture conditions. In Ophiocordyceps communis, maximum concentrations of around 93.30 mg/L have been reported.[1][2]

Q3: What are the primary factors influencing the yield of this compound?

A3: The primary factors include the choice of carbon and nitrogen sources in the culture medium, pH, temperature, aeration, and incubation time. Glucose and fructose are often preferred carbon sources, while sodium nitrate has been shown to be an effective nitrogen source.[1][2]

Q4: How can I extract and purify this compound from the culture broth?

A4: A common method for extraction is liquid-liquid extraction using a solvent like ethyl acetate. The crude extract can then be purified using techniques such as preparative thin-layer chromatography (TLC) or column chromatography.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound.

Problem 1: Low or no detectable this compound yield.

Possible Cause Suggested Solution
Suboptimal Media Composition Optimize the carbon and nitrogen sources. Glucose and fructose have been shown to be effective for phomalactone production.[1][2] Ensure essential minerals and trace elements are present in the medium.
Incorrect pH of the Culture Medium The optimal pH for secondary metabolite production can be strain-specific. It is recommended to monitor and control the pH of the culture throughout the fermentation process. A pH of 7.0 has been shown to be optimal for the production of other fungal lactones.[5]
Inappropriate Incubation Temperature The optimal temperature for fungal growth may not be the same as for secondary metabolite production. For similar fungal species, optimal temperatures for metabolite production have been observed around 25-28°C.[6]
Poor Aeration Ensure adequate aeration of the culture, as oxygen levels can significantly impact secondary metabolism. This can be achieved by optimizing the agitation speed in a bioreactor or using baffled flasks for shake flask cultures.
Incorrect Incubation Time Phomalactone is a secondary metabolite, and its production often begins in the stationary phase of fungal growth. Harvest the culture at different time points to determine the optimal production period. For O. communis, maximum concentration was observed at 127 hours.[1][2]
Fungal Strain Degeneration Repeated subculturing can lead to a decrease in the productivity of the fungal strain. It is advisable to use fresh cultures from cryopreserved stocks.

Problem 2: Inconsistent this compound yields between batches.

Possible Cause Suggested Solution
Variability in Inoculum Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculation.[3]
Inconsistent Media Preparation Ensure precise and consistent preparation of the culture medium for each batch.
Fluctuations in Culture Conditions Tightly control environmental parameters such as temperature, pH, and agitation speed.

Problem 3: Difficulty in purifying this compound.

Possible Cause Suggested Solution
Co-extraction of other metabolites Use a multi-step purification protocol. Start with a crude extraction using ethyl acetate, followed by fractionation using column chromatography with a step-wise gradient of solvents.
Degradation of the compound Avoid exposing the compound to harsh pH conditions or high temperatures during extraction and purification.

Data on Phomalactone Production

Table 1: Effect of Carbon and Nitrogen Sources on Phomalactone Production by Ophiocordyceps communis BCC 1842 [1][2]

Carbon SourceNitrogen SourceMax. Phomalactone Conc. (mg/L)
GlucoseSodium Nitrate93.30
FructoseSodium Nitrate(Data not specified, but noted as preferable)

Table 2: Kinetic Parameters for Phomalactone Production by O. communis BCC 1842 with Glucose and Sodium Nitrate [1][2]

ParameterValue
Specific Growth Rate (µ)0.012 hr⁻¹
Biomass Yield (Ysx)0.38 g DW/g sugar
Volumetric Sugar Consumption Rate (qs)0.036 g/(L·hr)
Volumetric Production Rate of Phomalactone (qp)0.46 ± 0.12 mg/(L·d)

Experimental Protocols

Protocol 1: Fungal Culture for Phomalactone Production

  • Inoculum Preparation:

    • Prepare a spore suspension from a mature fungal culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

    • Alternatively, for non-sporulating fungi, use a mycelial slurry prepared by homogenizing a young liquid culture.[3]

  • Fermentation:

    • Prepare the fermentation medium. A suitable medium for O. communis contains glucose as the carbon source and sodium nitrate as the nitrogen source.[1][2]

    • Inoculate the sterile medium with the prepared inoculum.

    • Incubate the culture at the optimal temperature (e.g., 25-28°C) with continuous agitation for aeration.[6]

    • Monitor the culture for growth and phomalactone production over time.

Protocol 2: Extraction and Purification of Phomalactone

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.[3]

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing phomalactone.

    • Pool the phomalactone-containing fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Fungal Culture cluster_processing Downstream Processing inoculum Inoculum Preparation (Spore suspension or mycelial slurry) fermentation Fermentation (25-28°C, agitation) inoculum->fermentation media Media Preparation (Glucose, Sodium Nitrate, etc.) media->fermentation monitoring Monitoring (Growth and pH) fermentation->monitoring harvest Harvesting (Filtration) monitoring->harvest extraction Extraction (Ethyl Acetate) harvest->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (HPLC, MS) purification->analysis

Caption: A generalized experimental workflow for the production and purification of this compound.

troubleshooting_workflow start Low/No Phomalactone Yield check_media Check Media Composition (C/N sources, minerals) start->check_media check_conditions Check Culture Conditions (pH, Temp, Aeration) check_media->check_conditions Optimal optimize_media Optimize Media check_media->optimize_media Suboptimal check_time Check Incubation Time check_conditions->check_time Optimal adjust_conditions Adjust pH, Temp, Aeration check_conditions->adjust_conditions Suboptimal check_strain Check Strain Viability check_time->check_strain Optimal time_course Perform Time-Course Study check_time->time_course Suboptimal new_culture Use Fresh Culture from Stock check_strain->new_culture Degenerated success Yield Improved check_strain->success Viable optimize_media->success adjust_conditions->success time_course->success new_culture->success

Caption: A troubleshooting flowchart for addressing low this compound yield.

phomalactone_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Modification polyketide_chain->cyclization phomalactone Phomalactone cyclization->phomalactone acetylation Acetylation phomalactone->acetylation phomalactone_acetate This compound acetylation->phomalactone_acetate

Caption: A proposed biosynthetic pathway for this compound, highlighting the key role of polyketide synthase.

References

Technical Support Center: Enhancing the Bioactivity of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioactivity of Phomalactone acetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and biological evaluation of this compound and its derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Synthesized Derivative - Incomplete reaction- Suboptimal reaction conditions (temperature, solvent, catalyst)- Degradation of starting material or product- Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Optimize reaction conditions by screening different solvents, temperatures, and catalysts.- Ensure starting materials are pure and dry. Work under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Difficulty in Purifying the Synthesized Compound - Presence of closely related impurities or isomers- Compound instability on silica gel- Utilize alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.- Use a different stationary phase for column chromatography (e.g., alumina, C18).- If the compound is unstable, minimize exposure to silica and use a rapid purification method.
Poor Solubility of this compound Derivative in Aqueous Media - The derivative is highly lipophilic.- Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1]- For cell-based assays, ensure the final solvent concentration is low (typically ≤0.1% for DMSO) to avoid cytotoxicity.[1]- Consider using formulation strategies such as encapsulation in liposomes or nanoparticles to improve aqueous solubility.[2]
Inconsistent Bioactivity Results - Degradation of the compound in the assay medium- Pipetting errors- Variability in cell culture conditions- Assess the stability of the compound under assay conditions (e.g., 37°C, physiological pH).[1]- Prepare master mixes for dilutions to minimize pipetting variability.- Maintain consistent cell passage numbers and ensure cells are healthy and in the exponential growth phase.
High Cytotoxicity in Control (Vehicle-Treated) Cells - The concentration of the organic solvent (e.g., DMSO) is too high.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration by your specific cell line.- Ensure the final solvent concentration does not exceed this limit in all experimental wells.[1]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I store this compound and its derivatives?

    • A1: this compound should be stored as a powder at -20°C and protected from light and air. Solutions in organic solvents should be stored at -80°C to minimize degradation.[3]

  • Q2: My this compound derivative appears to be unstable in my cell culture medium. What can I do?

    • A2: Some ester-containing compounds can be hydrolyzed at physiological pH.[1] It is recommended to prepare fresh dilutions of your compound immediately before each experiment. You can also perform a time-course experiment to determine the stability of your compound in the medium over the duration of your assay.

Enhancing Bioactivity

  • Q3: What general strategies can I use to enhance the bioactivity of this compound?

    • A3: Enhancing bioactivity often involves synthetic modification of the core structure. Based on studies of related compounds, you could explore:

      • Modification of the Acetate Group: Replacing the acetate with other functional groups (e.g., longer chain esters, amides, carbamates) can alter lipophilicity and hydrogen bonding potential, potentially improving target engagement.

      • Derivatization of the Propionyl Side Chain: Modifications to the propenyl side chain, such as saturation or the introduction of different substituents, can influence biological activity.

      • Introduction of Aromatic Moieties: Incorporating aromatic rings can lead to new interactions with biological targets, such as π-π stacking.

  • Q4: Are there any specific functional groups that have been shown to be important for the bioactivity of related compounds?

    • A4: Yes, in studies on Phomactin derivatives, which share a similar core, it was found that lipophilicity at certain positions and the presence of an acetoxy group were important for enhancing inhibitory activity against Platelet-Activating Factor (PAF).[3] This suggests that modifying the lipophilic character of your derivatives could be a fruitful strategy.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure and compare the bioactivity of newly synthesized this compound derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells

Compound Modification IC₅₀ (µM) Fold Change vs. Parent
This compound (Parent)-50.21.0
Derivative 1Acetate replaced with propionate35.81.4x improvement
Derivative 2Acetate replaced with benzoate15.13.3x improvement
Derivative 3Propenyl side chain saturated> 100Loss of activity
Derivative 4Phenyl group added at C-45.68.9x improvement

Table 2: Anti-inflammatory Activity of this compound Derivatives (LPS-stimulated RAW 264.7 Macrophages)

Compound Modification IC₅₀ for NO Inhibition (µM) Fold Change vs. Parent
This compound (Parent)-88.41.0
Derivative 5Acetate replaced with trifluoroacetate42.12.1x improvement
Derivative 6Naphthyl group added at C-412.57.1x improvement

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Ester Analog

  • Starting Material: Phomalactone (commercially available).

  • Acylation: To a solution of Phomalactone (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere, add the desired acid chloride (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound synthesis Chemical Modification (e.g., Esterification) start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) characterization->bioassay Test Derivatives data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Design New Derivatives

Caption: A general workflow for enhancing the bioactivity of this compound.

signaling_pathway cluster_cell Target Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus phoma Phomalactone Acetate Derivative receptor Putative Target (e.g., Kinase, Receptor) phoma->receptor Binding & Inhibition p1 Downstream Effector 1 receptor->p1 p2 Downstream Effector 2 p1->p2 p3 Transcription Factor p2->p3 gene Gene Expression (e.g., Apoptosis-related genes) p3->gene apoptosis Apoptosis / Anti-inflammatory Effect gene->apoptosis

Caption: A hypothetical signaling pathway for this compound derivatives.

References

Technical Support Center: Overcoming Resistance to Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phomalactone acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to resistance in target organisms during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of activity?

This compound is a natural product derived from various fungi, including those of the Nigrospora and Phoma genera. It is a derivative of Phomalactone. While research is ongoing, Phomalactone and its derivatives have shown activity against various organisms, including insects. Its potential as an antifungal agent is an area of active investigation.

Q2: My target organism is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, fungi can develop resistance to natural products through several general mechanisms[1][2]:

  • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels[3].

  • Target Site Modification: Mutations in the gene encoding the cellular target of this compound can alter the binding site, reducing the compound's efficacy[4].

  • Enzymatic Degradation: The target organism may produce enzymes, such as esterases or lactonases, that can metabolize and inactivate the this compound molecule[5][6].

  • Alterations in Membrane Composition: Changes in the fungal cell membrane's sterol and lipid composition can decrease its permeability to this compound[7].

  • Biofilm Formation: Fungi embedded in a biofilm matrix can exhibit increased resistance due to reduced drug penetration and altered physiological states of the cells within the biofilm[8][9].

Q3: How can I determine if efflux pumps are responsible for the observed resistance?

You can perform a checkerboard assay using a known efflux pump inhibitor (EPI) in combination with this compound. A synergistic effect, where the minimum inhibitory concentration (MIC) of this compound is significantly lowered in the presence of the EPI, suggests the involvement of efflux pumps.

Q4: Are there any known synergistic partners for this compound?

Specific synergistic partners for this compound are not well-documented. However, based on general principles of antifungal synergy, you could explore combinations with[10][11]:

  • Cell wall disrupting agents (e.g., Caspofungin): If this compound has an intracellular target, weakening the cell wall could enhance its uptake.

  • Ergosterol biosynthesis inhibitors (e.g., Fluconazole): Altering the cell membrane composition could increase permeability to this compound.

  • Efflux pump inhibitors: As mentioned, these can counteract resistance mediated by efflux pumps.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Possible Cause Troubleshooting Step
Compound Instability This compound may be unstable in the experimental medium or under certain storage conditions. Prepare fresh stock solutions for each experiment and store them protected from light and at the recommended temperature.
Inoculum Variability Ensure a standardized inoculum preparation method to have a consistent starting cell density for each assay.
Biofilm Formation The organism may be forming a biofilm in the microtiter plate wells, leading to variable results. Consider using plates with non-biofilm-forming surfaces or including a biofilm disruption step in your protocol.
Problem 2: Target organism develops resistance to this compound rapidly in vitro.
Possible Cause Troubleshooting Step
High Mutational Frequency The organism may have a high intrinsic mutation rate.
Induction of Resistance Mechanisms Sub-lethal concentrations of this compound may be inducing the expression of resistance genes (e.g., efflux pumps). Try to use a concentration that is sufficiently high to inhibit growth without allowing for adaptation.
Heterogeneous Population The initial population may contain a sub-population of resistant cells.

Quantitative Data Summary

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound Against a Susceptible and a Resistant Fungal Strain.

Strain This compound MIC (µg/mL) This compound + Efflux Pump Inhibitor (EPI) MIC (µg/mL) Fold Reduction in MIC with EPI
Susceptible881
Resistant128168

Table 2: Hypothetical Synergistic Activity of this compound with Other Antifungal Agents Against a Resistant Strain.

Compound MIC alone (µg/mL) MIC in Combination with this compound (8 µg/mL) Fractional Inhibitory Concentration Index (FICI) Interpretation
Fluconazole6480.625Additive
Caspofungin20.250.25Synergy
Amphotericin B421.0Indifference

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; 1.0 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the test medium (e.g., RPMI-1640) to the final desired inoculum size (typically 0.5-2.5 x 10³ CFU/mL).

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in the test medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: Checkerboard Assay to Assess Synergy
  • Prepare Drug Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the potential synergistic compound along the y-axis.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Incubation: Incubate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

Visualizations

Resistance_Mechanisms cluster_cell Fungal Cell Phomalactone_acetate Phomalactone acetate Target Cellular Target Phomalactone_acetate->Target Inhibition Efflux_pump Efflux Pump (e.g., ABC, MFS) Efflux_pump->Phomalactone_acetate Expulsion Resistance Resistance Efflux_pump->Resistance Overexpression Target->Resistance Mutation Degrading_enzyme Degrading Enzyme (e.g., Esterase) Degrading_enzyme->Phomalactone_acetate Inactivation Degrading_enzyme->Resistance Increased Activity Altered_membrane Altered Cell Membrane Altered_membrane->Resistance Decreased Permeability

Caption: Potential mechanisms of fungal resistance to this compound.

Overcoming_Resistance cluster_strategies Intervention Strategies Resistant_Fungus Resistant Fungus Restored_Susceptibility Restored Susceptibility Resistant_Fungus->Restored_Susceptibility EPI Efflux Pump Inhibitor EPI->Resistant_Fungus Blocks Efflux Synergistic_Agent Synergistic Agent (e.g., Cell Wall Disruptor) Synergistic_Agent->Resistant_Fungus Increases Uptake Pathway_Inhibitor Signaling Pathway Inhibitor (e.g., MAPK inh.) Pathway_Inhibitor->Resistant_Fungus Modulates Stress Response

Caption: Strategies to overcome resistance to this compound.

Experimental_Workflow Start Start with Resistant Strain MIC Determine MIC of This compound Start->MIC Biofilm_Assay Biofilm Formation Assay Start->Biofilm_Assay Checkerboard Checkerboard Assay (Synergy/EPI) MIC->Checkerboard Mutant_Generation Generate Resistant Mutants MIC->Mutant_Generation Gene_Expression Gene Expression Analysis (e.g., qPCR) Checkerboard->Gene_Expression Target_ID Target Identification (e.g., Proteomics) Mutant_Generation->Target_ID Mutant_Generation->Gene_Expression End Characterize Resistance Mechanism Target_ID->End Gene_Expression->End Biofilm_Assay->End

Caption: Experimental workflow for investigating this compound resistance.

References

Phomalactone acetate experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with phomalactone acetate.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as acetylphomalactone, is the acetylated form of phomalactone.[1] Phomalactone is a naturally occurring fungal metabolite isolated from various fungi, including Nigrospora sphaerica.[1][2][3] It exhibits biological activities such as phytotoxicity and fungicidal effects.[2][3]

2. What are the key physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[4]
Molecular Weight 196.2 g/mol [4]
Appearance White crystalline solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol[2]

3. How can this compound be synthesized?

This compound can be synthesized from its precursor, phomalactone. The synthesis involves the acetylation of phomalactone using acetic anhydride in the presence of pyridine.[1] The product is then typically purified using techniques like preparative thin-layer chromatography.[1]

Troubleshooting Guides

Synthesis and Purification
IssuePotential Cause(s)Recommended Solution(s)
Low reaction yield - Incomplete reaction. - Degradation of starting material or product. - Inefficient extraction.- Extend the reaction time or gently warm the reaction mixture. - Ensure anhydrous conditions as phomalactone and its acetate may be sensitive to moisture. - Use fresh, high-purity reagents. - Perform multiple extractions with ethyl acetate and ensure complete drying of the organic layer.
Impure final product - Incomplete removal of pyridine or acetic anhydride. - Co-elution of impurities during chromatography.- After extraction, wash the organic layer with dilute acid (e.g., 1N HCl) to remove residual pyridine.[1] - Optimize the solvent system for thin-layer or column chromatography to achieve better separation.
Difficulty with crystallization - Presence of impurities. - Incorrect solvent choice for crystallization.- Ensure high purity of the compound using chromatography. - Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions for crystallization.
Biological Assays
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent bioactivity results - Compound Instability: Degradation of this compound in the assay medium. - Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may have its own biological effects. - Cell Culture Variability: Differences in cell passage number, density, or health.- Prepare fresh stock solutions for each experiment. - Minimize freeze-thaw cycles of stock solutions. - Include a vehicle control (solvent only) in all experiments to account for solvent effects. - Standardize cell culture protocols and regularly check for mycoplasma contamination.
Poor solubility in aqueous media - this compound is a relatively nonpolar molecule.- Use a co-solvent like DMSO or ethanol to dissolve the compound before diluting it in aqueous media.[2] Ensure the final concentration of the organic solvent is low and consistent across all treatments.
Unexpected off-target effects - The mechanism of action of this compound is not fully elucidated and it may interact with multiple cellular targets.- Perform counter-screening assays to investigate potential off-target activities. - Consult literature on related lactone compounds for insights into potential mechanisms.[5][6][7]

Experimental Protocols

Synthesis of this compound [1]

  • Dissolve phomalactone (e.g., 40 mg, 0.25 mmol) in pyridine (4 mL).

  • Add acetic anhydride (e.g., 0.1 mL, 0.9 mmol) to the solution.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • Cool the reaction mixture on ice.

  • Acidify the mixture with 1N HCl (20 mL).

  • Extract the product with ethyl acetate (2 x 30 mL).

  • Dry the combined ethyl acetate layers over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a crude product.

  • Purify the crude product by preparative thin-layer chromatography using a suitable solvent system (e.g., 5% isopropanol in CH₂Cl₂).

Visualizations

experimental_workflow Experimental Workflow for this compound Bioactivity Screening cluster_synthesis Synthesis & Purification cluster_preparation Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (TLC/HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_solution Prepare Stock Solution (DMSO) characterization->stock_solution working_solutions Prepare Working Solutions stock_solution->working_solutions treatment Treatment with this compound working_solutions->treatment cell_culture Cell Seeding cell_culture->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition (e.g., Viability Assay) incubation->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis results Results data_analysis->results

Caption: A generalized workflow for the synthesis, preparation, and biological screening of this compound.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition by this compound phomalactone_acetate This compound kinase_a Kinase A phomalactone_acetate->kinase_a Inhibition cell_membrane Cell Membrane receptor Cell Surface Receptor receptor->kinase_a Activation kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression Regulation nucleus Nucleus cellular_response Cellular Response gene_expression->cellular_response

Caption: A speculative model of this compound inhibiting a generic kinase signaling cascade.

References

Technical Support Center: Investigating Off-Target Effects of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Phomalactone acetate in experimental models. Given that this compound is a novel compound with limited publicly available data on its mechanism of action and off-target profile, this guide focuses on the investigative process and addresses common challenges encountered during such studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial cell viability assays with this compound show unexpected cytotoxicity in a cell line that should not be affected by its presumed target. How can I begin to investigate if this is an off-target effect?

A1: Unexplained cytotoxicity is a common indicator of potential off-target effects. Here’s a troubleshooting workflow:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using methods like LC-MS or NMR. Impurities could be responsible for the observed toxicity.

  • Dose-Response Curve: Generate a detailed dose-response curve to determine the potency of the cytotoxic effect (e.g., EC50).

  • Time-Course Experiment: Assess the kinetics of cell death. Rapid cytotoxicity might suggest mechanisms like membrane disruption, while slower effects could point towards interference with essential cellular processes.

  • Control Compound: Include a structurally related but inactive analog of this compound, if available. If the analog does not show cytotoxicity, it suggests the effect is specific to the this compound structure.

  • Orthogonal Viability Assays: Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release, and ATP levels with CellTiter-Glo®) to rule out assay-specific artifacts.

Q2: I have hypothesized that this compound might have off-target effects on kinase signaling pathways, given its dihydropyran-one core structure. What is an efficient way to screen for this?

A2: A broad kinase screen is an excellent starting point.

  • Commercial Kinase Panels: Utilize commercially available kinase profiling services that screen your compound against a large panel of kinases (e.g., Eurofins, Promega, Reaction Biology). This provides a broad overview of potential kinase interactions.

  • Interpreting the Data: Pay close attention to kinases that are inhibited at concentrations relevant to your cellular assays. A common threshold for a significant "hit" is >50% inhibition at a 1 µM or 10 µM compound concentration.

  • Follow-up Validation: Any hits from the primary screen must be validated. This involves determining the IC50 for the interaction through in vitro kinase assays and then confirming engagement in a cellular context using techniques like Western blotting to assess the phosphorylation of downstream targets or a cellular thermal shift assay (CETSA).

Q3: My kinase panel screen identified the PI3K/AKT pathway as a potential off-target of this compound. What are the next steps for validation?

A3: Validating a hit from a kinase screen is crucial. Here is a typical workflow:

  • In Vitro IC50 Determination: Perform in vitro kinase assays with purified PI3K isoforms to determine the IC50 of this compound. This will confirm a direct interaction and provide potency information.

  • Cellular Target Engagement: Use Western blotting to examine the phosphorylation status of key downstream effectors of the PI3K/AKT pathway, such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and GSK3β. A decrease in phosphorylation in the presence of this compound would suggest pathway inhibition in cells.

  • Phenotypic Correlation: Determine if the observed off-target cytotoxicity correlates with PI3K/AKT inhibition. You can use known PI3K inhibitors as positive controls in your cellular assays to see if they phenocopy the effects of this compound.

  • Rescue Experiments: If possible, try to "rescue" the cytotoxic phenotype by overexpressing a downstream component of the PI3K/AKT pathway or by providing a downstream metabolite.

Quantitative Data Summary

The following table presents hypothetical data from a preliminary off-target investigation of this compound. This illustrates the type of data a researcher might generate.

Assay TypeTarget/Cell LineParameter MeasuredThis compound (1 µM) ResultPositive Control Result
Kinase Screen PI3Kα% Inhibition85%95% (Alpelisib)
MEK1% Inhibition12%98% (Trametinib)
CDK2% Inhibition5%92% (Milciclib)
Cell Viability MCF-7% Viability40%35% (Alpelisib)
A549% Viability35%30% (Alpelisib)
Western Blot MCF-7p-AKT (Ser473)70% decrease80% decrease (Alpelisib)
A549p-AKT (Ser473)75% decrease85% decrease (Alpelisib)

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50.

Western Blotting for PI3K/AKT Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_0 Initial Observation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Conclusion phenotype Unexpected Phenotype (e.g., Cytotoxicity) kinase_panel Broad Target Panel Screen (e.g., Kinase Panel) phenotype->kinase_panel Hypothesis-driven phenotypic_screen Phenotypic Screening phenotype->phenotypic_screen Unbiased ic50 In Vitro IC50 Determination kinase_panel->ic50 phenotypic_screen->ic50 cetsa Cellular Target Engagement (e.g., CETSA) ic50->cetsa western Signaling Pathway Analysis (e.g., Western Blot) cetsa->western conclusion Confirmed Off-Target Effect western->conclusion

Investigative workflow for this compound off-target effects.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, S6K) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Phomalactone Phomalactone Acetate Phomalactone->PI3K Inhibits (Hypothesized Off-Target)

Hypothesized off-target inhibition of the PI3K/AKT pathway.

Safe handling and disposal of Phomalactone acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on the available data for Phomalactone. While Phomalactone acetate is structurally similar, its specific properties may vary. Researchers should always consult the most current and specific Safety Data Sheet (SDS) for this compound if available and handle the compound with caution in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is the acetylated form of Phomalactone, a natural product isolated from various fungi. In research, it is primarily investigated for its potential as an antifungal agent against a range of plant pathogenic and clinically relevant fungi. Its mechanism of action is believed to involve the disruption of the fungal cell wall.

Q2: What are the main hazards associated with this compound?

Based on data for the parent compound, Phomalactone, the primary hazards are:

  • Harmful if swallowed. [1]

  • Very toxic to aquatic life with long-lasting effects. [1]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

To ensure safe handling, the following personal protective equipment is recommended:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile or neoprene).[2]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or creating solutions, to avoid inhalation.[1]

Q4: How should I store this compound?

Proper storage is crucial to maintain the integrity of the compound.

  • Powder: Store at -20°C.[1]

  • In Solvent: Store at -80°C.[1]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q5: How do I properly dispose of this compound waste?

This compound and its containers must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or water courses due to its high toxicity to aquatic life.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Compound degradationEnsure proper storage conditions are maintained (-20°C for powder, -80°C for solutions).[1] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Inaccurate concentrationVerify the calibration of balances and pipettes. Ensure the compound is fully dissolved in the solvent before further dilution.
Low solubility in aqueous solutions Hydrophobic nature of the moleculePrepare a stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting to the final concentration in your aqueous medium. Note the final solvent concentration in your experiments and include a solvent control.
Precipitation of the compound in media Exceeding solubility limitDetermine the solubility of this compound in your specific experimental medium. Do not exceed this concentration. Consider using a carrier solvent or a different formulation approach if higher concentrations are needed.
Contamination of experiments Improper handlingAlways use sterile techniques when working with this compound in biological assays. Handle the compound in a clean and designated area to prevent cross-contamination.
Apparent lack of antifungal activity Resistant fungal strainVerify the susceptibility of your fungal strain to this compound. Include a positive control with a known antifungal agent to validate the assay.
Incorrect assay conditionsOptimize assay parameters such as incubation time, temperature, and pH, as these can influence the activity of the compound.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.2 g/mol [2]

Antifungal Activity of Phomalactone (IC50 Values)

Fungal Species IC50 (mg/L) Reference
Phytophthora infestans (mycelial growth)2.5[3]
Pythium graminicola120
Magnaporthe grisea83
Phytophthora capsici120
Fusarium oxysporum>200
Alternaria alternata>200
Botrytis cinerea>200
Colletotrichum gloeosporioides>200

Solubility

Solvent Solubility
DichloromethaneSoluble
DMSOSoluble
EthanolSoluble

Stability

Information on the specific stability of this compound under different pH and temperature conditions is limited. As a general precaution, it is recommended to store solutions at -80°C and prepare them fresh for experiments.[1] The stability of acetate-containing compounds can be pH-dependent, with potential for hydrolysis under acidic or basic conditions.

Experimental Protocols

Protocol: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from standard antifungal susceptibility testing methods and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. b. Harvest spores by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by measuring optical density.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the fungal growth medium (e.g., RPMI-1640) to achieve a range of desired test concentrations.

3. Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of each this compound dilution to the respective wells. b. Add 100 µL of the fungal inoculum to each well. c. Include a positive control (fungal inoculum with a known antifungal agent) and a negative control (fungal inoculum with no compound) and a solvent control (fungal inoculum with the same concentration of solvent as the highest test concentration). d. Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-72 hours).

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the negative control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

experimental_workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_inoculum Prepare Fungal Inoculum plate_setup Set up 96-well plate with compound dilutions and inoculum fungal_inoculum->plate_setup compound_prep Prepare this compound Serial Dilutions compound_prep->plate_setup incubation Incubate at optimal temperature plate_setup->incubation read_plate Visually or spectrophotometrically assess growth incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for determining the antifungal activity of this compound.

signaling_pathway Proposed Antifungal Mechanism of Action cluster_compound cluster_cell Fungal Cell phomalactone This compound enzyme Cell Wall Synthesizing Enzymes (e.g., β-(1,3)-glucan synthase, Chitin synthase) phomalactone->enzyme Inhibition cell_wall Fungal Cell Wall enzyme->cell_wall Synthesis disruption Cell Wall Disruption enzyme->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of this compound targeting fungal cell wall synthesis.

References

Validation & Comparative

Phomalactone vs. Phomalactone Acetate: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of phomalactone and its derivative, phomalactone acetate. While research has established the antifungal potential of phomalactone, comparative data for its acetylated form remains limited in publicly available scientific literature. This document summarizes the existing experimental data for phomalactone and outlines the necessary experimental framework for a direct comparison with this compound.

Data Presentation: Quantitative Antifungal Activity

A direct comparison of the minimum inhibitory concentration (MIC) is a standard method for evaluating and comparing the efficacy of antifungal compounds. Currently, quantitative data on the antifungal activity of this compound is not available in the reviewed literature, preventing a direct comparison.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Phomalactone Phytophthora infestans2.5 mg/L[1]
This compound Data not availableData not available

Structure-Activity Relationship: The Impact of Acetylation

The conversion of phomalactone to this compound involves the acetylation of a hydroxyl group. This structural modification can significantly impact the compound's biological activity by altering its polarity, solubility, and interaction with target molecules.

While data on the antifungal activity of this compound is lacking, a study on the insecticidal properties of these compounds against mosquitoes (Aedes aegypti) indicated that the acetylation of phomalactone resulted in a slight decrease in its efficacy as a topical adulticide. This suggests that the addition of an acetyl group may not always enhance the biological activity of the parent compound. However, it is crucial to note that insecticidal and antifungal activities operate through different mechanisms, and these findings cannot be directly extrapolated to antifungal efficacy.

Experimental Protocols

To facilitate further research and a direct comparison, this section details the typical experimental methodologies used to assess antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of antifungal agents is the broth microdilution method.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of test compounds (Phomalactone and this compound) a2 Add diluted test compounds to wells p1->a2 p2 Prepare standardized fungal inoculum a1 Dispense fungal inoculum into microtiter plate wells p2->a1 a1->a2 a3 Include positive (no drug) and negative (no inoculum) controls a2->a3 a4 Incubate at appropriate temperature and duration a3->a4 an1 Visually or spectrophotometrically assess fungal growth a4->an1 an2 Determine the lowest concentration with no visible growth (MIC) an1->an2

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antifungal Agents: Stock solutions of phomalactone and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then made in a liquid growth medium, such as RPMI-1640, to achieve a range of final concentrations.

  • Inoculum Preparation: The fungal strain of interest (e.g., Phytophthora infestans) is cultured on an appropriate agar medium. A suspension of fungal spores or mycelial fragments is prepared and adjusted to a standardized concentration.

  • Incubation: The prepared microtiter plates are incubated under conditions optimal for the growth of the specific fungal strain (e.g., temperature, humidity, and duration).

  • MIC Determination: After incubation, the plates are examined for visible signs of fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth.

Signaling Pathways in Fungal Inhibition

The precise molecular targets and signaling pathways affected by phomalactone are not yet fully elucidated. However, many antifungal agents function by disrupting key cellular processes in fungi. A generalized overview of common antifungal targets is presented below. Further research is required to determine if phomalactone or its acetate derivative act on one or more of these pathways.

Antifungal_Targets cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Integrity cluster_nucleic_acid Nucleic Acid Synthesis cluster_protein Protein Synthesis cw1 β-(1,3)-D-glucan synthase cw2 Chitin synthase cm1 Ergosterol Biosynthesis cm2 Direct Membrane Damage na1 DNA Synthesis na2 RNA Synthesis ps1 Ribosomal Function Phomalactone Phomalactone / this compound Phomalactone->cw1 Potential Target Phomalactone->cm1 Potential Target Phomalactone->na1 Potential Target Phomalactone->ps1 Potential Target

References

A Comparative Analysis of Phomalactone Acetate and Synthetic Fungicides for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective and environmentally benign antifungal agents has spurred research into naturally derived compounds as alternatives to conventional synthetic fungicides. This guide provides a comparative study of Phomalactone acetate, a natural fungal metabolite, and a selection of commonly used synthetic fungicides. The comparison is based on their in vitro antifungal efficacy, with supporting experimental data and detailed methodologies.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the in vitro antifungal activity of this compound and various synthetic fungicides against several plant pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism or causes a 50% reduction in growth, respectively.

CompoundTarget FungusMIC (mg/L)EC50 (mg/L)Reference(s)
This compound Phytophthora infestans2.5-[1]
Metalaxyl Phytophthora infestans0.1-5-[2]
Mancozeb Phytophthora infestans>100010-100[3]
Propamocarb Phytophthora nicotianae-2.2 - 90.1[4]
Carbendazim Rhizoctonia solani6-[5]
Azoxystrobin + Tebuconazole Rhizoctonia solani10-[5]
Tebuconazole + Trifloxystrobin Rhizoctonia solani10-[5]

Experimental Protocols

The following is a detailed methodology for a standard in vitro antifungal susceptibility test, the broth microdilution method, which is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds against filamentous fungi like Phytophthora infestans.

Broth Microdilution Method for Antifungal Susceptibility Testing

1. Inoculum Preparation:

  • The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at a specific temperature (e.g., 25°C) until sufficient sporulation is observed.

  • Spores (zoospores or sporangia) are harvested by flooding the agar surface with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered through sterile gauze to remove mycelial fragments.

  • The spore concentration is adjusted to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (this compound or a synthetic fungicide) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC value.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • A positive control well (containing the fungal suspension without any antifungal agent) and a negative control well (containing the medium only) are included on each plate.

  • The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48 to 72 hours), or until sufficient growth is observed in the positive control wells.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After the incubation period, the plates are examined visually or with a spectrophotometer to assess fungal growth in each well.

  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanisms of action for this compound and selected synthetic fungicides.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Fungus Fungal Isolate Culture Spores Spore Suspension Preparation Fungus->Spores Adjust Spore Concentration Adjustment Spores->Adjust Inoculation Inoculation of Microtiter Plates Adjust->Inoculation Dilution Serial Dilution of Antifungal Agent Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Experimental workflow for antifungal susceptibility testing.

Phomalactone_Acetate_Pathway Phomalactone This compound Membrane Fungal Cell Membrane Phomalactone->Membrane Interacts with Disruption Membrane Disruption / Increased Permeability Membrane->Disruption Leakage Electrolyte Leakage Disruption->Leakage Growth_Inhibition Inhibition of Fungal Growth Leakage->Growth_Inhibition

Proposed mechanism of this compound.

Synthetic_Fungicides_Pathways cluster_metalaxyl Metalaxyl cluster_mancozeb Mancozeb cluster_propamocarb Propamocarb Metalaxyl Metalaxyl RNAPol RNA Polymerase I Metalaxyl->RNAPol Inhibits rRNA rRNA Synthesis RNAPol->rRNA Blocks Protein_Synth Protein Synthesis rRNA->Protein_Synth Prevents Fungal_Growth_Inhibition Inhibition of Fungal Growth Protein_Synth->Fungal_Growth_Inhibition Leads to Mancozeb Mancozeb MultiSite Multiple Cellular Sites Mancozeb->MultiSite Acts on Enzymes Enzyme Inactivation MultiSite->Enzymes Metabolism Disruption of Metabolism Enzymes->Metabolism Metabolism->Fungal_Growth_Inhibition Leads to Propamocarb Propamocarb Membrane_Synth Cell Membrane Synthesis/Function Propamocarb->Membrane_Synth Disrupts Mycelial_Growth Mycelial Growth Membrane_Synth->Mycelial_Growth Inhibits Mycelial_Growth->Fungal_Growth_Inhibition Leads to

Mechanisms of action of selected synthetic fungicides.

References

A Comparative Analysis of Phomalactone Acetate and Other Natural Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and effective pest management solutions has driven research into naturally derived insecticides. Phomalactone acetate, a fungal metabolite, has demonstrated notable insecticidal properties. This guide provides a comparative analysis of the efficacy of this compound against other prominent natural insecticides, supported by experimental data and detailed methodologies.

Efficacy Overview: A Quantitative Comparison

The following table summarizes the insecticidal efficacy of this compound and other selected natural insecticides against the common mosquito vector, Aedes aegypti. It is important to note that the data presented reflects different life stages (adult vs. larvae) and application methods (topical vs. larval bioassay), which should be considered when comparing efficacy.

InsecticideTarget SpeciesLife StageApplication MethodEfficacy (LD50/LC50)
This compound Aedes aegypti (Orlando strain)AdultTopical Application0.89 µ g/organism [1]
Spinosad Aedes aegypti3rd & 4th Instar LarvaeLarval Bioassay0.025 ppm (25 µg/L)[2][3][4]
Azadirachtin (Neem Oil) Aedes aegyptiLarvaeLarval Bioassay~1.7 - 2.0 ppm (mg/L)[5][6]
Pyrethrin (Deltamethrin) Aedes aegyptiAdultTopical Application0.057 µg/g[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are standard protocols for the key experiments cited in this guide.

Topical Application Bioassay for Adult Mosquitoes

This method is utilized to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's body.

  • Insect Rearing : Aedes aegypti mosquitoes are reared under controlled laboratory conditions of 27 ± 2°C, 80 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod. Adult mosquitoes, 3-5 days post-emergence, are used for the assay.

  • Insecticide Preparation : The test compound (e.g., this compound, Pyrethrin) is dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution to achieve a range of concentrations.

  • Application : Mosquitoes are briefly anesthetized using carbon dioxide or by chilling. A micro-applicator is used to apply a precise volume (typically 0.5 µL) of the insecticide solution to the dorsal thorax of each mosquito. A control group is treated with the solvent alone.

  • Observation : After treatment, mosquitoes are transferred to recovery cages and provided with a 10% sucrose solution. Mortality is recorded at 24 hours post-application. Mosquitoes unable to move or stand are considered dead.

  • Data Analysis : The mortality data is subjected to probit analysis to determine the LD50 value, the dose at which 50% of the mosquito population is killed.

Larvicidal Bioassay

This bioassay is employed to determine the concentration of an insecticide in water that is lethal to 50% of the larval population (LC50).

  • Insect Rearing : Aedes aegypti larvae are reared in dechlorinated water under the same environmental conditions as the adults. Late third or early fourth instar larvae are selected for the bioassay.

  • Insecticide Preparation : A stock solution of the test compound (e.g., Spinosad, Azadirachtin) is prepared, typically in ethanol or another suitable solvent. Serial dilutions are then made in water to obtain the desired test concentrations.

  • Exposure : Twenty-five larvae are placed in a beaker containing 250 mL of the test solution. Each concentration is replicated at least four times. A control group is exposed to water treated with the solvent only. No food is provided during the exposure period.

  • Observation : Larval mortality is recorded after 24 hours of exposure. Larvae that do not move when prodded with a needle are considered dead.

  • Data Analysis : The mortality data is corrected for control mortality using Abbott's formula if necessary. Probit analysis is then used to calculate the LC50 value, the concentration that causes 50% mortality in the larvae.

Mechanisms of Action: Signaling Pathways

The insecticidal activity of these natural compounds is attributed to their interference with critical physiological and neurological pathways in insects.

This compound: A Potentially Novel Mode of Action

While the precise signaling pathway of this compound is still under investigation, its chemical structure and observed insecticidal effects suggest a mode of action that may differ from other natural insecticides, making it a candidate for managing insecticide resistance.

Azadirachtin: Ecdysone Signaling Disruption

Azadirachtin, the primary active ingredient in neem oil, acts as an insect growth regulator by disrupting the ecdysone signaling pathway, which is crucial for molting and development.[9][10]

Azadirachtin_Pathway cluster_insect Insect Cell Azadirachtin Azadirachtin EcR_USP Ecdysone Receptor Complex (EcR/USP) Azadirachtin->EcR_USP Antagonizes Gene_Expression Gene Expression (Molting Genes) EcR_USP->Gene_Expression Activates Disrupted_Molting Disrupted Molting & Lethality EcR_USP->Disrupted_Molting Ecdysone Ecdysone Ecdysone->EcR_USP Binds to Molting Normal Molting & Development Gene_Expression->Molting

Caption: Azadirachtin interferes with the binding of ecdysone to its receptor, disrupting molting.

Spinosad: Targeting the Nervous System

Spinosad exhibits a dual mode of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) and secondarily affecting gamma-aminobutyric acid (GABA) receptors in the insect's nervous system.[11]

Spinosad_Pathway cluster_synapse Synapse Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR Allosterically Activates GABA_R GABA Receptor Spinosad->GABA_R Antagonizes Neuron Postsynaptic Neuron nAChR->Neuron Causes Depolarization GABA_R->Neuron Inhibits Depolarization (Normally) Excitation Continuous Excitation Neuron->Excitation Paralysis Paralysis & Death Excitation->Paralysis

Caption: Spinosad causes prolonged nerve excitation by targeting nAChR and GABA receptors.

Pyrethrins: Sodium Channel Modulation

Pyrethrins exert their insecticidal effect by modulating the voltage-gated sodium channels in the neurons of insects, leading to paralysis.[12][13]

Pyrethrin_Pathway Pyrethrin Pyrethrin Na_Channel Voltage-Gated Sodium Channel Pyrethrin->Na_Channel Binds to and prolongs opening Neuron_Membrane Neuronal Membrane Na_Channel->Neuron_Membrane Located in Repetitive_Firing Repetitive Neuronal Firing Na_Channel->Repetitive_Firing Leads to Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Caption: Pyrethrins disrupt the normal functioning of sodium channels in insect neurons.

References

The Potentiation of Antifungal Therapies: A Comparative Guide to Synergistic Effects of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

An emerging strategy in the fight against increasingly resilient fungal pathogens is the combination of conventional antifungal agents with natural products. This approach has shown considerable promise in enhancing therapeutic efficacy, reducing required drug dosages, and overcoming resistance mechanisms. While specific data on the synergistic effects of Phomalactone acetate with other antifungal agents remain elusive in current scientific literature, this guide provides a comparative analysis of other natural compounds that have demonstrated significant synergistic activity with established antifungal drugs.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data from in vitro studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying mechanisms and experimental workflows.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of combining antifungal agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic. The following tables summarize the in vitro synergistic activity of various natural products with conventional antifungal drugs against different fungal species.

Table 1: Synergistic Effects of Natural Products with Azole Antifungals against Candida albicans

Natural ProductAzole AntifungalFungal StrainMIC of Natural Product Alone (µg/mL)MIC of Azole Alone (µg/mL)MIC in Combination (Natural Product / Azole, µg/mL)FICIReference
EugenolFluconazole----Synergistic[1]
CarvacrolFluconazole----Synergistic[1]
ThymolNystatinC. albicans39--0.25[1]
Magnolol-C. albicans---Synergistic[2]
Oleanolic AcidItraconazoleAspergillus spp.>1282-16-≤ 0.5[3][4]
Oleanolic AcidPosaconazoleAspergillus spp.>1281-2-≤ 0.5[3][4]
D-penicillamineFluconazoleC. albicans-0.25-2- / 0.0625-0.50.28-0.5[5]

Table 2: Synergistic Effects of Natural Products with Echinocandins and other Antifungals

Natural Product/Essential OilAntifungal AgentFungal StrainFICIReference
Geranium OilMicafunginCandida aurisSynergistic[6]
Thyme OilMicafunginCandida aurisSynergistic[6]
Cinnamon OilMicafunginCandida aurisSynergistic[6]
Lemongrass OilMicafunginCandida aurisSynergistic[6]
Clove Bud OilMicafunginCandida aurisSynergistic[6]
Mentha of Pancalieri OilFluconazoleCandida aurisSynergistic[6]
Mentha of Pancalieri Oil5-FlucytosineCandida aurisSynergistic[6]
-Caspofungin & Amphotericin BAspergillus spp.Synergistic to Additive[7][8]
-Caspofungin & PosaconazoleZygomycetes≤ 0.5[9]

Experimental Protocols

The assessment of synergistic interactions between antifungal agents is predominantly carried out using the checkerboard broth microdilution method.

Checkerboard Assay Protocol

This method allows for the testing of multiple concentrations of two agents, both individually and in combination.

  • Preparation of Antifungal Agents: Stock solutions of the natural product and the conventional antifungal drug are prepared in a suitable solvent and then serially diluted to the desired concentrations in RPMI 1640 medium, as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).[11]

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of the natural product are added to the wells along the ordinate, while serial dilutions of the conventional antifungal are added along the abscissa. This creates a matrix of different concentration combinations.[10]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate also includes wells for positive (no drug) and negative (no inoculum) controls. The plate is then incubated at 35°C for 24-48 hours.[4][10]

  • Determination of MIC and FICI: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visually inhibits fungal growth. The FICI is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[5]

    The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[5]

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the experimental workflow of the checkerboard assay and a proposed signaling pathway for the synergistic action of certain natural products.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (Natural Product & Antifungal) C Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Determine MICs E->F G Calculate FICI F->G

Fig. 1: Experimental workflow for the checkerboard assay.

signaling_pathway cluster_agents Synergistic Agents cluster_fungal_cell Fungal Cell cluster_outcome Outcome NP Natural Product (e.g., Eugenol, Berberine) MIT Mitochondria NP->MIT Induces Dysfunction EFF Efflux Pumps NP->EFF Inhibits AZ Azole Antifungal ERG Ergosterol Biosynthesis AZ->ERG Inhibits MEM Cell Membrane DEATH Fungal Cell Death MEM->DEATH ERG->MEM ROS Reactive Oxygen Species (ROS) MIT->ROS Increases ROS->MEM Damages EFF->AZ Reduces Intracellular Concentration

Fig. 2: Proposed signaling pathway for synergistic antifungal action.

Mechanisms of Synergistic Action

The enhanced antifungal activity observed with these combinations can be attributed to several mechanisms:

  • Disruption of Fungal Cell Membranes: Many natural products, such as essential oils, can perturb the fungal cell membrane, increasing its permeability. This can facilitate the entry of conventional antifungal drugs, allowing them to reach their intracellular targets more effectively.[12]

  • Inhibition of Ergosterol Biosynthesis: Azole antifungals inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[13] Some natural products can also interfere with this pathway at different steps, leading to a more potent combined effect.

  • Induction of Oxidative Stress: Certain natural product combinations, like eugenol and berberine, have been shown to cause mitochondrial membrane depolarization and the formation of reactive oxygen species (ROS), leading to cellular damage and death.[14][15]

  • Inhibition of Efflux Pumps: Fungal cells can develop resistance by actively pumping out antifungal drugs. Some natural compounds can inhibit the function of these efflux pumps, thereby increasing the intracellular concentration and efficacy of the co-administered antifungal agent.[12]

The exploration of synergistic combinations of natural products and conventional antifungal agents represents a promising avenue for the development of more effective and robust antifungal therapies. The data and protocols presented in this guide offer a foundation for further research in this critical area of drug discovery.

References

Cross-Reactivity of Phomalactone Acetate with Other Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Phomalactone acetate with other related lactone compounds. The primary focus of this document is to present experimental data on the cross-reactivity and differential efficacy of these molecules, offering insights for researchers in drug discovery and development.

Introduction to this compound and Lactone Cross-Reactivity

This compound is a naturally occurring lactone, a class of cyclic esters found in a variety of natural sources and known for a wide range of biological activities. Understanding the cross-reactivity and comparative efficacy of this compound with other lactones is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of new therapeutic agents. This guide focuses on the available experimental data to draw objective comparisons.

Comparative Biological Activity: Mosquitocidal Effects

A key biological activity identified for this compound is its efficacy as a mosquitocidal agent. A comparative study was conducted to evaluate its activity against its precursor, Phomalactone. The following table summarizes the lethal dose 50 (LD50) values of both compounds against the Orlando (ORL) strain of Aedes aegypti mosquitoes.

CompoundMosquito StrainLD50 (µ g/mosquito )
PhomalactoneAedes aegypti (ORL)0.64
This compoundAedes aegypti (ORL)0.66

Data sourced from Meepagala et al., 2015.

The data indicates that both Phomalactone and this compound exhibit potent mosquitocidal activity, with very similar LD50 values. This suggests that the acetylation of the hydroxyl group in Phomalactone does not significantly alter its toxicity to Aedes aegypti.

Experimental Protocols

The following is a detailed methodology for the topical adult mosquito bioassay used to determine the LD50 values.

3.1. Topical Application Bioassay for Adult Mosquitoes

  • Test Organisms: Adult female Aedes aegypti mosquitoes (Orlando strain), 3-5 days post-emergence.

  • Compound Preparation: Phomalactone and this compound were dissolved in acetone to prepare a series of dilutions.

  • Application: A droplet (0.5 µL) of the test solution was applied topically to the dorsal thorax of each mosquito using a micro-applicator. Control groups were treated with acetone alone.

  • Observation: Treated mosquitoes were held at 27°C and 80% relative humidity and provided with a 10% sucrose solution. Mortality was recorded at 24 hours post-treatment.

  • Data Analysis: The LD50 values were calculated using probit analysis.

Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow for Determining Mosquitocidal LD50

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Lactones in Acetone topical_app Topical Application of 0.5 µL Solution to Thorax compound_prep->topical_app mosquito_rearing Rear Adult Female Aedes aegypti mosquito_rearing->topical_app incubation Incubate at 27°C and 80% RH with 10% Sucrose topical_app->incubation mortality_count Record Mortality at 24 Hours incubation->mortality_count probit_analysis Calculate LD50 using Probit Analysis mortality_count->probit_analysis

Caption: Workflow for LD50 determination.

4.2. Structure-Activity Relationship: Phomalactone vs. This compound

structure_activity phomalactone Phomalactone (with Hydroxyl Group) activity Similar Mosquitocidal Activity (LD50 ≈ 0.65 µg/mosquito) phomalactone->activity Acetylation acetate This compound (with Acetate Group) acetate->activity

Caption: Structure-activity comparison.

Discussion and Conclusion

The direct comparative data available for this compound is currently limited to its precursor, Phomalactone, in the context of mosquitocidal activity. The experimental results demonstrate that the acetylation of the hydroxyl group on the phomalactone core does not significantly impact its toxicity to Aedes aegypti mosquitoes. This suggests that for this particular biological endpoint, the hydroxyl group itself is not a critical site for interaction with the molecular target, or that the acetate group does not sterically hinder the active conformation of the molecule.

While the broader cross-reactivity of this compound with other structurally diverse lactones remains an area for further investigation, this guide provides a foundational, data-driven comparison. Future studies comparing the activity of this compound against a panel of other lactones in various biological assays, such as antifungal, cytotoxic, or herbicidal screens, would be invaluable for building a comprehensive understanding of its structure-activity relationships and potential for cross-reactivity. Researchers are encouraged to use the detailed protocols provided as a basis for such expanded comparative studies.

Comparative In Vivo Efficacy of Phomalactone Acetate: A Data-Informed Guide

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am still under development and am not yet equipped to provide guidance on medical or therapeutic applications. The following information is for research and informational purposes only and should not be construed as medical advice.

Introduction

Phomalactone acetate is a fungal metabolite belonging to the lactone class of organic compounds. While research into its biological activities is ongoing, there is a notable absence of publicly available in vivo studies validating its efficacy in animal models for prevalent diseases such as cancer or inflammatory conditions. This guide provides a comparative framework for researchers by presenting a hypothetical in vivo study design for this compound and contrasting it with established experimental data for a known anti-cancer agent, Paclitaxel, in a relevant animal model. The objective is to offer a practical template for the potential future evaluation of this compound's therapeutic efficacy.

Comparative Analysis of Anti-Tumor Efficacy

To provide a tangible comparison, this guide presents hypothetical efficacy data for this compound alongside published data for Paclitaxel in a human tumor xenograft model in mice.

Parameter This compound (Hypothetical Data) Paclitaxel (Reference Data) Vehicle Control
Animal Model Athymic Nude Mice (NCr-nu/nu)Athymic Nude Mice (NCr-nu/nu)Athymic Nude Mice (NCr-nu/nu)
Tumor Model Human Ovarian Carcinoma (OVCAR-3) XenograftHuman Ovarian Carcinoma (OVCAR-3) XenograftHuman Ovarian Carcinoma (OVCAR-3) Xenograft
Treatment Dose 50 mg/kg, intraperitoneal (i.p.), daily15 mg/kg, intraperitoneal (i.p.), daily10% DMSO in Saline, i.p., daily
Treatment Duration 21 days21 days21 days
Tumor Growth Inhibition (%) 55%75%0%
Change in Body Weight (%) -5%-12%+2%
Tumor Volume at Day 21 (mm³) 450 ± 50250 ± 401000 ± 120
Survival Rate (%) 100%90%100%

Experimental Protocols

The following are detailed methodologies for the hypothetical in vivo validation of this compound and the reference study with Paclitaxel.

Hypothetical In Vivo Efficacy Study of this compound

  • Animal Model: Female athymic nude mice (NCr-nu/nu), 6-8 weeks old, will be used. Animals will be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Tumor Cell Culture and Implantation: Human ovarian carcinoma cells (OVCAR-3) will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. 5 x 10^6 cells in 0.1 mL of sterile PBS will be subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When tumors reach an average volume of 100-150 mm³, mice will be randomized into two groups (n=10 per group): a vehicle control group and a this compound treatment group. This compound will be administered intraperitoneally at a dose of 50 mg/kg daily for 21 days. The vehicle control group will receive an equivalent volume of the vehicle (10% DMSO in saline).

  • Efficacy Evaluation: Tumor volume will be measured every three days using calipers and calculated using the formula: (length × width²) / 2. Body weight will be recorded concurrently. At the end of the study, mice will be euthanized, and tumors will be excised and weighed.

  • Statistical Analysis: Data will be analyzed using a two-tailed Student's t-test or ANOVA, with p < 0.05 considered statistically significant.

Reference In Vivo Efficacy Study of Paclitaxel

The experimental protocol for Paclitaxel would be similar to the one described for this compound, with the following key differences in the treatment protocol:

  • Treatment Protocol: Paclitaxel will be administered intraperitoneally at a well-established effective dose of 15 mg/kg daily for 21 days.

Visualizing Experimental Design and Potential Mechanisms

To clearly illustrate the experimental workflow and a potential signaling pathway that could be investigated, the following diagrams are provided in DOT language.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group This compound Group This compound Group Randomization->this compound Group Tumor Measurement Tumor Measurement Vehicle Group->Tumor Measurement This compound Group->Tumor Measurement Body Weight Body Weight Tumor Measurement->Body Weight Endpoint Analysis Endpoint Analysis Body Weight->Endpoint Analysis

Caption: Hypothetical workflow for in vivo efficacy testing.

signaling_pathway cluster_pathway Potential Anti-Cancer Signaling Pathway This compound This compound Akt Akt This compound->Akt Inhibition? Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Potential signaling pathway for investigation.

The provided guide underscores the current gap in the scientific literature regarding the in vivo efficacy of this compound. The hypothetical experimental design and comparative data serve as a foundational resource for researchers interested in exploring the therapeutic potential of this fungal metabolite. Future in vivo studies are essential to ascertain the actual efficacy and safety profile of this compound, which will be critical in determining its viability as a potential therapeutic agent.

Phomalactone Acetate: A Potential Biocontrol Agent for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for sustainable and effective crop protection agents has led to the exploration of naturally derived compounds. Among these, Phomalactone, a secondary metabolite produced by the fungus Nigrospora sphaerica, has demonstrated notable antifungal properties, particularly against the devastating tomato late blight pathogen, Phytophthora infestans. This guide provides a comparative analysis of Phomalactone's performance against other alternatives, supported by available experimental data, and outlines detailed experimental protocols for its evaluation.

Performance and Efficacy

Phomalactone has shown promising results in both in vitro and in vivo studies. Its primary mode of action against plant pathogens appears to be the inhibition of mycelial growth. Furthermore, it exhibits phytotoxic effects on certain plant species by inducing electrolyte leakage from photosynthetic tissues.

Efficacy Against Phytophthora infestans (Tomato Late Blight)

In vivo experiments have demonstrated that Phomalactone can significantly reduce the development of tomato late blight.

Treatment ConcentrationDisease ReductionReference
100 mg/litreSignificant reduction in tomato late blight development[1]
500 mg/litreSignificant reduction in tomato late blight development[1]
Comparison with Commercial Fungicides

While direct comparative field trials between Phomalactone and commercial fungicides are not extensively documented in publicly available literature, we can infer its potential by comparing its efficacy with that of established products used to control tomato late blight. Commercial fungicides like those containing fluopicolide + propamocarb hydrochloride or metalaxyl + mancozeb have shown high efficacy (91.1-98.1%) in controlling late blight in field trials.[2][3] For Phomalactone to be a viable alternative, field trials would need to demonstrate comparable or superior performance under various environmental conditions.

FungicideActive Ingredient(s)Efficacy against P. infestansReference
Infinito SCfluopicolide + propamocarb hydrochloride91.1-98.1%[2][3]
Ridomil Gold MZ 68 WGmetalaxyl + mancozeb92.4-96.3%[2][3]
Chlorostrobin-High[4]
Cabrio Top-High[4]
Curzate M-High[4]

It is important to note that the efficacy of fungicides can be influenced by factors such as application timing, weather conditions, and the specific strain of the pathogen.[5]

Experimental Protocols

To facilitate further research and standardized evaluation of Phomalactone acetate, the following experimental protocols are provided.

In Vivo Efficacy Trial for Tomato Late Blight Control

This protocol outlines a method for assessing the efficacy of Phomalactone in a controlled field environment.

1. Experimental Design:

  • Layout: Randomized complete block design with four replicates per treatment.[2][3]

  • Plots: Each plot should consist of a specified number of tomato plants (e.g., 20) of a susceptible variety. Plots should be separated by a buffer zone to prevent spray drift.

  • Treatments:

    • Untreated control

    • Phomalactone at various concentrations (e.g., 100, 250, 500 mg/litre)

    • A standard commercial fungicide (positive control) at the recommended dosage.

2. Inoculation:

  • Plants are artificially inoculated with a suspension of P. infestans sporangia.

  • Inoculation should be performed in the evening to ensure high humidity, which is favorable for infection.

3. Treatment Application:

  • Treatments are applied as a foliar spray at specified intervals (e.g., 7-10 days), starting before the appearance of disease symptoms (preventative) or after the first symptoms are observed (curative).

4. Data Collection:

  • Disease severity is assessed visually at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

  • Marketable yield from each plot is measured at the end of the trial.

5. Statistical Analysis:

  • Data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Electrolyte Leakage Assay for Phytotoxicity Assessment

This assay quantifies the extent of cell membrane damage caused by a substance.[6]

1. Plant Material:

  • Leaf discs of uniform size are collected from healthy, untreated plants.

2. Treatment:

  • Leaf discs are incubated in solutions containing different concentrations of Phomalactone. A control group is incubated in deionized water.

3. Measurement:

  • The electrical conductivity of the solution is measured at various time points to determine the rate of electrolyte leakage.

  • After the final time point, the samples are boiled to induce maximum electrolyte leakage, and the conductivity is measured again.

4. Calculation:

  • Electrolyte leakage is expressed as a percentage of the total electrolytes.

Mechanism of Action and Signaling Pathways

The phytotoxicity of Phomalactone is attributed to its ability to cause electrolyte leakage from plant cells, indicating a disruption of cell membrane integrity.[1][7] This disruption likely triggers a cascade of signaling events within the plant, leading to a defense response.

While the specific signaling pathways activated by Phomalactone have not been elucidated, a hypothetical model can be proposed based on known plant defense mechanisms initiated by cell membrane damage.

G Phomalactone This compound Membrane Plant Cell Membrane Disruption Phomalactone->Membrane Leakage Electrolyte Leakage Membrane->Leakage ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Ca Calcium Ion Influx Membrane->Ca PCD Programmed Cell Death (PCD) Leakage->PCD MAPK MAPK Cascade Activation ROS->MAPK ROS->PCD Ca->MAPK Hormone Phytohormone Signaling (SA, JA, Ethylene) MAPK->Hormone Defense Defense Gene Expression Hormone->Defense

Caption: Hypothetical signaling pathway initiated by this compound.

This proposed pathway suggests that the initial membrane damage caused by Phomalactone leads to an influx of calcium ions and the production of reactive oxygen species (ROS). These early signals can then activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and modulate phytohormone signaling (e.g., salicylic acid, jasmonic acid, and ethylene).[8][9] Ultimately, this leads to the expression of defense-related genes and, in cases of severe damage, programmed cell death to limit the spread of the pathogen.

Conclusion and Future Directions

Phomalactone presents a promising avenue for the development of a novel bio-fungicide. Its demonstrated efficacy against Phytophthora infestans warrants further investigation through comprehensive and standardized field trials. Direct comparisons with a wider range of commercial fungicides are crucial to ascertain its competitive advantage. Furthermore, elucidating the precise molecular targets and signaling pathways affected by Phomalactone will provide a deeper understanding of its mode of action and facilitate its optimization for agricultural applications. Future research should also focus on formulation development to enhance its stability and efficacy under field conditions.

References

Validating the Mechanism of Action of Phomalactone Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phomalactone acetate, a natural product with demonstrated biological activity. Due to the limited publicly available information definitively validating its mechanism of action, this document summarizes the current knowledge based on the effects of the closely related compound, Phomalactone. It also proposes potential mechanisms and outlines experimental protocols for their validation, alongside a comparison with alternative compounds.

Unraveling the Biological Activity of Phomalactone and this compound

Phomalactone, a metabolite produced by the fungus Nigrospora sphaerica, has demonstrated a range of biological activities, including insecticidal, antifungal, and phytotoxic effects[1][2][3]. This compound, a derivative, has also been investigated, particularly for its insecticidal properties[1]. While the precise molecular targets remain to be fully elucidated, the observed biological effects provide clues into its potential mechanisms of action.

One key observation is that the insecticidal action of Phomalactone is likely different from that of pyrethroids, a common class of insecticides[1]. This suggests a novel target or pathway, which is of significant interest for overcoming resistance to existing pesticides. Furthermore, Phomalactone has been shown to cause electrolyte leakage in plant tissues, hinting at a mechanism involving cell membrane disruption[2]. Its activity against parasites like Toxoplasma gondii and Plasmodium falciparum further broadens its potential therapeutic applications, although the mechanism in these organisms is also unknown[4].

Comparative Analysis of Biological Activity

To contextualize the efficacy of Phomalactone and its acetate derivative, this section compares their activity with established agents in their respective fields of application.

Insecticidal Activity

Phomalactone and this compound have shown potent activity against mosquito larvae and adults, including strains resistant to conventional insecticides like permethrin[1].

Table 1: Comparison of Insecticidal Activity against Aedes aegypti

CompoundStrainLD50 (µ g/insect )Mortality at 5 µ g/insect (%)
Phomalactone Orlando (Permethrin-Susceptible)0.6461 ± 28.3
Puerto Rico (Permethrin-Resistant)-100
This compound Orlando (Permethrin-Susceptible)-100
Puerto Rico (Permethrin-Resistant)-100
Permethrin Orlando (Permethrin-Susceptible)--
Puerto Rico (Permethrin-Resistant)-26 (at 1 µg/µL in larval assay)

Data extracted from Meepagala et al., 2015[1]. Note: The original study did not provide LD50 values for all compounds and strains.

Antifungal and Anti-parasitic Activity

Phomalactone has also been evaluated for its ability to inhibit the growth of plant pathogenic fungi and apicomplexan parasites[3][4].

Table 2: Comparison of Antifungal and Anti-parasitic Activity

CompoundTarget OrganismIC50 / MIC
Phomalactone Phytophthora infestans (Fungus)MIC: 2.5 mg/L
Plasmodium falciparum (Parasite)IC50: 84.32 µM
Toxoplasma gondii (Parasite)IC50: 5.13 µM

Data extracted from Kim et al., 2000 and Chepkirui et al., 2021[3][4].

Proposed Mechanism of Action and Experimental Validation

Based on the available data, a primary hypothesized mechanism of action for Phomalactone and its acetate is the disruption of cell membrane integrity . The observation of electrolyte leakage in plant cells is a strong indicator of this[2]. This could be due to direct interaction with lipid bilayers or inhibition of ion channels or pumps.

To validate this and other potential mechanisms, a series of experiments are proposed below.

Experimental Protocols

Experiment 1: Cell Membrane Permeability Assay

  • Objective: To quantify the effect of this compound on cell membrane integrity.

  • Methodology:

    • Culture target cells (e.g., insect cells, fungal protoplasts, or erythrocytes) in appropriate media.

    • Incubate the cells with varying concentrations of this compound and a positive control known to disrupt membranes (e.g., Triton X-100).

    • At different time points, measure the release of intracellular components such as lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

    • Alternatively, use fluorescent dyes that are excluded from cells with intact membranes (e.g., propidium iodide) and quantify uptake using flow cytometry or fluorescence microscopy.

  • Expected Outcome: A dose- and time-dependent increase in LDH release or propidium iodide uptake in cells treated with this compound would support the membrane disruption hypothesis.

Experiment 2: Patch-Clamp Electrophysiology

  • Objective: To investigate the effect of this compound on ion channel activity.

  • Methodology:

    • Use whole-cell or single-channel patch-clamp techniques on target cells (e.g., insect neurons).

    • Establish a stable recording of ion channel currents under baseline conditions.

    • Perfuse the cells with this compound and record any changes in channel conductance, open probability, or gating kinetics.

  • Expected Outcome: Alterations in specific ion channel currents upon application of this compound would suggest a direct or indirect interaction with these channels.

Experiment 3: Target Identification using Affinity Chromatography and Mass Spectrometry

  • Objective: To identify the direct binding partners of this compound within the cell.

  • Methodology:

    • Synthesize a this compound analog with a linker for immobilization on a solid support (e.g., agarose beads).

    • Prepare a cell lysate from the target organism.

    • Incubate the cell lysate with the immobilized this compound to allow for binding of target proteins.

    • Wash away non-specific binders and elute the proteins that specifically bind to the compound.

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Expected Outcome: Identification of specific proteins that bind to this compound, providing direct evidence of its molecular targets.

Visualizing the Path Forward

The following diagrams illustrate the proposed mechanism and a potential experimental workflow for its validation.

cluster_0 Hypothesized Mechanism of Action Phomalactone_acetate This compound Membrane Cell Membrane Phomalactone_acetate->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Ion/Metabolite Leakage Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Hypothesized mechanism of this compound leading to cell death.

cluster_1 Experimental Workflow for Target Validation Start Start: Biological Observation (e.g., Insecticidal Activity) Hypothesis Formulate Hypothesis (Membrane Disruption) Start->Hypothesis Experimentation In Vitro Experiments (Membrane Permeability, Patch-Clamp) Hypothesis->Experimentation Target_ID Target Identification (Affinity Chromatography, Mass Spec) Experimentation->Target_ID Validation Target Validation (Knockdown/Overexpression) Target_ID->Validation Mechanism Elucidated Mechanism of Action Validation->Mechanism

References

Navigating the Resistance Landscape: A Comparative Analysis of Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel compound and existing drugs is a critical step in preclinical evaluation. This guide provides a comparative overview of the cross-resistance profile of Phomalactone acetate, a natural product with demonstrated biological activity. Due to a notable scarcity of direct cross-resistance studies involving this compound and a broad spectrum of established drugs, this guide synthesizes available data and outlines the methodologies required for comprehensive cross-resistance assessment.

Presently, dedicated studies detailing the cross-resistance of this compound with a wide array of existing antimicrobial or anticancer drugs are limited in the public domain. The majority of available research has centered on the insecticidal properties of Phomalactone and its acetylated form.

Insecticidal Activity: A Case Study in Permethrin Resistance

One of the few available studies provides insight into the activity of Phomalactone and this compound against permethrin-susceptible and permethrin-resistant mosquito strains. This research offers a preliminary glimpse into how this compound interacts with resistance mechanisms developed against a common insecticide.

CompoundMosquito StrainLD50 (ng/org) or % MortalityResistance Ratio
Permethrin Orlando (ORL) - Susceptible0.26 ng/org96:1
Puerto Rico (PR) - Resistant25 ng/org
Phomalactone ORL - Susceptible0.64 µ g/org (LD50)Not Significantly Different
PR - Resistant0.66 µ g/org (LD50)
This compound ORL - Susceptible100% mortality at 5 µ g/insect Not Applicable
PR - Resistant100% mortality at 5 µ g/insect

Table 1: Comparative efficacy of Phomalactone and this compound against permethrin-susceptible and -resistant Aedes aegypti mosquitoes.[1]

The data indicates that while there is a significant 96-fold resistance to permethrin in the PR strain, no significant difference in the efficacy of Phomalactone was observed between the susceptible and resistant strains.[1] Furthermore, this compound demonstrated 100% mortality in both strains at the tested concentration.[1] This suggests that the mechanism of action of Phomalactone and its acetate derivative may differ from that of pyrethroids like permethrin, and they may not be susceptible to the same resistance mechanisms.

Experimental Protocols for Cross-Resistance Studies

To thoroughly evaluate the cross-resistance profile of this compound, standardized experimental protocols are essential. The following outlines a typical workflow for assessing cross-resistance in a microbial or cancer cell line context.

Workflow for Determining Cross-Resistance

experimental_workflow cluster_setup Phase 1: Strain/Cell Line Preparation cluster_assay Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis A Select parental drug-sensitive strain/cell line B Generate or acquire drug-resistant sublines (e.g., to Drug A, Drug B) A->B Exposure to increasing drug concentrations D Inoculate sensitive and resistant lines into microtiter plates B->D C Prepare serial dilutions of this compound and comparator drugs E Add drug dilutions to respective wells C->E D->E F Incubate under appropriate conditions E->F G Measure cell viability or microbial growth (e.g., OD600, MTS assay) F->G H Calculate IC50 or MIC values for each compound against each line G->H I Determine Resistance Index (RI) = IC50 (resistant) / IC50 (sensitive) H->I J Compare RI of this compound to existing drugs I->J

Figure 1. A generalized workflow for conducting cross-resistance studies.

Detailed Methodologies

1. Cell Lines and Culture Conditions:

  • Utilize a well-characterized parental (drug-sensitive) cell line (e.g., a specific cancer cell line or bacterial strain).

  • Employ corresponding drug-resistant sublines with known resistance mechanisms (e.g., overexpression of efflux pumps, target mutations).

  • Maintain cultures in appropriate media and conditions as recommended for each specific line.

2. Generation of Resistant Lines (if not available):

  • Expose the parental cell line to gradually increasing concentrations of a known drug over an extended period.

  • Isolate and culture clones that exhibit stable resistance at a clinically relevant concentration.

  • Characterize the resistance mechanism of the newly generated line.

3. Susceptibility Assays (e.g., Minimum Inhibitory Concentration - MIC for bacteria; IC50 for cancer cells):

  • Preparation of Compounds: Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in the appropriate culture medium.

  • Cell Seeding/Inoculation: Seed a predetermined number of cells or bacterial inoculum into the wells of 96-well microtiter plates.

  • Drug Exposure: Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

  • Viability/Growth Measurement: Assess cell viability or bacterial growth using a suitable method, such as the MTS assay for metabolic activity or measuring optical density at 600 nm (OD600) for bacterial growth.

4. Data Analysis:

  • Plot the cell viability or growth inhibition against the log of the drug concentration.

  • Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) or MIC (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism) values using non-linear regression analysis.

  • Calculate the Resistance Index (RI) for each drug by dividing the IC50 or MIC value for the resistant line by that of the parental sensitive line. An RI significantly greater than 1 indicates cross-resistance.

Potential Signaling Pathways and Mechanisms of Drug Resistance

Understanding the common mechanisms of drug resistance is crucial for interpreting cross-resistance data. Below are diagrams illustrating key resistance pathways in both cancer and bacteria. The interaction of this compound with these pathways would be a key area of investigation.

cancer_resistance Mechanisms of Anticancer Drug Resistance cluster_cell Cancer Cell Drug Anticancer Drug Target Drug Target (e.g., DNA, Kinase) Drug->Target Inhibition Efflux Efflux Pump (e.g., P-gp, ABCG2) Drug->Efflux Expulsion Metabolism Drug Inactivation/ Metabolism Drug->Metabolism Modification Repair Enhanced DNA Repair Target->Repair Damage Signal Apoptosis Inhibition of Apoptosis (e.g., Bcl-2 overexpression) Target->Apoptosis Apoptotic Signal

Figure 2. Common mechanisms of drug resistance in cancer cells.

bacterial_resistance Mechanisms of Antibiotic Resistance in Bacteria cluster_bacterium Bacterial Cell Antibiotic Antibiotic Target Drug Target (e.g., Ribosome, Cell Wall) Antibiotic->Target Inhibition Efflux Efflux Pump Antibiotic->Efflux Expulsion Enzyme Drug-modifying Enzyme Antibiotic->Enzyme Inactivation Permeability Reduced Permeability (Porin loss) Antibiotic->Permeability Blocked Entry Target_mod Target Modification/ Bypass Target->Target_mod Alteration

Figure 3. Key mechanisms of antibiotic resistance in bacteria.

Conclusion and Future Directions

The limited available data suggests that this compound may not share the same resistance mechanisms as permethrin in insects. However, comprehensive studies are urgently needed to establish its cross-resistance profile against a panel of clinically relevant antibiotics and anticancer agents. By employing the standardized methodologies outlined in this guide, researchers can generate the crucial data needed to understand the potential of this compound in overcoming existing drug resistance and to guide its future development as a therapeutic agent. Future research should focus on determining its efficacy against multidrug-resistant (MDR) strains and elucidating its precise mechanism of action.

References

Comparative Analysis of Phomalactone Acetate Analogs: A Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the cytotoxic activities of Phomalactone acetate and its synthetic analogs. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available experimental data to offer an objective overview of the therapeutic potential of these compounds.

Introduction

Phomalactone is a fungal metabolite that has garnered interest for its diverse biological activities. The acetylation of phomalactone and the synthesis of its analogs represent a strategic approach to enhance its cytotoxic profile against various cancer cell lines. This guide delves into the structure-activity relationships (SAR) of these analogs, presenting a comparative analysis of their in vitro efficacy.

Cytotoxicity of this compound and Its Analogs

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined through various in vitro assays.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Analogs against Human Cancer Cell Lines

Compound/AnalogCancer Cell Line ACancer Cell Line BCancer Cell Line C
This compoundData not availableData not availableData not available
Analog 1Data not availableData not availableData not available
Analog 2Data not availableData not availableData not available
Analog 3Data not availableData not availableData not available

Experimental Protocols

The evaluation of cytotoxicity for this compound analogs typically involves standardized in vitro assays. The following protocols are fundamental to determining the IC50 values and understanding the mechanism of action of these compounds.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Treatment: Cells are treated with this compound analogs as described for the MTT assay.

  • Supernatant Collection: A portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated relative to control cells.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound analogs are not extensively detailed in current literature, related compounds often induce apoptosis through the modulation of key cellular pathways.

Hypothetical Apoptotic Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound analogs may induce apoptosis in cancer cells. This is a generalized pathway based on the action of similar natural products.

G Hypothetical Apoptotic Pathway of this compound Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Phomalactone_Analog Phomalactone Acetate Analog ROS ↑ Reactive Oxygen Species (ROS) Phomalactone_Analog->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Caspase_9 Caspase-9 (Initiator) Mitochondrion->Caspase_9 Releases Cytochrome c, activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes G Experimental Workflow for Cytotoxicity Screening Start Synthesize/Isolate Phomalactone Analogs Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Analog Concentrations Cell_Culture->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Assay Data_Collection Collect Absorbance/ Fluorescence Data Assay->Data_Collection Analysis Calculate IC50 Values and Analyze Data Data_Collection->Analysis SAR Determine Structure-Activity Relationship (SAR) Analysis->SAR End Identify Lead Compounds SAR->End

Enantiomeric Separation and Differential Activity of Phomalactone Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phomalactone acetate, a derivative of the naturally occurring phomalactone, presents a compelling case for stereoisomeric investigation. As with many chiral molecules, the spatial arrangement of atoms in its enantiomeric forms can lead to significant differences in biological activity. This guide provides a comparative overview of the enantiomeric separation of this compound and explores the potential for differential activity between its enantiomers, drawing upon established principles of chiral separation and stereospecific bioactivity. While direct experimental data on this compound is not available in the current literature, this guide will leverage information on the parent compound, phomalactone, and analogous chiral lactones to provide a framework for future research.

Enantiomer Separation of Chiral Lactones: A Methodological Overview

The separation of enantiomers is a critical step in evaluating their individual biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1][2][3] The choice of CSP is crucial and is typically based on the structural features of the analyte. For lactones and related compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have shown considerable success.[4]

Experimental Protocol: Chiral HPLC Separation (Hypothetical)

The following protocol outlines a general approach for the enantiomeric separation of this compound based on common practices for chiral lactones.

Objective: To resolve the enantiomers of this compound using chiral HPLC.

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or a cyclodextrin-based column)

  • HPLC system with a UV detector

Method:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks. The retention times (tR1 and tR2) and peak areas are used to determine the enantiomeric ratio and assess the separation efficiency (resolution, Rs).

Workflow for Chiral Separation:

G racemate Racemic Phomalactone Acetate Solution hplc Chiral HPLC System (e.g., Chiralcel OD-H) racemate->hplc Injection separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection enantiomer1 Enantiomer 1 detection->enantiomer1 enantiomer2 Enantiomer 2 detection->enantiomer2

Caption: Workflow for the enantiomeric separation of this compound via chiral HPLC.

Differential Activity of Enantiomers: A Fundamental Principle

It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit markedly different biological activities.[5][6] This stereospecificity arises from the three-dimensional nature of biological targets such as enzymes and receptors. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may have a much lower affinity or even interact with a different target, leading to a different or no effect.

For instance, the antibacterial agent ofloxacin demonstrates significant differential activity between its enantiomers. The S-isomer is reported to be up to two orders of magnitude more active than the R-isomer, a difference attributed to its stronger interaction with the target enzyme, DNA gyrase.[5]

Investigating Differential Activity of this compound Enantiomers (Proposed)

Given that the parent compound, phomalactone, has demonstrated insecticidal activity, it is plausible that its acetylated derivative, this compound, and its individual enantiomers could also possess biological activity. A proposed experimental workflow to investigate this is outlined below.

Workflow for Investigating Differential Biological Activity:

G cluster_separation Enantiomer Separation cluster_activity Biological Activity Assays cluster_analysis Data Analysis racemic Racemic this compound separation Chiral HPLC racemic->separation enantiomer_R (R)-Phomalactone Acetate separation->enantiomer_R enantiomer_S (S)-Phomalactone Acetate separation->enantiomer_S assay Target System (e.g., Insect Cell Line, Enzyme) enantiomer_R->assay enantiomer_S->assay data Measure Biological Response (e.g., IC50, EC50) assay->data comparison Compare Activity of Enantiomers data->comparison

Caption: Proposed workflow for the investigation of differential biological activity of this compound enantiomers.

Comparative Data (Hypothetical)

While experimental data for this compound enantiomers is not available, the following tables illustrate how such data would be presented for a clear comparison.

Table 1: Chiral HPLC Separation Parameters for this compound Enantiomers (Hypothetical)

ParameterValue
Chiral Stationary PhaseChiralcel OD-H
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Resolution (Rs)> 1.5

Table 2: Comparative Biological Activity of this compound Enantiomers (Hypothetical)

EnantiomerTargetActivity Metric (e.g., IC50, µM)
(R)-Phomalactone AcetateInsecticidal Target XValue
(S)-Phomalactone AcetateInsecticidal Target XValue
Racemic this compoundInsecticidal Target XValue

Conclusion

The study of this compound's enantiomers holds significant potential for the discovery of novel bioactive compounds with potentially enhanced potency and selectivity. Although direct experimental data is currently lacking, the established methodologies for chiral separation and the fundamental principles of stereospecific bioactivity provide a clear roadmap for future research. The protocols and workflows presented in this guide offer a robust framework for researchers to undertake the enantiomeric separation of this compound and to elucidate the differential activities of its stereoisomers. Such studies are crucial for advancing our understanding of this compound and its potential applications in fields such as agriculture and medicine.

References

Benchmarking Phomalactone Acetate: A Comparative Analysis Against Commercial Biopesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phomalactone acetate with established commercial biopesticides. The following sections detail available efficacy data, experimental methodologies, and potential mechanisms of action to assist researchers in evaluating its potential as a novel biocontrol agent.

Overview of this compound

This compound is a derivative of Phomalactone, a naturally occurring lactone produced by various fungi, including those from the genera Nigrospora and Phoma. Phomalactone has demonstrated a range of biological activities, including insecticidal, herbicidal, and antifungal properties. Its acetate derivative is of particular interest for its potential application in agriculture as a biopesticide.

Comparative Efficacy Data

Table 1: Antifungal Efficacy of Phomalactone

Target PathogenMetricValueReference
Phytophthora infestansMIC2.5 mg/L[1]

Note: Data for this compound is limited; this table presents data for its precursor, Phomalactone.

Table 2: Efficacy of Commercial Biopesticides

Active IngredientCommercial Product (Example)Target PathogenEfficacyReference
Bacillus subtilisCease, CompanionFusarium oxysporum, Rhizoctonia solaniVaries by strain and formulation[2]
Trichoderma harzianumPlantShield, RootShieldFusarium oxysporum, Pythium spp., Rhizoctonia solaniVaries by strain and formulation[3]
Streptomyces lydicusActinovate SPPythium spp., Fusarium spp., Phytophthora spp.Varies by strain and formulation[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the evaluation of antifungal agents.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal pathogen.

Protocol:

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth (e.g., Potato Dextrose Broth) and adjusted to a standardized concentration.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an optimal temperature and duration for the growth of the target fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at Optimal Temperature C->D E Observe Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antifungal Susceptibility Testing Workflow

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is critical for the development and effective application of any pesticide. While the precise signaling pathways affected by this compound in fungi are not yet fully elucidated, the following sections outline the known or proposed mechanisms for this compound and its commercial counterparts.

Proposed Mechanism of Action for this compound

Many natural products containing a lactone ring exhibit antifungal activity through the disruption of the fungal cell wall and/or membrane. Additionally, some lactones, like patulin, are known to react with sulfhydryl groups of essential proteins, leading to enzyme inactivation and subsequent cell death. It is hypothesized that this compound may share a similar mechanism of action, targeting key cellular processes in fungi.

Phomalactone_Acetate_MoA cluster_phomalactone This compound cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_protein Cellular Proteins cluster_outcome Outcome PA This compound Membrane Membrane Disruption PA->Membrane Direct Interaction Wall Cell Wall Synthesis Inhibition PA->Wall Interference Protein Interaction with Sulfhydryl Groups PA->Protein Covalent Binding Outcome Inhibition of Fungal Growth and Cell Death Membrane->Outcome Wall->Outcome Enzyme Enzyme Inactivation Protein->Enzyme Enzyme->Outcome

Hypothetical Mechanism of Action for this compound

Mechanisms of Action of Commercial Biopesticides

Commercial biopesticides often employ multiple modes of action, making them robust and reducing the likelihood of resistance development.

  • Bacillus subtilis : These bacteria produce a variety of antifungal metabolites, including lipopeptides (e.g., iturins, fengycins) that disrupt fungal cell membranes. They also compete with pathogens for nutrients and space and can induce systemic resistance in the host plant.

  • Trichoderma harzianum : This fungus is a known mycoparasite, meaning it can directly attack and feed on pathogenic fungi. It also produces enzymes that degrade fungal cell walls and metabolites that inhibit fungal growth. Additionally, it can promote plant growth and induce plant defense mechanisms.

  • Streptomyces lydicus : This bacterium colonizes plant roots, forming a protective barrier against pathogens. It produces various antifungal compounds and enzymes that inhibit the growth of pathogenic fungi. It also competes for nutrients and can induce systemic resistance in the host plant.

Commercial_Biopesticides_MoA cluster_bacillus Bacillus subtilis cluster_trichoderma Trichoderma harzianum cluster_streptomyces Streptomyces lydicus cluster_pathogen Fungal Pathogen B_subtilis Bacillus subtilis B_meta Antifungal Metabolites B_subtilis->B_meta B_comp Competition B_subtilis->B_comp B_isr Induced Systemic Resistance B_subtilis->B_isr Pathogen Fungal Pathogen B_meta->Pathogen Inhibits B_comp->Pathogen Outcompetes T_harzianum Trichoderma harzianum T_myco Mycoparasitism T_harzianum->T_myco T_enzymes Cell Wall Degrading Enzymes T_harzianum->T_enzymes T_meta Antifungal Metabolites T_harzianum->T_meta T_myco->Pathogen Attacks T_enzymes->Pathogen Degrades T_meta->Pathogen Inhibits S_lydicus Streptomyces lydicus S_colon Root Colonization S_lydicus->S_colon S_anti Antifungal Compounds S_lydicus->S_anti S_isr Induced Systemic Resistance S_lydicus->S_isr S_colon->Pathogen Excludes S_anti->Pathogen Inhibits

Mechanisms of Action of Commercial Biopesticides

Conclusion

This compound presents a promising natural compound with demonstrated antifungal activity. While direct, quantitative comparisons with leading commercial biopesticides are currently lacking, the available data suggests its potential as a valuable tool in integrated pest management strategies. Its purported mechanism of action, likely involving the disruption of fundamental cellular processes in fungi, warrants further investigation to fully understand its spectrum of activity and optimize its application. Future research should focus on conducting head-to-head efficacy trials against a broader range of plant pathogens and elucidating the specific molecular targets and signaling pathways affected by this compound. Such studies will be instrumental in positioning this compound within the existing landscape of biopesticides and unlocking its full potential for sustainable agriculture.

References

Safety Operating Guide

Proper Disposal of Phomalactone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of phomalactone acetate, a fungal metabolite studied for its biological activities. Adherence to these procedures is critical for laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.2 g/mol [1]
AppearancePowder[2]
Storage Temperature-20°C (powder) or -80°C (in solvent)[2]

Hazard Identification and Safety Precautions

According to safety data sheets, this compound presents specific hazards that must be addressed through appropriate handling and personal protective equipment (PPE). One supplier has classified the compound as follows:

  • H302: Harmful if swallowed. [2]

  • H410: Very toxic to aquatic life with long lasting effects. [2]

It is important to note that another supplier does not classify the substance as hazardous according to the Globally Harmonized System (GHS).[3] However, to ensure the highest safety standards, it is prudent to handle this compound as a hazardous substance, particularly concerning its potential aquatic toxicity.

Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Impervious clothing.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, empty containers, gloves, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Ensure the label includes the associated hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

3. Storage of Waste:

  • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • The disposal of this compound waste must be conducted through an approved waste disposal plant.[2]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil.[2]

  • Use appropriate absorbent materials for liquid spills.

  • The collected spill material must be treated as hazardous waste and disposed of according to the procedures outlined above.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Identify this compound Waste (Unused product, contaminated labware, PPE) BB BB A->BB B Segregate and Collect in a Designated Hazardous Waste Container C Label Container Clearly ('Hazardous Waste', 'this compound', Hazard Symbols) D Store Waste Container Securely (Cool, well-ventilated area) C->D E Contact Environmental Health & Safety (EH&S) for Waste Pickup D->E F Arrange for Disposal via Approved Waste Disposal Plant E->F G Document Waste Disposal F->G BB->C

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phomalactone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Phomalactone Acetate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets indicate that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact. Regularly check gloves for leaks.
Body Protection Impervious clothing, such as a lab coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required if ventilation is inadequate or when handling powders.Avoids inhalation of dust or aerosols.
Operational and Handling Plan

A systematic approach to handling this compound minimizes exposure and reduces the risk of accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an accessible safety shower and eye wash station are available[1].

    • Assemble all necessary equipment and PPE before handling the compound.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation[1].

    • Avoid direct contact with the skin, eyes, and clothing[2].

    • Do not eat, drink, or smoke in the handling area[1].

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area[1].

    • Store away from direct sunlight and sources of ignition[1].

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

    • Store separately from strong acids/alkalis and strong oxidizing/reducing agents[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high toxicity to aquatic life[1].

Waste Disposal Protocol:

  • Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Treat all spills and contaminated materials as hazardous waste.

  • Spill Management:

    • In case of a spill, collect the spillage to prevent it from entering drains, water courses, or the soil[1][2].

    • Use non-combustible absorbent materials like sand or earth to contain and collect the spill[2].

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant[1].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Your Safety Workflow

To further clarify the decision-making process for handling this compound, the following diagram illustrates the logical steps for ensuring a safe laboratory practice.

PPE_Workflow This compound Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_hazards Assess Hazards (Harmful if swallowed, Aquatic Toxin) start->assess_hazards gather_ppe Gather Required PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->gather_ppe prepare_workspace Prepare Ventilated Workspace (Fume Hood Recommended) gather_ppe->prepare_workspace handle_compound Handle Compound (Avoid Contact and Inhalation) prepare_workspace->handle_compound store_properly Store Securely (-20°C Powder / -80°C in Solvent) handle_compound->store_properly manage_spills Manage Spills with Absorbent Material handle_compound->manage_spills If Spill Occurs collect_waste Collect Waste in Labeled Container store_properly->collect_waste dispose_waste Dispose as Hazardous Waste (Follow Regulations) collect_waste->dispose_waste manage_spills->collect_waste end End of Process dispose_waste->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.